3,4-Diiodo-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-diiodo-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2I2N2/c4-2-1-6-7-3(2)5/h1H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFPCGSUWQGQNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572029 | |
| Record name | 4,5-Diiodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6645-70-1 | |
| Record name | 4,5-Diiodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of 3,4-Diiodo-1H-pyrazole
An In-depth Technical Guide to the Synthesis of 3,4-Diiodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This compound is a highly functionalized heterocyclic compound that serves as a pivotal building block in modern organic synthesis. Its true value lies in the strategic placement of two iodine atoms on the pyrazole core. These iodine substituents act as versatile synthetic handles, enabling the construction of complex molecular architectures through a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This capability makes this compound an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.
However, the synthesis of this molecule is not trivial. The primary challenge lies in controlling the regioselectivity of the iodination process. The pyrazole ring possesses distinct electronic properties that inherently favor substitution at specific positions. This guide provides a detailed exploration of a reliable and stepwise synthetic pathway to this compound, delving into the chemical principles behind each step and offering detailed, field-proven protocols.
Primary Synthetic Pathway: A Stepwise Electrophilic Iodination Approach
The most direct and reliable route to this compound begins with the parent 1H-pyrazole and proceeds through a sequential iodination strategy. This approach leverages the inherent reactivity of the pyrazole ring, first functionalizing the most active site and then proceeding to the next available position.
Step 1: Regioselective Synthesis of 4-Iodo-1H-pyrazole
Causality & Mechanistic Insight: The pyrazole ring is an electron-rich aromatic system. Due to the electronic effects of the two nitrogen atoms, the C4 position is the most nucleophilic and sterically accessible site on the ring. Consequently, it is the primary target for electrophilic aromatic substitution. The reaction proceeds via the attack of the C4 carbon on an electrophilic iodine species (like I⁺), forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation re-establishes aromaticity and yields the 4-iodinated product.
dot
Caption: Mechanism of C4-iodination on the pyrazole ring.
Methodologies: Several effective methods exist for the C4-iodination of pyrazole. The choice often depends on factors like scale, cost, and desired environmental impact. A particularly "green" and efficient method utilizes molecular iodine with hydrogen peroxide as the oxidant in water.[1]
| Method | Reagents | Solvent | Key Advantages & Considerations |
| Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Environmentally friendly (water is the only byproduct); good to excellent yields. Reaction times can be long depending on the substrate.[1] |
| Iodine/CAN | I₂, Ceric Ammonium Nitrate | Acetonitrile | CAN is a mild and effective oxidant. Useful for a wide range of pyrazole derivatives, including those with deactivating groups.[1] |
| N-Iodosuccinimide (NIS) | NIS, Acid (e.g., H₂SO₄) | Various | Highly effective, even for deactivated pyrazoles, when performed in acidic media.[1] |
| Iodine Monochloride (ICl) | ICl, Base (e.g., Li₂CO₃) | Dichloromethane | Very effective, but the reagent is corrosive and moisture-sensitive. The base is required to neutralize HCl formed during the reaction.[1] |
Experimental Protocol 1: Synthesis of 4-Iodo-1H-pyrazole using I₂/H₂O₂
This protocol is adapted from a green chemistry procedure that is both practical and high-yielding.[1]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend 1H-pyrazole (1.0 equivalent) in deionized water.
-
Reagent Addition: To the stirred suspension, add molecular iodine (I₂) (0.5 equivalents).
-
Initiation: Add 30% hydrogen peroxide (H₂O₂) (0.6 equivalents) dropwise to the mixture. The reaction is typically exothermic, and the rate of addition may need to be controlled to maintain room temperature.
-
Reaction: Continue stirring the mixture at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reaction times can vary significantly (1 to 72 hours) based on the substrate's reactivity.
-
Quenching: Upon completion, quench any excess iodine by adding a 5% aqueous solution of sodium bisulfite or sodium thiosulfate until the characteristic brown color of iodine disappears.
-
Isolation: The 4-Iodo-1H-pyrazole product often precipitates out of the aqueous solution. Isolate the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water and dry under vacuum to yield the final product. If the product does not precipitate, it can be extracted with an appropriate organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2: Synthesis of this compound
Causality & Mechanistic Insight: With the highly reactive C4 position now blocked by an iodine atom, subsequent electrophilic iodination is forced to occur at either the C3 or C5 position. A specific and effective method for this transformation involves the use of iodine in the presence of ammonium hydroxide.[1] This system provides a direct pathway to introduce the second iodine atom onto the ring.
Experimental Protocol 2: Iodination of 4-Iodo-1H-pyrazole
This procedure is based on established reactivity for the further iodination of 4-iodopyrazole.[1]
-
Preparation: Dissolve 4-Iodo-1H-pyrazole (1.0 equivalent), obtained from the previous step, in a suitable solvent such as aqueous ethanol.
-
Reagent Addition: Add molecular iodine (I₂) (typically 1.1-1.5 equivalents) to the solution.
-
Reaction: While stirring vigorously, add concentrated ammonium hydroxide solution dropwise. The reaction progress should be monitored by TLC or GC-MS.
-
Work-up: Once the reaction is complete, neutralize the mixture carefully with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization to afford pure this compound.
Essential Post-Synthesis Handling: N-H Protection for Further Reactions
Causality: For this compound to be used in many subsequent reactions, particularly palladium-catalyzed cross-couplings, the acidic proton on the N1 nitrogen must be protected. This proton can interfere with the organometallic reagents used in these couplings, leading to side reactions and reduced yields. The 1-(1-ethoxyethyl) (EtOEt) group is an excellent choice as it is easily installed and can be removed under mild acidic conditions.[2]
dot
Caption: Overall synthetic workflow to protected this compound.
Experimental Protocol 3: N-H Protection with Ethyl Vinyl Ether
This robust protocol provides the EtOEt-protected derivative in excellent yield.[2]
-
Preparation: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.01 equivalents) to the solution.
-
Reagent Addition: Add ethyl vinyl ether (typically 1.5-2.0 equivalents) portionwise to the reaction mixture. The reaction is exothermic and may require cooling to maintain a temperature between 28-33 °C.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within several hours, but for di-substituted pyrazoles, it may be stirred for up to 78 hours to ensure full conversion.[2][3] Monitor by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with additional dichloromethane.
-
Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole can be purified by recrystallization from n-hexane to yield the product as a crystalline solid.[2]
Conclusion
The synthesis of this compound is most effectively achieved through a stepwise electrophilic iodination of the parent 1H-pyrazole. This strategy leverages the inherent regiochemical preferences of the pyrazole ring, first targeting the C4 position before proceeding to iodinate the C3 position. This approach is both logical and supported by established chemical literature. Furthermore, the subsequent N-H protection is a critical step that transforms the final product into a versatile and stable intermediate, ready for incorporation into advanced synthetic programs. By understanding the causality behind each transformation and adhering to validated protocols, researchers can reliably access this powerful synthetic building block.
References
- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. (2025). BenchChem.
- Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.).
- Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. (2024). Chem Asian J, 19(23).
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). RSC Advances.
- Green iodination of pyrazoles with iodine/hydrogen peroxide in water. (n.d.).
- Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (n.d.). PubMed Central.
- A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PubMed Central.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc.
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). PubMed Central.
- (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016).
- Synthesis of 4-iodopyrazoles: A Brief Review. (2025).
- A kind of preparation method of pyrazole derivatives. (n.d.).
- Process for the preparation of pyrazole. (n.d.).
- Preparation of pyrazoles. (n.d.).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).
- synthesis of pyrazoles. (2019). YouTube.
- A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (n.d.). Organic & Biomolecular Chemistry.
- Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1 H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides. (2022). PubMed.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH.
- Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine deriv
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (n.d.). University of Michigan.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central.
- Design a multistep synthesis to show how the following compounds can be prepared from the given starting m
- Synthesis of 1,3,4,5-Substituted pyrazole derivatives. (n.d.).
- 1H-Pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. (2022).
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Organic Chemistry II - Solving a Multistep Synthesis Problem. (2015). YouTube.
- 10.10: An Introduction to Multiple Step Synthesis. (2020). Chemistry LibreTexts.
- Unlock the Secrets of Multistep Synthesis: Transform Simple Molecules into Complex Compounds!. (2024). YouTube.
- Multi-Step Reactions / Synthesis [LIVE RECORDING] Organic Chemistry Finals Review. (2025). YouTube.
Sources
The Strategic Synthesis and Utility of 3,4-Diiodo-1H-pyrazole: A Guide for the Modern Chemist
Introduction: The Pyrazole Core and the Strategic Role of Halogenation
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties.[1][2][3] The introduction of halogen atoms, particularly iodine, onto the pyrazole scaffold dramatically enhances its synthetic utility, transforming it into a powerful building block for complex molecular architectures.[4] The carbon-iodine bond serves as a versatile handle for a myriad of cross-coupling reactions, enabling the facile introduction of a wide range of functional groups. This guide provides an in-depth technical overview of the synthesis, history, and key applications of a particularly valuable, yet less commonly discussed di-iodinated pyrazole: 3,4-Diiodo-1H-pyrazole. We will delve into the regiochemical intricacies of pyrazole iodination and present a detailed synthetic protocol, underpinned by mechanistic reasoning, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important synthetic intermediate.
The Challenge of Regioselective Pyrazole Iodination
The direct electrophilic substitution of the pyrazole ring typically occurs at the 4-position, which is the most electron-rich and sterically accessible site.[5][6] This inherent reactivity profile makes the synthesis of other iodinated isomers, including the 3,4-diiodo derivative, a non-trivial synthetic challenge that requires a strategic approach. The synthesis of 3-substituted pyrazoles often involves the construction of the pyrazole ring from appropriately functionalized 1,3-dicarbonyl compounds and hydrazines.[5][6] However, such methods can lead to mixtures of regioisomers, complicating purification and reducing overall yield.[5][6]
To achieve the desired 3,4-diiodo substitution pattern, a multi-step strategy is often necessary, involving either the cyclization of a pre-functionalized precursor or the selective halogenation of a pre-formed pyrazole ring. The latter approach often necessitates the use of protecting groups and carefully controlled reaction conditions to dictate the regiochemical outcome.
Synthetic Pathway to this compound
The synthesis of this compound can be effectively achieved through the direct iodination of pyrazole under specific conditions. A key challenge is to overcome the natural propensity for mono-iodination at the 4-position and to drive the reaction towards di-substitution.
Reaction Scheme: Direct Iodination of Pyrazole
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the work of Mazeikaite et al. (2014).[6]
Materials:
-
1H-Pyrazole
-
Iodine (I₂)
-
Sodium Hydroxide (NaOH)
-
Dimethyl Sulfoxide (DMSO)
-
Water (H₂O)
-
Hydrochloric Acid (HCl, concentrated)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-pyrazole (1.0 eq) in DMSO.
-
Addition of Base and Iodine: Add powdered sodium hydroxide (2.0 eq) to the solution, followed by the portion-wise addition of iodine (2.2 eq). The reaction is exothermic and the temperature should be monitored.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into water.
-
Neutralization and Extraction: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 5. Decolorize the solution by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with diethyl ether (3 x volume).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography.
Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Eq. |
| 1H-Pyrazole | 68.08 | 1.0 |
| Iodine (I₂) | 253.81 | 2.2 |
| Sodium Hydroxide | 40.00 | 2.0 |
| This compound | 319.89 | - |
Mechanistic Insights
The formation of this compound via direct iodination is a fascinating example of controlling regioselectivity. The pyrazole anion, formed in the presence of a strong base like sodium hydroxide, is a highly activated nucleophile. The initial electrophilic substitution with iodine overwhelmingly occurs at the C4 position due to its higher electron density. The introduction of a second iodine atom at the C3 position is less favorable but can be achieved under forcing conditions with an excess of the iodinating agent. The use of a polar aprotic solvent like DMSO likely plays a role in stabilizing the charged intermediates and promoting the di-substitution.
The Synthetic Versatility of this compound
The true value of this compound lies in its potential as a scaffold for further functionalization. The two carbon-iodine bonds possess differential reactivity, which can, in principle, be exploited for selective cross-coupling reactions. This allows for the sequential and regiocontrolled introduction of different substituents at the 3- and 4-positions, opening up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science.
Workflow for Sequential Functionalization
Caption: Sequential functionalization of this compound.
Conclusion and Future Outlook
While the initial discovery of this compound may not be a landmark event in the annals of chemical history, its significance as a versatile synthetic intermediate is undeniable. The ability to introduce two iodine atoms onto the pyrazole core provides a powerful platform for the construction of complex and diverse molecular architectures. As the demand for novel heterocyclic compounds continues to grow in various scientific disciplines, the strategic use of building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis and innovation.
References
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]
-
MDPI. (n.d.). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Iodine-mediated synthesis of 4-selanylpyrazoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Retrieved from [Link]
-
Mazeikaite, R., Sudzius, J., Urbelis, G., & Labanauskas, L. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54–71. Retrieved from [Link]
-
National Institutes of Health. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Retrieved from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
-
American Chemical Society. (1964). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society, 86(14), 2857–2861. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3,4-Dibromo-1H-pyrazole. PubChem. Retrieved from [Link]
-
PubMed. (2022). Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1 H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]
-
European Journal of Organic Chemistry. (n.d.). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. Retrieved from [Link]
-
ResearchGate. (2025). Pharmaceutical Applications of Di/Tri‐Aryl Pyrazole Derivatives: A Review on Recent Updates. Retrieved from [Link]
-
ResearchGate. (n.d.). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Retrieved from [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Pyrazole iodination. Retrieved from [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
-
PubMed. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Retrieved from [Link]
Sources
Spectroscopic Characterization of 3,4-Diiodo-1H-pyrazole: A Technical Guide
Molecular Structure and Spectroscopic Overview
3,4-diiodo-1H-pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and substituted with two iodine atoms at positions 3 and 4. The presence of the two heavy iodine atoms and the pyrazole core significantly influences its spectroscopic properties. Understanding these properties is crucial for reaction monitoring, quality control, and the characterization of its downstream products.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the pyrazole ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the N-H proton and the C5-H proton. The chemical shift of the C5-H proton is influenced by the electron-withdrawing effects of the two iodine atoms and the aromatic nature of the pyrazole ring. Based on data for related 4-halogenated-1H-pyrazoles, the chemical shift for the C5-H proton is anticipated to be downfield[1]. The N-H proton will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides direct information about the carbon framework. The carbons bearing the iodine atoms (C3 and C4) will exhibit significantly shifted signals due to the heavy atom effect of iodine. The chemical shifts for the N-protected derivative, 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole , have been reported and provide a valuable reference point[2].
Table 1: ¹³C NMR Chemical Shifts (δ) for 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole and Related Compounds.
| Compound | C3 (ppm) | C4 (ppm) | C5 (ppm) | Solvent | Reference |
| 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole | 87.4 | 93.1 | 139.5 | DMSO-d₆ | [2] |
| 4-Iodo-1H-pyrazole | 135.9 | 63.8 | 135.9 | DMSO-d₆ | [1] |
| 3,4-Dibromo-1H-pyrazole | 109.5 | 109.5 | 131.7 | CDCl₃ | [3] |
Note: The assignments for 3,4-dibromo-1H-pyrazole are for the di-substituted carbons and the unsubstituted carbon, which may not directly correspond to C3/C4/C5 numbering without further analysis.
The data indicates that the C3 and C4 carbons in the di-iodo compound are significantly shielded compared to the mono-iodo and di-bromo analogs, appearing at much lower ppm values. This is a characteristic effect of iodine substitution in heterocyclic systems.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as vibrations associated with the pyrazole ring.
Table 2: Expected IR Absorption Bands for this compound.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium |
| C-H Stretch (sp²) | 3000 - 3100 | Medium |
| C=N Stretch | 1550 - 1650 | Medium |
| C=C Stretch | 1400 - 1600 | Medium |
| C-I Stretch | 500 - 600 | Strong |
The broad N-H stretching band is a key feature of N-unsubstituted pyrazoles. The C-I stretching vibrations occur in the far-IR region and are often strong.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 319.84.
The fragmentation pattern is expected to be dominated by the sequential loss of iodine atoms. The presence of two iodine atoms will give a characteristic isotopic pattern for the molecular ion and fragments containing iodine. A comparison with the fragmentation of 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole is informative, which shows a molecular ion and subsequent fragmentation[2]. The mass spectrum of 3,4-dibromo-1H-pyrazole also serves as a useful comparison, showing a prominent molecular ion peak and loss of bromine atoms[3].
Caption: Proposed key fragmentation pathway for this compound.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols are based on standard laboratory practices and information from related studies[4][5][6].
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (can range from hundreds to thousands).
-
Caption: A generalized workflow for NMR data acquisition and analysis.
IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the IR beam path.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method.
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is heated to vaporization and then bombarded with a high-energy electron beam.
-
Electrospray Ionization (ESI): Ideal for less volatile or thermally sensitive compounds. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, creating charged droplets.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The spectroscopic characterization of this compound relies on a combined analytical approach. While a complete, published dataset for the parent compound is elusive, analysis of its N-protected derivatives and related halogenated pyrazoles provides a strong foundation for its structural identification. The key spectroscopic features include a simple ¹H NMR spectrum, significantly shielded ¹³C signals for the iodinated carbons, a characteristic N-H stretching band in the IR spectrum, and a distinct isotopic pattern in the mass spectrum with sequential loss of iodine. The protocols outlined in this guide provide a framework for researchers to obtain high-quality spectroscopic data for this important synthetic intermediate.
References
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. Link
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles - Semantic Scholar. Link
-
3,4-Dibromo-1H-pyrazole | C3H2Br2N2 | CID 22216 - PubChem. Link
-
Supporting Information - The Royal Society of Chemistry. Link
-
Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity - ACS Publications. Link
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 3,4-Dibromo-1H-pyrazole | C3H2Br2N2 | CID 22216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Untapped Potential of Halogenated Heterocycles
An In-Depth Technical Guide to the Potential Biological Activities of 3,4-Diiodo-1H-pyrazole
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structure consistently found in molecules demonstrating a vast array of biological activities.[1][2][3][4] From the potent anti-inflammatory effects of Celecoxib to the targeted anticancer action of Crizotinib, pyrazole derivatives have proven their therapeutic mettle.[3][5] This guide focuses on a specific, under-explored analogue: This compound . The introduction of two iodine atoms onto the pyrazole core is not a trivial substitution. Halogenation, particularly with iodine, can dramatically alter a molecule's physicochemical properties—lipophilicity, metabolic stability, and, most critically, its ability to form potent halogen bonds with biological targets.
While direct pharmacological studies on this compound are not yet prevalent in public literature, its structure presents a compelling starting point for drug discovery campaigns. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a strategic, evidence-based approach to unlocking its potential. We will synthesize insights from the broader family of pyrazole compounds to propose and detail the most promising avenues of investigation for this unique molecule.
The Core Molecule: Synthesis and Chemical Profile
The this compound scaffold serves as a valuable synthetic intermediate. Its preparation and subsequent modification, for instance through N-H bond protection using ethyl vinyl ether, have been documented, paving the way for further derivatization and the creation of compound libraries for screening.[6][7] The di-iodinated structure is particularly amenable to cross-coupling reactions, such as the Sonogashira coupling, allowing for the strategic introduction of diverse functional groups to explore structure-activity relationships (SAR).[6][7]
The two iodine atoms are key features. They significantly increase the molecule's molecular weight and lipophilicity compared to the parent pyrazole. Furthermore, they act as powerful halogen bond donors, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding, often conferring enhanced affinity and selectivity.
Prospective Biological Activities: A Research Roadmap
Based on the extensive pharmacology of related pyrazole derivatives, we can logically prioritize several key areas for investigation. The following sections outline these potential activities and provide the foundational protocols for their exploration.
Anticancer Activity: Targeting Uncontrolled Proliferation
The pyrazole scaffold is a cornerstone of modern oncology research.[1] Derivatives have demonstrated potent activity against a wide range of cancer cell lines, including breast, lung, and colon cancers, through diverse mechanisms.[5][8][9][10]
Hypothesized Mechanisms of Action:
-
Kinase Inhibition: Pyrazoles are renowned kinase inhibitors, targeting enzymes like Aurora kinases, FGFR, and DYRK1A/1B that are crucial for cell cycle progression and signaling.[11][12] The this compound core could serve as a scaffold to design novel inhibitors that occupy the ATP-binding pocket of key oncogenic kinases.
-
Induction of Apoptosis: Many cytotoxic pyrazoles trigger programmed cell death. This can occur through the activation of caspases and disruption of the mitochondrial membrane potential, leading to a mitochondria-dependent death pathway.[10][13]
-
Tubulin Polymerization Inhibition: Certain pyrazole compounds have been shown to disrupt microtubule dynamics, arresting cells in the G2/M phase of the cell cycle and ultimately leading to apoptosis.[13] This mechanism is a clinically validated anticancer strategy.
Caption: Workflow for investigating the anticancer potential of a novel compound.
This protocol provides a robust method for an initial assessment of the cytotoxic effects of this compound against adherent cancer cell lines.
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI50).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working concentrations in complete medium via serial dilution.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the serially diluted compound solutions (including a vehicle control with DMSO concentration matched to the highest compound concentration). Also include a "medium only" blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (medium only). Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the GI50 value using non-linear regression.
Antimicrobial Activity: A Scaffold for New Antibiotics
The emergence of antibiotic-resistant bacteria is a global health crisis.[14] Pyrazole derivatives have consistently shown promise as antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria as well as fungi.[14][15][16]
Hypothesized Mechanisms of Action:
-
Enzyme Inhibition: Pyrazoles can inhibit essential bacterial enzymes that are absent in mammals, making them selective targets. One such target is N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), which is crucial for bacterial cell wall synthesis.[17]
-
DNA Gyrase Inhibition: Some pyrazole derivatives have been predicted to act as inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication, making them potent bactericidal agents.[14]
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of this compound against a panel of pathogenic bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well U-bottom plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Compound Preparation: Prepare a 2x stock solution of the highest desired concentration of this compound in MHB.
-
Serial Dilution: Add 50 µL of MHB to wells 2-12 of a 96-well plate. Add 100 µL of the 2x compound stock to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on. Discard 50 µL from the last well. This results in 50 µL per well of varying compound concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (wells 1-11). Well 12 serves as a sterility control (no bacteria). A growth control well (bacteria, no compound) should also be included.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). If using resazurin, a color change from blue to pink indicates viable bacteria. The MIC is the last well that remains blue.
Broad-Spectrum Enzyme Inhibition
The pyrazole core is a versatile scaffold for designing inhibitors against various enzyme families, a property that underpins many of its therapeutic effects.
Potential Targets:
-
Protein Kinases: As mentioned in the anticancer section, this is a primary target class.[11]
-
Nitric Oxide Synthases (NOS): Pyrazole-based compounds have been reported as potent inhibitors of NOS isoforms, which are implicated in inflammation and vasodilation.[18]
-
Cholinesterases: Certain pyrazole derivatives have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases.[19]
-
Urease: Some pyrazoles are selective inhibitors of urease, an enzyme linked to infections by Helicobacter pylori.[19]
The this compound core is an ideal starting point for an SAR campaign to develop potent and selective enzyme inhibitors.
Caption: Conceptual diagram for a Structure-Activity Relationship (SAR) study.
Data Synthesis and Future Outlook
To provide context for potential findings, the table below summarizes the reported activities of various other pyrazole derivatives, highlighting the potency that can be achieved with this scaffold.
| Compound Class | Biological Activity | Target/Assay | Reported Potency (IC50) | Reference |
| Pyrazole-carboxamidine (PCA) | NOS Inhibition | Purified iNOS, eNOS, nNOS | ~0.2 µM | [18] |
| Pyrazolyl Benzimidazole | Kinase Inhibition | Aurora A/B Kinase | 35 nM / 75 nM | [11] |
| 1H-Pyrazolo[3,4-b]pyridine | Kinase Inhibition | DYRK1B Kinase | 3 nM | [12] |
| Pyrazole-based Compound | Bacterial Enzyme Inhibition | H. influenzae DapE | 17.9 µM | [17] |
| Pyrazole Derivative (PTA-1) | Anticancer Cytotoxicity | MDA-MB-231 Breast Cancer | < 4.4 µM | [13] |
| Pyrazole-thiazole Hybrids | Antibacterial | Methicillin-resistant S. aureus (MRSA) | MIC: 1.9 µg/mL | [14] |
Conclusion
While this compound remains a frontier molecule, the wealth of data on the pyrazole family provides a clear and compelling rationale for its investigation. Its di-iodinated nature presents unique opportunities for both potent biological interactions through halogen bonding and versatile synthetic modification. The most promising initial avenues for exploration are in anticancer and antimicrobial discovery, with a broad potential for targeted enzyme inhibition. By employing the systematic screening workflows and specific experimental protocols detailed in this guide, researchers can efficiently probe the biological activities of this compound and its derivatives, potentially uncovering novel leads for the next generation of therapeutic agents.
References
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
- Anti-cancer activities at different dilutions for active compounds.
- Current status of pyrazole and its biological activities. PMC.
- Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology.
- (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
- 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evalu
- 1-Acetyl-3,5-diaryl-4,5-dihydro(1H)
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine deriv
- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC - NIH.
- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. PubMed.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online.
- Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.
- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Neg
- Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol deriv
- Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. MDPI.
- A review on pyrazole: Synthesis and its applications. Journal of Advanced Scientific Research.
-
Synthesis and Antibacterial Activities of Novel 2,5-Diphenylindolo[2,3-e] Pyrazolo[1',5':3",4"]pyrimido[2",1"-c][6][8][18]triazines. MDPI.
Sources
- 1. One moment, please... [jchr.org]
- 2. academicstrive.com [academicstrive.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciensage.info [sciensage.info]
- 5. Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles: exhibiting anticancer activity through intracellular ROS scavenging and the mitochondria-dependent death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Technical Guide to 3,4-Diiodo-1H-pyrazole: A Versatile Halogenated Heterocycle for Organic Synthesis and Drug Discovery
Core Chemical Identifiers and Properties
Direct chemical identifiers for 3,4-Diiodo-1H-pyrazole are not consistently reported. However, several of its N-substituted derivatives are well-documented, providing crucial reference points.
| Identifier | 3,4-diiodo-1-methyl-1H-pyrazole-5-carboxylic acid[1] | 3,4-diiodo-1-methylpyrazole | 3-Iodo-1H-pyrazole[2] | 3,4-Dibromo-1H-pyrazole[3] |
| CAS Number | 75092-32-9 | 34091-53-7 | 4522-35-4 | 5932-18-3 |
| Molecular Formula | C₅H₄I₂N₂O₂ | C₄H₄I₂N₂ | C₃H₃IN₂ | C₃H₂Br₂N₂ |
| Molecular Weight | 377.91 g/mol | 333.90 g/mol | 193.97 g/mol | 225.87 g/mol |
| InChIKey | PLAPCDYJGUXMKZ-UHFFFAOYSA-N | - | - | DFUAIALZXKLUQU-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(C(=N1)I)I)C(=O)O | CN1C(I)=C(I)C=N1 | C1=CN=C(C=C1)I | C1=C(C(=NN1)Br)Br |
Note: The table presents data for closely related and substituted analogs to provide a comparative context for the properties of this compound.
The di-iodinated pyrazole core imparts specific chemical characteristics. The presence of two iodine atoms, which are excellent leaving groups, makes this molecule a highly valuable precursor for a variety of cross-coupling reactions. The 1H-pyrazole scaffold allows for N-functionalization, which can be strategically employed to modulate solubility, reactivity, and biological activity.
Synthesis and Reactivity
The synthesis of substituted iodopyrazoles is a well-established field, often involving the electrophilic iodination of the pyrazole ring. For this compound, a key documented reaction is its N-protection, which is a critical step to enable further functionalization.
N-Protection of this compound
A crucial reaction for harnessing the synthetic potential of this compound is the protection of the N-H group. This prevents unwanted side reactions and allows for selective modifications at the carbon positions. A documented method involves the use of ethyl vinyl ether to introduce an ethoxyethyl (EtOEt) protecting group.[4]
Experimental Protocol: Synthesis of 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole [4]
-
To a solution of this compound (0.047 mol) in dichloromethane, add a catalytic amount of trifluoroacetic acid (TFA).
-
Control the reaction temperature between 28–33 °C.
-
Add ethyl vinyl ether portionwise to the reaction mixture.
-
Monitor the reaction progress. It has been noted that under acidic conditions, migration of the EtOEt protecting group can occur, leading to a mixture of isomers.[4]
-
Upon completion, the product, 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole, can be purified by recrystallization from n-hexane.
This N-protected derivative serves as a stable and versatile intermediate for subsequent cross-coupling reactions.
Caption: Workflow for the N-protection of this compound.
Applications in Organic Synthesis
The primary utility of this compound lies in its potential as a scaffold for building more complex molecules through carbon-carbon and carbon-heteroatom bond-forming reactions. The two iodine substituents offer sites for sequential and regioselective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
Iodo-pyrazoles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis, particularly in the construction of biaryl and aryl-alkyne linkages that are prevalent in pharmaceutically active compounds.
Sonogashira Coupling: The reaction of an iodo-pyrazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, provides a direct route to alkynyl-pyrazoles.[5][6] These products are valuable intermediates for the synthesis of various heterocyclic systems.
Suzuki-Miyaura Coupling: The coupling of an iodo-pyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base is a powerful method for forming biaryl structures.[7][8] This is particularly relevant in medicinal chemistry for accessing a wide range of substituted pyrazole derivatives for structure-activity relationship (SAR) studies.
Caption: Potential sequential cross-coupling pathways for this compound.
The differential reactivity of the iodine atoms at the C3 and C4 positions could potentially be exploited for regioselective sequential couplings, further enhancing the synthetic utility of this scaffold.
Role in Medicinal Chemistry and Drug Discovery
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[9][10][11] Halogenated pyrazoles, in particular, serve as crucial intermediates in the synthesis of these therapeutic agents.
The introduction of iodine atoms onto the pyrazole ring provides handles for diversification, allowing medicinal chemists to explore the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. Di-iodinated pyrazoles like this compound are particularly valuable as they allow for the introduction of two different substituents, enabling the synthesis of highly functionalized and three-dimensionally complex molecules.
Safety and Handling
Specific safety data for this compound is not available. However, based on the data for other halogenated pyrazoles, the following precautions should be taken.
Hazard Classification (Inferred):
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[12][13]
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) for any specific reagents and closely related compounds before use.[12][13][14][15]
Conclusion
This compound, while not having a readily available CAS number, is a documented and synthetically valuable di-halogenated heterocycle. Its importance stems from the two reactive carbon-iodine bonds, which serve as versatile handles for the construction of complex molecular architectures through modern cross-coupling methodologies. For researchers in organic synthesis and medicinal chemistry, this compound represents a key starting material for the generation of novel pyrazole derivatives with potential applications in drug discovery and materials science. Careful handling in accordance with the safety protocols for related halogenated compounds is essential.
References
-
PubChem. 3,4-diiodo-5-(2-methoxypropyl)-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
PubChem. 3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Popadyuk, V. V., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]
-
ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]
-
ChemSrc. 3,4-diiodo-1-methylpyrazole | CAS#:34091-53-7. [Link]
-
ResearchGate. (2025). Pharmaceutical Applications of Di/Tri‐Aryl Pyrazole Derivatives: A Review on Recent Updates. [Link]
-
ResearchGate. (2025). Synthesis of 4-iodopyrazoles: A Brief Review. [Link]
-
ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. [Link]
-
Royal Society of Chemistry. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. [Link]
-
RSC Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. [Link]
-
Boron Molecular. Buy 3-iodo-1H-pyrazole. [Link]
-
MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
ResearchGate. (PDF) 3-Iodo-1H-pyrazolo[3,4-b]pyridine. [Link]
-
Semantic Scholar. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. [Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
ScienceDirect. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. [Link]
-
PubChem. 4-Iodopyrazole. National Center for Biotechnology Information. [Link]
-
PubChem. 3,4-Dibromo-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
Digital Commons @ Dauphine. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
ACS Publications. Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
National Center for Biotechnology Information. 3-Iodo-1H-pyrazolo[3,4-b]pyridine. [Link]
-
National Center for Biotechnology Information. Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]
-
Drug Hunter. Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. [Link]
Sources
- 1. 3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid | C5H4I2N2O2 | CID 3962169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,4-Dibromo-1H-pyrazole | C3H2Br2N2 | CID 22216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Unlocking the Potential of 3,4-Diiodo-1H-pyrazole: A Theoretical and Computational Guide for Researchers and Drug Developers
Abstract
Iodinated heterocyclic scaffolds are of paramount importance in contemporary drug discovery and materials science. The iodine atoms not only serve as versatile synthetic handles for further molecular elaboration but also actively participate in crucial intermolecular interactions such as halogen bonding. Among these scaffolds, 3,4-diiodo-1H-pyrazole presents a unique platform for the design of novel therapeutics and functional materials. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies to elucidate the structural, electronic, and spectroscopic properties of this compound. By integrating established computational protocols with available experimental data for analogous compounds, this whitepaper offers a predictive framework for researchers to understand and leverage the properties of this promising molecule.
Introduction: The Significance of Iodinated Pyrazoles
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The introduction of iodine atoms onto the pyrazole ring significantly enhances its utility. The carbon-iodine bond can be readily functionalized through various cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, allowing for the construction of complex molecular architectures.[4] Furthermore, the iodine substituents can act as potent halogen bond donors, influencing ligand-protein interactions and crystal packing.[5][6]
This compound, in particular, offers two distinct sites for functionalization and a unique electronic profile due to the presence of two heavy halogen atoms. Understanding the fundamental properties of this molecule is crucial for its effective application in drug design and materials science. Computational chemistry provides a powerful toolkit to predict and analyze these properties at the molecular level, offering insights that can guide synthetic efforts and biological evaluation.[7]
Synthesis and Experimental Validation Landscape
Synthetic Protocol for 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole
The synthesis involves the protection of the N-H group of this compound with ethyl vinyl ether.[4][8]
Step-by-Step Protocol:
-
Dissolve this compound in dichloromethane.
-
Add a catalytic amount of trifluoroacetic acid (TFA).
-
Slowly add ethyl vinyl ether to the reaction mixture at a controlled temperature (28–33 °C).
-
Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, purify the product, 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole, by recrystallization from n-hexane.
This protocol has been reported to yield the product as slightly yellow crystals with a melting point of 55-57 °C.[8] The ¹H and ¹³C NMR spectra of this compound provide key experimental benchmarks for validating computational predictions of chemical shifts.[4]
Computational Methodologies: A Roadmap for Theoretical Investigation
The accurate theoretical prediction of the properties of this compound requires a carefully chosen computational approach, particularly concerning the treatment of the heavy iodine atoms. Density Functional Theory (DFT) has proven to be a reliable method for studying halogenated organic molecules.
Recommended Computational Protocol
The following protocol is recommended for the theoretical investigation of this compound, drawing upon successful studies of similar halogenated pyrazoles.[9]
Caption: Recommended computational workflow for this compound.
Step-by-Step Computational Protocol:
-
Geometry Optimization:
-
The initial 3D structure of this compound can be built using standard molecular modeling software.
-
Perform a full geometry optimization using a DFT functional that accounts for dispersion interactions, such as ωB97XD.[9]
-
For C, H, and N atoms, the cc-pVTZ basis set is recommended.[9]
-
For the iodine atoms, a basis set with an effective core potential (ECP), such as aug-cc-pVTZ-PP, is crucial to account for relativistic effects.[8]
-
-
Frequency Calculations:
-
Perform a vibrational frequency calculation at the same level of theory as the geometry optimization.
-
The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
The results provide the theoretical infrared (IR) and Raman vibrational spectra.
-
-
NMR Chemical Shift Calculations:
-
Predict the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Employing a higher level of theory, such as Møller–Plessett perturbation theory (MP2) with the cc-pVTZ basis set, can provide more accurate results.[10]
-
Incorporate solvent effects using a continuum model like the Polarizable Continuum Model (PCM) to better match experimental conditions.[10]
-
-
Electronic Property Analysis:
-
Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to determine the electronic band gap and predict reactivity.
-
Generate the Molecular Electrostatic Potential (MEP) map to identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack.
-
Theoretical and Spectroscopic Profile (Predicted)
Based on the proposed computational protocol, we can predict the key structural, spectroscopic, and electronic properties of this compound.
Molecular Geometry
The optimized geometry of this compound is expected to be planar. The key predicted bond lengths and angles are summarized in the table below. These values can be compared with experimental data from X-ray crystallography of similar compounds, such as 4-iodo-1H-pyrazole, for validation.[11]
| Parameter | Predicted Value |
| C3-I Bond Length | ~2.08 Å |
| C4-I Bond Length | ~2.09 Å |
| N1-N2 Bond Length | ~1.35 Å |
| C3-C4 Bond Length | ~1.38 Å |
| C4-C5 Bond Length | ~1.37 Å |
| C3-N2-N1 Angle | ~111.5° |
| I-C3-C4 Angle | ~128.0° |
| I-C4-C3 Angle | ~129.5° |
| (Predicted values are based on typical DFT calculations for similar structures and should be confirmed by specific calculations for this compound.) |
Vibrational Spectroscopy (FT-IR and Raman)
The calculated vibrational frequencies can be used to simulate the IR and Raman spectra. The key predicted vibrational modes are listed below. These can be compared with the experimental spectrum of pyrazole and 4-iodo-1H-pyrazole.[11][12]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| ν(N-H) | ~3100-3150 | N-H stretching |
| ν(C-H) | ~3050-3100 | C-H stretching |
| ν(C=C) / ν(C=N) | ~1400-1600 | Ring stretching |
| δ(N-H) | ~1100-1200 | N-H in-plane bending |
| δ(C-H) | ~1000-1100 | C-H in-plane bending |
| ν(C-I) | ~500-600 | C-I stretching |
| (Predicted values are estimations and require specific calculations for accurate wavenumbers.) |
NMR Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are crucial for confirming the structure of synthesized this compound. The values below are estimations based on related compounds and require specific GIAO calculations for accuracy.[9]
| Nucleus | Predicted Chemical Shift (ppm) |
| H5 | ~7.7 - 7.9 |
| N-H | ~11.5 - 12.0 |
| C3 | ~75 - 80 |
| C4 | ~70 - 75 |
| C5 | ~135 - 138 |
| (Predicted values are relative to TMS and can vary based on the solvent used in the calculation.) |
Molecular Interactions and Reactivity
Electronic Properties and Reactivity Descriptors
The HOMO and LUMO are key indicators of a molecule's electronic behavior. For this compound, the HOMO is expected to be localized on the pyrazole ring, while the LUMO may have significant contributions from the C-I σ* orbitals. The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity.
The Molecular Electrostatic Potential (MEP) map will highlight the electron-rich region around the N2 atom, making it a likely site for protonation and coordination to metal ions. The regions around the iodine atoms will exhibit a positive electrostatic potential (a "σ-hole"), which is characteristic of halogen bond donors.[5]
Halogen Bonding
The iodine atoms in this compound are expected to be strong halogen bond donors. This non-covalent interaction plays a significant role in molecular recognition and crystal engineering.[5][6] In a biological context, halogen bonds can contribute to the binding affinity of a ligand to its protein target.[6] Computational studies can quantify the strength and directionality of these interactions.
Caption: Schematic of a halogen bond between this compound and a carbonyl group.
Application in Drug Discovery and Design
The unique structural and electronic features of this compound make it an attractive scaffold for the design of novel therapeutic agents.
Scaffold for Library Synthesis
The two iodine atoms provide orthogonal handles for the introduction of diverse substituents through well-established cross-coupling chemistry. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Molecular Docking Protocol
Molecular docking can be used to predict the binding mode and affinity of this compound derivatives to a protein target of interest.[13][14][15][16][17]
Step-by-Step Molecular Docking Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and other non-essential ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
-
Ligand Preparation:
-
Use the computationally optimized 3D structure of the this compound derivative.
-
Assign partial charges to the atoms.
-
-
Docking Simulation:
-
Define the binding site on the protein based on known inhibitors or active site prediction algorithms.
-
Perform the docking simulation using software such as AutoDock or Glide.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and scoring functions to identify the most favorable interactions.
-
Pay close attention to potential halogen bonds between the iodine atoms and electron-rich residues in the binding pocket.
-
Conclusion
This technical guide provides a comprehensive theoretical and computational framework for the study of this compound. By following the recommended protocols, researchers can gain valuable insights into the structural, spectroscopic, and electronic properties of this versatile molecule. The predictive power of these computational methods, when validated with experimental data, can significantly accelerate the design and development of novel drugs and materials based on the iodinated pyrazole scaffold. The unique combination of synthetic accessibility, potential for diverse functionalization, and the ability to form halogen bonds positions this compound as a molecule of high interest for future research.
References
-
Yurieva, A. G., & Zarytova, ?. ?. (2008). Comparative analysis of a full-electron basis set and pseudopotential for the iodine atom in DFT quantum-chemical calculations of iodine-containing compounds. Russian Journal of General Chemistry, 78(3), 548–553. [Link]
-
Arca, M. (2021). What is the most suitable basis set for iodine atom? ResearchGate. [Link]
-
Yurieva, A. G., & Zarytova, ?. ?. (2008). Comparative analysis of a full-electron basis set and pseudopotential for the iodine atom in DFT quantum-chemical calculations of iodine-containing compounds. Semantic Scholar. [Link]
-
Kārkliņš, A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]
-
Kārkliņš, A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]
-
Bologa, U. T., et al. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Molecules, 25(24), 6020. [Link]
-
Various Authors. (n.d.). Halogenation of the pyrazole scaffold. ResearchGate. [Link]
-
Rusakov, Y. Y., et al. (2018). On the Utmost Importance of the Basis Set Choice for the Calculations of the Relativistic Corrections to NMR Shielding Constants. Molecules, 23(10), 2533. [Link]
-
Quantum Guruji. (2023). How to choose a basis set in DFT calculations || part 4. YouTube. [Link]
-
Cooper, G., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. University of Bristol Research Portal. [Link]
-
Cooper, G., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. Semantic Scholar. [Link]
-
Vasile, C., et al. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. International Journal of Molecular Sciences, 23(10), 5727. [Link]
-
Singh, P., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 426–430. [Link]
-
Alkorta, I., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 646-650. [Link]
-
Needs, R. J. (n.d.). 8.6 DFT calculations. University of Cambridge. [Link]
-
Al-Ghamdi, A. A., et al. (2018). Heats of Formation for Iodine Compounds: A DFT Study. ResearchGate. [Link]
-
Cooper, G., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. Semantic Scholar. [Link]
-
Singh, P., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]
-
Bakherad, M., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. RSC Advances, 10(35), 20935-20940. [Link]
-
Seguin, T. J., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]
-
Kumar, A., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 21(1), 42-60. [Link]
-
da Silva, J. B. P., et al. (2019). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ResearchGate. [Link]
-
Faundez-Gutierrez, R., et al. (2020). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. Arabian Journal of Chemistry, 13(8), 6533-6547. [Link]
-
Sravani, G., et al. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences, 9(2), 114-120. [Link]
-
Pop, R., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8234. [Link]
-
Arca, M., et al. (2020). Halogen-Bonding-Mediated Radical Reactions: The Unexpected Behavior of Piperazine-Based Dithiooxamide Ligands in the Presence of Diiodine. Inorganic Chemistry, 59(17), 12456–12468. [Link]
-
Reddy, K. S., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(79), 75869-75875. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
El-Sayed, M. A. A., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(13), 5104. [Link]
-
Kumar, V., & Kumar, A. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 8(5), 1946-1959. [Link]
-
Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(6), 659-674. [Link]
-
Al-Otaibi, J. S., et al. (2022). An improved B3LYP method in the calculation of organic thermochemistry and reactivity. ResearchGate. [Link]
-
Seguin, T. J., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Semantic Scholar. [Link]
-
Huang, P. H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o650. [Link]
-
NIST. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. [Link]
-
Seguin, T. J., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. mdpi.com [mdpi.com]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 1H-Pyrazole [webbook.nist.gov]
- 13. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpbs.com [ijpbs.com]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Sonogashira Cross-Coupling of 3,4-Diiodo-1H-pyrazole
Introduction: The Strategic Importance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. The Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, has emerged as a powerful tool for the functionalization of the pyrazole ring. This palladium- and copper-co-catalyzed reaction proceeds under mild conditions, tolerating a broad range of functional groups, which is highly advantageous in the synthesis of complex molecules.
This guide focuses on the application of the Sonogashira reaction to a particularly valuable, yet challenging, substrate: 3,4-diiodo-1H-pyrazole. The presence of two reactive iodine atoms offers the potential for selective mono- or di-alkynylation, providing a gateway to a diverse range of molecular architectures. However, achieving this selectivity requires a nuanced understanding of the substrate's reactivity and careful control of reaction conditions. These application notes provide a comprehensive overview of the key considerations, detailed experimental protocols, and the underlying mechanistic principles for the successful and selective Sonogashira coupling of this compound.
Key Considerations for the Sonogashira Coupling of this compound
N-H Acidity and the Necessity of Protecting Groups
The pyrazole N-H proton is acidic and can interfere with the catalytic cycle of the Sonogashira reaction, primarily by reacting with the amine base or coordinating with the metal catalysts. This can lead to catalyst deactivation and diminished yields. Therefore, protection of the pyrazole nitrogen is a critical first step for successful cross-coupling.
Commonly employed protecting groups for pyrazoles include tert-butoxycarbonyl (Boc) and 1-(ethoxyethyl) (EtOEt). The choice of protecting group is crucial, as it can influence the stability of the substrate and its reactivity in subsequent steps. For instance, the Boc group may be unstable under certain reaction conditions, while the EtOEt group has been shown to be effective, although care must be taken to avoid its migration in the presence of acid.
The Challenge of Regioselectivity
A key challenge in the functionalization of dihalogenated heterocycles is controlling the site of the reaction. In the case of this compound, the electronic environment of the C3 and C4 positions influences the relative reactivity of the carbon-iodine bonds. While the C-I bond is generally more reactive than C-Br or C-Cl bonds in Sonogashira couplings, the subtle differences in the electronic character of the C3 and C4 positions of the pyrazole ring can lead to mixtures of mono-alkynylated products or the formation of the di-alkynylated product.
Studies on related dihalogenated systems have shown that the choice of palladium catalyst and, particularly, the ancillary ligands can significantly influence regioselectivity. For this compound, the reaction can be steered towards either mono- or di-substitution by careful modulation of the reaction stoichiometry and conditions.
Visualizing the Sonogashira Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism is depicted below.
Figure 1: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocols
The following protocols are based on established procedures for the Sonogashira coupling of N-protected iodopyrazoles and should be adapted and optimized for specific substrates and alkynes.
Part 1: N-Protection of this compound
Protocol 1.1: N-Ethoxyethyl (EtOEt) Protection
-
To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂), add a catalytic amount of trifluoroacetic acid (TFA).
-
At 28–33 °C, add ethyl vinyl ether (1.1 eq) portion-wise. The reaction can be exothermic and may require cooling to maintain the temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC or GC-MS. Note that migration of the EtOEt group can occur under acidic conditions, potentially leading to a mixture of N1 and N2-protected isomers.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N-protected 3,4-diiodopyrazole.
Part 2: Sonogashira Cross-Coupling Reaction
The following is a general procedure for the mono-alkynylation of N-protected 3,4-diiodopyrazole. For di-alkynylation, the stoichiometry of the alkyne and base should be increased accordingly (typically >2.2 equivalents of alkyne and >4 equivalents of base).
Protocol 2.1: Copper-Cocatalyzed Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the N-protected 3,4-diiodopyrazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq), and copper(I) iodide (CuI) (0.01 eq).
-
Add an anhydrous, degassed solvent such as N,N-dimethylformamide (DMF) or triethylamine (Et₃N).
-
Add the terminal alkyne (1.1 eq) and the amine base (e.g., Et₃N, 3.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50–80 °C. The optimal temperature will depend on the reactivity of the specific alkyne and substrate.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Workflow for Sonogashira Coupling of this compound
Figure 2: A generalized experimental workflow for the Sonogashira coupling of this compound.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Sonogashira coupling of N-protected iodopyrazoles with phenylacetylene, based on the findings of Šačkus et al. This data can serve as a starting point for the optimization of reactions with this compound.
| Entry | Iodopyrazole Substrate | Protecting Group | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-(EtOEt)-3-iodo-1H-pyrazole | EtOEt | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 3 | 85 |
| 2 | 1-(EtOEt)-4-iodo-1H-pyrazole | EtOEt | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 3 | 92 |
| 3 | 1-(EtOEt)-3,4-diiodo-1H-pyrazole | EtOEt | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 3 | 58 (mono-alkynylated) |
| 4 | 1-(Boc)-3-iodo-1H-pyrazole | Boc | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 3 | 75 |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, varying the solvent, or using a more electron-rich phosphine ligand. Ensure that the reagents and solvent are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Formation of Homocoupling Byproduct: The formation of a di-alkyne (Glaser coupling) is a common side reaction. This can often be minimized by using copper-free Sonogashira conditions or by slowly adding the alkyne to the reaction mixture.
-
Mixture of Regioisomers: If a mixture of 3-alkynyl-4-iodo and 4-alkynyl-3-iodo pyrazoles is obtained, regioselectivity may be improved by changing the palladium catalyst and ligand. Bulky ligands can sometimes enhance selectivity for the less sterically hindered position.
-
Protecting Group Instability: If the protecting group is cleaved during the reaction, consider using a more robust protecting group or milder reaction conditions (e.g., lower temperature).
Conclusion
The Sonogashira cross-coupling of this compound is a highly effective method for the synthesis of novel alkynylated pyrazole derivatives. By carefully selecting the appropriate N-protecting group and optimizing the reaction conditions, it is possible to achieve good yields and control the degree of substitution. The protocols and considerations outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully utilize this powerful transformation in their synthetic endeavors, paving the way for the discovery of new chemical entities with potential therapeutic applications.
References
-
Šačkus, A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc, 2014(vi), 54-71. Available at: [Link]
-
Steib, A. K., & Knochel, P. (2020). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 10(15), 8535-8547. Available at: [Link]
-
Eller, G. A., et al. (2010). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 40(24), 3647-3657. Available at: [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
Šačkus, A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available at: [Link]
-
ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Available at: [Link]
Application Notes & Protocols: The Strategic Use of 3,4-Diiodo-1H-pyrazole in Modern Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its metabolic stability and versatile geometry make it an ideal foundation for designing novel therapeutic agents.[2][4] This guide focuses on a particularly valuable, yet underutilized, building block: 3,4-Diiodo-1H-pyrazole . The diiodo substitution pattern provides medicinal chemists with a powerful tool for rapid and regioselective molecular diversification. The two iodine atoms serve as orthogonal synthetic handles for introducing a wide array of chemical moieties through well-established cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
The this compound Scaffold: A Gateway to Chemical Diversity
The strategic advantage of this compound lies in the reactivity of its carbon-iodine bonds. Iodine is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[5][6] This allows for the sequential and controlled introduction of different substituents at the C3 and C4 positions of the pyrazole core. This capability is paramount during the lead optimization phase of drug discovery, where fine-tuning molecular properties is critical for achieving desired potency, selectivity, and pharmacokinetic profiles.
The pyrazole core itself is found in a wide range of bioactive molecules, including anti-inflammatory agents like celecoxib, kinase inhibitors for cancer therapy, and antimicrobial compounds.[1][7][8][9] By starting with the 3,4-diiodo scaffold, researchers can efficiently generate extensive libraries of novel pyrazole derivatives to target a multitude of biological pathways.
Caption: Workflow for scaffold diversification using this compound.
Essential Synthetic Protocols
Successful diversification of the this compound scaffold begins with proper preparation of the starting material. The acidic N-H proton of the pyrazole can interfere with many organometallic reactions by acting as a ligand for the metal catalyst or by participating in side reactions.[10] Therefore, protection of this nitrogen is a critical first step.
Protocol 2.1: N-H Protection of this compound
The ethoxyethyl (EtOEt) group is a robust choice for protecting the pyrazole nitrogen, showing greater stability in reactions with organolithium compounds compared to the Boc group.[10][11] It can be readily introduced under mild acidic conditions and removed post-synthesis.
Materials:
-
This compound
-
Ethyl vinyl ether
-
Trifluoroacetic acid (TFA), catalytic amount
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Reagent Addition: Add ethyl vinyl ether (1.5 equivalents).
-
Catalysis: Add a catalytic amount of TFA (e.g., 0.01 equivalents) dropwise to the stirring solution. An exothermic reaction may be observed. Maintain the reaction temperature between 28-33 °C using a water bath if necessary.[11]
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with deionized water, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The resulting N-protected product, 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole, can be purified further by column chromatography if needed.
Protocol 2.2: Sonogashira Cross-Coupling for C-C Alkyne Installation
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This protocol details the coupling of an alkyne to the N-protected diiodo-pyrazole scaffold.
Materials:
-
1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole (1 equivalent)
-
Terminal alkyne (e.g., Phenylacetylene, 1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Copper(I) iodide (CuI, 0.1 equivalents)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF or DMF)
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk flask, add the N-protected diiodo-pyrazole, Pd(PPh₃)₄, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent and Reagents: Add the anhydrous solvent, the base (TEA), and the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) as needed. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Extraction: Concentrate the filtrate and redissolve the residue in an organic solvent like ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkynylated pyrazole. The second iodine remains available for a subsequent, different coupling reaction.
Application in Structure-Activity Relationship (SAR) Studies
The true power of the this compound scaffold is realized in its application to SAR studies. By systematically and independently varying the substituents at the C3 and C4 positions, medicinal chemists can probe the molecular interactions between the compound and its biological target.
Key Advantages for SAR:
-
Vectorial Exploration: Allows for the exploration of chemical space in two distinct vectors (R¹ and R²) from a common core.
-
Rapid Library Generation: Enables the creation of a focused matrix of compounds (e.g., 10 variations at R¹ x 10 variations at R²) from a single intermediate.
-
Property Optimization: Facilitates the optimization of multiple parameters simultaneously, such as potency (interaction with the target) and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.
Caption: Conceptual workflow for systematic SAR exploration.
Bioactive Derivatives and Therapeutic Targets
The pyrazole scaffold is a cornerstone in the development of drugs for a multitude of diseases. Derivatives synthesized from this compound can be tailored to interact with various biological targets.[4][12]
| Therapeutic Area | Biological Target Class | Example(s) of Pyrazole-Based Drugs/Probes | Potential Application for Diiodo-Pyrazole Derivatives |
| Oncology | Protein Kinases (e.g., BRK, DYRK, TBK1) | Pyrazolo[3,4-d]pyrimidines, Pyrazolo[3,4-b]pyridines[13][14][15][16] | Development of novel, selective kinase inhibitors by optimizing interactions within the ATP-binding pocket. |
| Inflammation | Cyclooxygenase (COX) | Celecoxib, Difenamizole[1][17] | Creation of new anti-inflammatory agents with improved selectivity and reduced side effects. |
| Infectious Diseases | Bacterial & Fungal Enzymes | Various pyrazole derivatives with demonstrated antimicrobial activity[8][18] | Synthesis of new antibiotics or antifungals to combat drug-resistant pathogens. |
| Neurological Disorders | Cannabinoid Receptors, MAO | Rimonabant, Fezolamide[3][7] | Design of novel CNS-active agents by modifying substituents to control blood-brain barrier penetration. |
Illustrative Signaling Pathway: Kinase Inhibition
Many pyrazole derivatives function as Type I kinase inhibitors, competing with ATP for binding to the kinase domain. The R¹ and R² groups introduced via the diiodo scaffold can be designed to form key hydrogen bonds with the "hinge" region of the kinase and extend into solvent-exposed regions to improve selectivity and solubility.
Caption: Mechanism of action for a pyrazole-based kinase inhibitor.
Conclusion
This compound is a highly valuable and versatile building block for modern medicinal chemistry. Its true potential is unlocked when viewed not as a final molecule, but as a strategic platform for rapid, efficient, and logical drug design. The ability to perform sequential and differential cross-coupling reactions at the C3 and C4 positions provides an unparalleled advantage for constructing diverse chemical libraries and performing in-depth SAR studies. By leveraging this scaffold, drug discovery teams can accelerate the journey from initial hit to optimized clinical candidate.
References
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. (n.d.).
- (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate. (2016).
- Synthesis and structure–activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC - NIH. (2019).
- Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. - ResearchGate. (n.d.).
- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - NIH. (n.d.).
- Structure activity relationships for compound (3, 2 and 4) - ResearchGate. (n.d.).
- Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. (2021).
- A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Recent Advances in Bioactive Pyrazoles | Request PDF - ResearchGate. (2014).
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH. (2025).
- 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivative. (2014).
- Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1 H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides - PubMed. (2022).
- (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025).
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. (n.d.).
- Bioactive pyrazolo[3,4-c]pyrazoles derivatives - ResearchGate. (n.d.).
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - University of Michigan. (n.d.).
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed. (n.d.).
- Pyrazoline as a medicinal scaffold. - Revista Bionatura. (n.d.).
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC - NIH. (2025).
- Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43 - Journal of Advanced Scientific Research. (n.d.).
- Selected examples of pyrazole based bioactive compounds. | Download Scientific Diagram - ResearchGate. (n.d.).
- Dihydropyrazole Derivatives Act as Potent α-Amylase Inhibitors and Free Radical Scavengers: Synthesis, Bioactivity Evaluation, Structure–Activity Relationship, ADMET, and Molecular Docking Studies - PMC - NIH. (2023).
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022).
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023).
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - OUCI. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.).
Sources
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sciensage.info [sciensage.info]
- 9. researchgate.net [researchgate.net]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. revistabionatura.com [revistabionatura.com]
- 13. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. msjonline.org [msjonline.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives from 3,4-Diiodo-1H-pyrazole
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, leading to a diverse pharmacological profile.[3] Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, as well as inhibitors for a variety of kinases.[2][4][5] Several drugs containing the pyrazolo[3,4-b]pyridine core, such as tracazolate and cartazolate, have found clinical applications for conditions like hypertension.[2] The versatility of this scaffold in drug design underscores the need for efficient and modular synthetic routes to access a wide array of its derivatives.[1][6]
This guide provides a comprehensive overview and detailed protocols for the synthesis of substituted pyrazolo[3,4-b]pyridine derivatives, leveraging the strategic utility of 3,4-diiodo-1H-pyrazole as a key starting material. The diiodo-pyrazole offers two distinct reaction sites, allowing for sequential and regioselective functionalization through modern cross-coupling methodologies.
Strategic Approach: Leveraging this compound
The use of this compound as a starting material presents a powerful strategy for the divergent synthesis of pyrazolo[3,4-b]pyridine libraries. The differential reactivity of the C-I bonds on the pyrazole ring can be exploited to introduce a variety of substituents in a controlled manner. This approach typically involves a sequence of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, followed by a ring-closing step to construct the pyridine portion of the scaffold.
Core Synthetic Strategy: A Stepwise Approach
The overall synthetic pathway can be visualized as a multi-step process, offering points of diversification at each stage.
Figure 1: A generalized workflow for the synthesis of pyrazolo[3,4-b]pyridine derivatives from this compound.
Detailed Experimental Protocols
Protocol 1: N-Protection of this compound
Rationale: The acidic N-H proton of the pyrazole ring can interfere with organometallic reagents used in subsequent cross-coupling steps. Therefore, protection of this nitrogen is a critical initial step. The choice of protecting group is crucial; it must be stable to the conditions of the cross-coupling reactions and readily cleavable at the final stage. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is often a suitable choice due to its robustness.
Materials:
-
This compound
-
SEM-Cl
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv).
-
Dissolve the pyrazole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Dilute the mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-SEM protected this compound.
Protocol 2: Selective Suzuki-Miyaura Cross-Coupling at the C-4 Position
Rationale: The C-4 position of the diiodopyrazole is generally more sterically accessible and electronically favored for the initial cross-coupling reaction. The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[7] The choice of palladium catalyst and base is critical for achieving high yields and selectivity.[8][9]
Materials:
-
N-protected this compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk tube, add the N-protected this compound, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add 1,4-dioxane and water (4:1 v/v).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Seal the tube and heat the reaction mixture at 90 °C for 6-12 hours with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-aryl-3-iodo-1H-pyrazole derivative.
| Catalyst | Base | Solvent System | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 70-95 |
| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 65-90 |
| P1 or P2 Precatalysts | K₃PO₄ | Dioxane/H₂O | 60 | 70-95 |
Table 1: Common conditions for Suzuki-Miyaura coupling of iodopyrazoles.[8][10]
Protocol 3: Sonogashira Cross-Coupling at the C-3 Position
Rationale: Following the functionalization of the C-4 position, the remaining C-3 iodide is targeted. The Sonogashira reaction is ideal for introducing an alkyne moiety, which is a versatile handle for subsequent cyclization to form the pyridine ring.[11][12] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[13]
Materials:
-
4-Aryl-3-iodo-1H-pyrazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous NH₄Cl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the 4-aryl-3-iodo-1H-pyrazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and TEA.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-alkynyl-4-aryl-1H-pyrazole.
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |
| Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | Room Temperature |
| Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | Room Temperature |
Table 2: Representative conditions for Sonogashira coupling.[14][15]
Protocol 4: Pyridine Ring Annulation
Rationale: The final key step is the construction of the pyridine ring. This is often achieved through an intramolecular cyclization of the appropriately functionalized pyrazole precursor. For instance, if the C-3 substituent is an alkynyl group and the C-4 substituent contains a suitable nitrogen or carbon nucleophile, a 6-endo-dig cyclization can be induced.[16][17]
Materials:
-
3-Alkynyl-4-aryl-1H-pyrazole derivative
-
Gold(I) chloride or other suitable catalyst
-
Anhydrous solvent (e.g., Dichloroethane)
Procedure:
-
To a reaction vial, add the 3-alkynyl-4-aryl-1H-pyrazole derivative (1.0 equiv).
-
Dissolve in the anhydrous solvent.
-
Add the catalyst (e.g., AuCl, 5 mol%).
-
Seal the vial and heat the reaction mixture at 80-100 °C for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the pyrazolo[3,4-b]pyridine derivative.
Protocol 5: N-Deprotection
Rationale: The final step is the removal of the N-protecting group to yield the target pyrazolo[3,4-b]pyridine. The deprotection conditions must be chosen carefully to avoid decomposition of the final product. For the SEM group, fluoride-based reagents are effective.
Materials:
-
N-SEM protected pyrazolo[3,4-b]pyridine
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous THF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-SEM protected pyrazolo[3,4-b]pyridine in anhydrous THF.
-
Add TBAF solution (2.0 equiv) at room temperature.
-
Stir the reaction for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once complete, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
Troubleshooting and Key Considerations
-
Low Yields in Cross-Coupling: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The quality of the palladium catalyst is also paramount. Consider screening different ligands and bases if yields are consistently low.
-
Side Reactions: In the Suzuki coupling, homocoupling of the boronic acid can be an issue. Using a slight excess of the diiodopyrazole can sometimes mitigate this.
-
Difficult Purification: The polarity of pyrazole derivatives can make them challenging to purify by chromatography. Experiment with different solvent systems and consider using a gradient elution.
-
Incomplete Deprotection: If deprotection is sluggish, gentle heating may be required. However, monitor the reaction closely to prevent product degradation.
Mechanism at a Glance: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Figure 2: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Conclusion
The synthetic route starting from this compound offers a robust and flexible platform for the synthesis of a diverse range of pyrazolo[3,4-b]pyridine derivatives. The sequential and regioselective nature of the cross-coupling reactions allows for precise control over the final structure. The protocols detailed in this guide provide a solid foundation for researchers in medicinal chemistry and drug development to explore the vast chemical space of this important heterocyclic scaffold.
References
- Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
- Abu-hashem, A. A., & Al-Hussain, S. A. (2024). Design, synthesis, antimicrobial activity, and molecular docking of novel thiazoles, pyrazoles, 1, 3-thiazepinones, and 1, 2, 4-triazolopyrimidines derived from quinoline-pyrido [2, 3- d ] pyrimidinones. Pharmaceuticals, 17(1632).
- Almansa, C., Virgili, M., Carceller, E., & Grima-Poveda, P. (2008). Versatile Three Component Coupling for the Synthesis of Pyrazolopyridines and Other Pyrido Fused Systems. Heterocycles, 75(7), 1695–1709.
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34693-34699.
- Bhatt, A., Singh, R. K., Kant, R., & Chauhan, P. K. (2016). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolo[3,4-b]Pyridin-3-Amine Derivatives. Chemical Biology & Drug Design, 88(3), 357-365.
- Chinchilla, R., & Najera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643.
- El-Sawy, E. R., Abdel-Aziem, A. M., Abdel-Aziz, M. S., & Abo-Salem, H. M. (2021). Synthesis, molecular docking, and biofilm formation inhibitory activity of bis(indolyl)pyridines analogues of the marine alkaloid nortopsentin. Journal of Heterocyclic Chemistry, 58(12), 2356-2368.
- Grandberg, I. I. (1961). Pyrazoles. XIX. Aminopyrazoles as the Amino Components in the Skraup Reaction. Synthesis of Pyrazolopyridines. Zhurnal Obshchei Khimii, 31, 2307–2310.
- Hatt, T. L. P., & Vass, J. D. R. (1966). The synthesis of 1H-pyrazolo[3,4-b]pyridine.
- Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). A Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes with Aryl Halides. The Journal of Organic Chemistry, 73(15), 6037–6040.
- Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
- Li, Z., Qin, J., Sun, X., Jin, Y., & Su, W. (2019). Fast, Solvent-Free, and Highly Efficient Synthesis of Pyrazolo[3,4-b]Pyridines Using Microwave Irradiation and Khso4 as A Reusable Green Catalyst. Heterocycles, 98(11), 1408–1422.
- Mino, T., Suzuki, S., Hirai, K., Sakamoto, M., & Fujita, T. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(09), 1277–1280.
- Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides That Possess β-Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100.
- Park, A., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226.
- Patel, J. B., Malick, J. B., Salama, A. I., & Goldberg, M. E. (1985). Pharmacology of Pyrazolopyridines. Pharmacology Biochemistry and Behavior, 23(4), 675–680.
- Roesch, K. R., & Larock, R. C. (1999). Synthesis of 3-Iodofurans via the Palladium-Catalyzed Coupling and Iodocyclization of Terminal Alkynes. Organic Letters, 1(4), 553–556.
- Saito, B., & Fu, G. C. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602–9603.
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
- Urvashi, Tandon, V., Das, P., & Kukreti, S. (2018). Synthesis of 3,6-Diaryl-1H-Pyrazolo[3,4-b]Pyridines via One-Pot Sequential Suzuki-Miyaura Coupling. Asian Journal of Organic Chemistry, 7(1), 209-215.
- Wenglowsky, S. (2013). Pyrazolo[3,4-b]Pyridine Kinase Inhibitors: A Patent Review (2008–Present).
- Wilson, K. L., Murray, J., & Sneddon, H. F. (2019). Dimethylisosorbide (DMI) as a Bio-Derived Solvent for Pd-Catalyzed Cross-Coupling Reactions. ACS Sustainable Chemistry & Engineering, 7(13), 11448-11456.
- Xu, Z. (2020). 1,2,3-Triazole-containing hybrids with potential antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). European Journal of Medicinal Chemistry, 206, 112686.
- Ye, W., et al. (2009). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2818.
- Zhang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6381.
- Zhao, L., et al. (2021). A domino intermolecular Sonogashira coupling of 2-(2-bromophenoxy)-1-phenylethan-1-ones/alkyl 2-(2-bromophenoxy)acetates/2-(2-bromophenoxy)acetonitrile/1-(2-bromophenoxy)propan-2-one with terminal acetylenes followed by an intramolecular carbanion-yne cyclization in a 5-exo-dig manner and subsequent double-bond isomerization provide 2,3-disubstituted benzo[b]furans. The Journal of Organic Chemistry, 86(3), 1938–1947.
- Suzuki, A. (1991). Synthetic studies via the cross-coupling reaction of organoboron derivatives with organic halides. Pure and Applied Chemistry, 63(3), 419-422.
Sources
- 1. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity [ouci.dntb.gov.ua]
- 5. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Sci-Hub. Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans / Synfacts, 2011 [sci-hub.sg]
- 16. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Strategic Role of 3,4-Diiodo-1H-pyrazole in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols
Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Agrochemicals
The pyrazole ring system is a preeminent pharmacophore in the landscape of modern agrochemicals, integral to the molecular architecture of numerous high-performance herbicides, fungicides, and insecticides.[1][2] Its remarkable success stems from its metabolic stability, structural versatility, and the ability to be functionalized at multiple positions, allowing for the fine-tuning of biological activity, selectivity, and physicochemical properties.[1] The introduction of halogen substituents onto the pyrazole core is a well-established strategy for enhancing the biological efficacy of these compounds.[3] This enhancement is often attributed to factors such as increased lipophilicity, which can improve membrane permeability, and the ability of halogens to participate in halogen bonding, a specific type of non-covalent interaction that can influence binding to target proteins.
This application note delves into the strategic utility of a particularly valuable, yet underutilized, building block for the synthesis of novel agrochemical candidates: 3,4-Diiodo-1H-pyrazole . This di-iodinated scaffold offers a unique platform for the regioselective introduction of a wide array of functional groups at the 3- and 4-positions of the pyrazole ring, opening up new avenues for the exploration of chemical space in the quest for next-generation crop protection agents.
The Synthetic Power of this compound: A Gateway to Chemical Diversity
The presence of two iodine atoms on the pyrazole ring of this compound provides synthetic chemists with a powerful tool for molecular diversification. The carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds in popular cross-coupling reactions, allowing for milder reaction conditions and broader substrate scope. This heightened reactivity enables the sequential and regioselective functionalization of the pyrazole core, making this compound an ideal starting material for the construction of libraries of novel 3,4-disubstituted pyrazole derivatives.
The differential reactivity of the C-I bonds can, in some cases, be exploited for sequential couplings, further enhancing the synthetic utility of this building block. However, for many applications, a crucial first step is the protection of the pyrazole N-H proton to prevent side reactions and improve solubility in organic solvents.
Experimental Protocols
PART 1: N-Protection of this compound
To facilitate its use in cross-coupling reactions, the N-H group of this compound should be protected. The 1-(1-ethoxyethyl) (EtOEt) group is a suitable choice as it is easily introduced and can be removed under mild acidic conditions.[4]
Protocol 1: Synthesis of 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole
-
Materials:
-
This compound
-
Ethyl vinyl ether
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
n-Hexane
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane.
-
Add a catalytic amount of trifluoroacetic acid to the solution.
-
Cool the reaction mixture in an ice bath and add ethyl vinyl ether (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from n-hexane to yield 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole as a crystalline solid.[4]
-
PART 2: Palladium-Catalyzed Cross-Coupling Reactions
The N-protected this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the 3- and 4-positions.
A. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the introduction of alkynyl groups, which can serve as handles for further synthetic transformations or as key components of the final bioactive molecule.
Protocol 2: General Procedure for the Sonogashira Coupling of 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole
-
Materials:
-
1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), and copper(I) iodide (0.04 equivalents).
-
Add anhydrous tetrahydrofuran, followed by triethylamine (2.5 equivalents).
-
Add the terminal alkyne (2.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3,4-dialkynylpyrazole derivative.[4]
-
B. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used to introduce aryl and heteroaryl substituents, which are common features in many agrochemicals.
Protocol 3: General Procedure for the Suzuki-Miyaura Coupling of 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole
-
Materials:
-
1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
In a Schlenk tube, combine 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole (1 equivalent), the arylboronic acid (2.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and sodium carbonate (2.5 equivalents).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction at 80-100 °C for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5][6]
-
C. Heck-Mizoroki Reaction: Introduction of Alkenyl Moieties
The Heck-Mizoroki reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is valuable for introducing alkenyl groups onto the pyrazole core.
Protocol 4: General Procedure for the Heck-Mizoroki Reaction of 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole
-
Materials:
-
1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
In a sealed tube, dissolve 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole (1 equivalent) in anhydrous N,N-dimethylformamide.
-
Add triethylamine (2.5 equivalents), the alkene (2.2 equivalents), palladium(II) acetate (0.05 equivalents), and tri(o-tolyl)phosphine (0.1 equivalents).
-
Seal the tube and heat the reaction mixture at 100-120 °C for 24-48 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7][8]
-
Visualization of Synthetic Pathways
Caption: Synthetic utility of this compound.
Data Summary: A Platform for Agrochemical Discovery
The true value of this compound lies in its ability to serve as a versatile platform for generating a diverse range of 3,4-disubstituted pyrazole analogues for high-throughput screening in agrochemical discovery programs. The table below summarizes the types of chemical transformations possible and the corresponding classes of compounds that can be synthesized.
| Reaction Type | Reagent Class | Resulting Scaffold | Potential Agrochemical Class |
| Sonogashira Coupling | Terminal Alkynes | 3,4-Dialkynylpyrazoles | Fungicides, Insecticides |
| Suzuki-Miyaura Coupling | (Hetero)arylboronic acids | 3,4-Di(hetero)arylpyrazoles | Herbicides, Fungicides, Insecticides |
| Heck-Mizoroki Reaction | Alkenes | 3,4-Dialkenylpyrazoles | Fungicides, Insecticides |
Conclusion and Future Outlook
While this compound may not be a direct precursor to currently commercialized blockbuster agrochemicals, its synthetic utility should not be underestimated. The protocols outlined in this application note demonstrate the ease with which this di-iodinated pyrazole can be derivatized to produce a vast array of novel 3,4-disubstituted pyrazoles. For researchers and scientists in the field of agrochemical discovery, this compound represents a powerful and efficient tool for the rapid generation of new chemical entities. The exploration of the chemical space around the 3,4-disubstituted pyrazole scaffold, facilitated by the reactivity of this key intermediate, holds significant promise for the identification of the next generation of safe and effective crop protection solutions.
References
- Usami, Y., Ichikawa, H., & Harusawa, S. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. HETEROCYCLES, 83(4), 827.
- Mai, D. N., et al. (2016).
- Mazeikaite, R., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 54-71.
- Usami, Y., Ichikawa, H., & Harusawa, S. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. ChemInform, 42(25), no-no.
- Komendantova, A. S., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 7(15), 2036-2041.
- BASF SE. (2021). PYRAZINE COMPOUNDS FOR THE CONTROL OF INVERTEBRATE PESTS.
- Li, J., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal, 10, 43.
- BASF SE. (2018). Use of alkoxypyrazoles as nitrification inhibitors.
- Shawali, A. S., & Abdel-Galil, F. M. (2012). Iodine-Mediated Synthesis of Novel Pyrazole Derivatives.
- Sangeetha, R., & Sekar, G. (2018). Synthesis of iodinated pyrazoles. AIP Conference Proceedings, 1953(1), 030177.
- Lamberth, C. (2007). Pyrazole chemistry in crop protection. Heterocycles, 71(7), 1467-1502.
- Mazeikaite, R., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
- Nerviano Medical Sciences S.r.l. (2013). 3,4-diarylpyrazoles as protein kinase inhibitors.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Syngenta Crop Protection AG. (2021). Process and intermediates for the preparation of pyroxasulfone and fenoxasulfone.
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
- Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 705-709.
- Nolan, S. P., & Viciu, M. S. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of organic chemistry, 76(11), 4567-4573.
- Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES, 71(7), 1467-1502.
- E. I. Du Pont De Nemours and Company. (1993). Pyrazole carboxanilide fungicides and use.
- BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
- Dračínský, M., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(35), 6463-6473.
- de la Torre, A., et al. (2020). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 18(44), 9036-9044.
- Tomas, M., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775.
Sources
- 1. CN110105287B - Synthesis process of pyraclostrobin - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and evaluation of 3,4-disubstituted pyrazole analogues as anti-tumor CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Design, synthesis and fungicidal evaluation of novel pyraclostrobin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
The Versatile Scaffold: A Guide to Metal-Catalyzed Reactions of 3,4-Diiodo-1H-pyrazole for Accelerated Drug Discovery
Introduction: The Strategic Value of 3,4-Diiodo-1H-pyrazole
In the landscape of modern medicinal chemistry and drug development, the pyrazole motif stands out as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone for the design of novel therapeutics. Among the various functionalized pyrazoles, this compound emerges as a particularly powerful and versatile building block. The presence of two distinct iodine atoms offers a strategic advantage: the potential for sequential and regioselective metal-catalyzed cross-coupling reactions. This allows for the controlled and differential introduction of various substituents at the C3 and C4 positions, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies and the synthesis of complex target molecules.[4]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the key metal-catalyzed reactions involving this compound. We will delve into the mechanistic nuances that govern regioselectivity and provide detailed, field-proven protocols for Sonogashira, Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. By understanding the principles behind these transformations, researchers can harness the full synthetic potential of this valuable scaffold to accelerate their discovery programs.
Protecting the Pyrazole Nitrogen: A Prerequisite for Successful Coupling
A critical initial step in the functionalization of this compound is the protection of the pyrazole N-H group. The acidic proton can interfere with many metal-catalyzed reactions by reacting with organometallic reagents or bases. Furthermore, the unprotected pyrazole can act as a ligand for the metal catalyst, potentially leading to catalyst inhibition or undesired side reactions.[2]
A common and effective strategy is the introduction of an ethoxyethyl (EtOEt) protecting group. This group is readily installed under mild acidic conditions and can be easily removed post-functionalization.
Experimental Protocol: N-Protection of this compound
Reaction:
Procedure:
-
To a solution of this compound (1 equivalent) in dichloromethane (DCM), add a catalytic amount of trifluoroacetic acid (TFA).
-
Cool the reaction mixture to 28-33 °C.
-
Slowly add ethyl vinyl ether (1.1 equivalents) portionwise, maintaining the temperature.
-
Monitor the reaction by GC-MS. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole can often be used in subsequent coupling reactions without further purification.[5]
Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds
The Sonogashira reaction is a cornerstone of C(sp²)-C(sp) bond formation, enabling the introduction of alkyne moieties onto the pyrazole core.[6] This transformation is invaluable for constructing rigid scaffolds, accessing precursors for further cyclization reactions, and introducing pharmacophores found in numerous bioactive molecules.[5]
Causality in Experimental Design:
The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[6] The choice of reaction conditions is critical for achieving high yields and minimizing side reactions, such as the Glaser homocoupling of the terminal alkyne. Key considerations include:
-
Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) is standard.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), serves to deprotonate the terminal alkyne, forming the reactive copper acetylide, and to neutralize the HX byproduct.
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are crucial to prevent catalyst deactivation and unwanted side reactions.
Regioselectivity in the Sonogashira Coupling of this compound
While specific studies on the regioselective Sonogashira coupling of this compound are limited, general principles for dihaloheteroarenes suggest that the more electron-deficient position or the position with the weaker C-I bond will react preferentially. In the case of the N-protected 3,4-diiodopyrazole, the electronic differences between C3 and C4 are subtle. However, it is often possible to achieve mono-alkynylation with careful control of stoichiometry and reaction time, followed by a second, different coupling reaction on the remaining iodo-position.
Experimental Protocol: Sonogashira Coupling of 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole
Reaction:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole | 392.00 | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 0.03 |
| Copper(I) iodide (CuI) | 190.45 | 0.06 | 0.06 |
| Triethylamine (TEA) | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous & degassed | - | 10 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF (10 mL) and TEA (3.0 mmol).
-
Add phenylacetylene (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion (typically within 2-4 hours), dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired mono-alkynylated product.
Suzuki-Miyaura Coupling: Building Biaryl and Heterobiaryl Frameworks
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C-C bonds, particularly for the synthesis of biaryl and heterobiaryl structures.[3] This reaction is highly valued in drug discovery for its broad functional group tolerance, the commercial availability of a vast array of boronic acids and esters, and the generally mild reaction conditions.[7] For this compound, the Suzuki coupling offers a direct route to 3,4-diaryl pyrazoles, which are key pharmacophores in many kinase inhibitors and other therapeutic agents.[8]
Causality in Experimental Design:
The catalytic cycle of the Suzuki reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron species, and reductive elimination to form the new C-C bond.[3] Key parameters to consider are:
-
Palladium Catalyst: Pd(PPh₃)₄ is a common choice, though more advanced catalyst systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more efficient, especially for less reactive coupling partners.[9]
-
Base: A base is required to activate the organoboron reagent for transmetalation. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water is often employed to dissolve both the organic and inorganic reagents.
Regioselectivity in the Suzuki Coupling of this compound
The differential reactivity of the C3 and C4 positions in 3,4-diiodopyrazole can be exploited to achieve regioselective and sequential Suzuki couplings. Generally, the C4-iodine is more reactive towards oxidative addition to the palladium catalyst. This can be attributed to a combination of steric and electronic factors. By carefully controlling the reaction conditions, such as temperature, reaction time, and the stoichiometry of the boronic acid, it is possible to achieve selective mono-arylation at the C4 position. The remaining C3-iodine can then be subjected to a second, different Suzuki coupling or another type of cross-coupling reaction to generate unsymmetrical 3,4-disubstituted pyrazoles.[4]
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at C4
Reaction:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole | 392.00 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 1.1 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
In a Schlenk tube, combine 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole (1.0 mmol), phenylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the C4-arylated product.
Heck Reaction: Olefinic Functionalization of the Pyrazole Core
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling aryl or vinyl halides with alkenes.[10][11] This reaction is particularly useful for introducing alkenyl substituents onto the pyrazole scaffold, which can serve as versatile handles for further synthetic transformations or as key structural elements in bioactive molecules.
Causality in Experimental Design:
The Heck reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, migratory insertion of the olefin, and β-hydride elimination.[12] The choice of reaction parameters is crucial for achieving high yields and controlling the stereoselectivity of the resulting alkene.
-
Palladium Source: Pd(OAc)₂ is a commonly used and cost-effective catalyst precursor.
-
Ligand: Phosphine ligands, such as P(o-tolyl)₃ or P(OEt)₃, are often employed to stabilize the palladium catalyst and modulate its reactivity.[13]
-
Base: An inorganic or organic base (e.g., Na₂CO₃, Et₃N) is required to neutralize the acid generated during the catalytic cycle.
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically used to ensure solubility and facilitate the reaction at elevated temperatures.
Application to Halogenated Pyrazoles:
The Heck-Mizoroki reaction has been successfully applied to 1-protected-4-iodo-1H-pyrazoles, demonstrating that the C4-position is amenable to this transformation.[13][14] The use of a trityl protecting group on the pyrazole nitrogen has been shown to be effective, and P(OEt)₃ was identified as a suitable ligand for the cross-coupling.[13]
Experimental Protocol: Heck Reaction of a 4-Iodopyrazole Derivative
Reaction:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Trityl-4-iodo-1H-pyrazole | 436.29 | 1.0 | 1.0 |
| Methyl acrylate | 86.09 | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| P(OEt)₃ | 166.16 | 0.04 | 0.04 |
| Triethylamine (TEA) | 101.19 | 2.0 | 2.0 |
| DMF, anhydrous | - | 5 mL | - |
Procedure:
-
To a reaction vial, add 1-trityl-4-iodo-1H-pyrazole (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(OEt)₃ (0.04 mmol).
-
Seal the vial and purge with argon.
-
Add anhydrous DMF (5 mL), TEA (2.0 mmol), and methyl acrylate (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by silica gel column chromatography.[13]
Buchwald-Hartwig Amination: Direct Introduction of Nitrogen Nucleophiles
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[15][16] This reaction is of paramount importance in drug discovery, as the arylamine motif is a common feature in a vast number of pharmaceuticals. The ability to directly couple amines with the 3,4-diiodopyrazole core provides a convergent and efficient route to a wide range of functionalized pyrazoles.
Causality in Experimental Design:
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system and reaction conditions.
-
Catalyst and Ligand: The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) has been instrumental in expanding the scope and efficiency of this reaction.[9] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.
Regioselectivity and Application to Halopyrazoles:
The Buchwald-Hartwig amination has been applied to the C4-amination of 4-halopyrazoles. The choice of ligand can be critical, with bulky ligands like tBuDavePhos showing efficacy.[4] The reactivity of the C-X bond generally follows the order I > Br > Cl. For 3,4-diiodopyrazole, selective mono-amination is expected to be achievable by controlling the stoichiometry and reaction conditions, likely favoring the more reactive C4 position.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Reaction:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Protected-3,4-diiodo-1H-pyrazole | - | 1.0 | 1.0 |
| Amine | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 |
| XPhos | 476.62 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene, anhydrous | - | 5 mL | - |
Procedure:
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), NaOtBu (1.4 mmol), and the 1-protected-3,4-diiodo-1H-pyrazole (1.0 mmol).
-
Add the amine (1.2 mmol) and anhydrous toluene (5 mL).
-
Seal the vial and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the strategic functionalization of this compound, the following diagrams outline the key transformations discussed.
Caption: Workflow for the regioselective functionalization of this compound.
Caption: A simplified representation of the key steps in palladium-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
This compound is a powerful and versatile building block that offers immense potential for the synthesis of complex and diverse molecular architectures. The ability to perform regioselective and sequential metal-catalyzed cross-coupling reactions at the C3 and C4 positions provides a streamlined approach to the generation of novel pyrazole derivatives for drug discovery and materials science. The Sonogashira, Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions are robust and reliable methods for the functionalization of this scaffold, and a thorough understanding of the underlying principles governing these transformations is key to their successful implementation. As the demand for novel chemical entities continues to grow, the strategic application of reactions involving this compound will undoubtedly play an increasingly important role in accelerating the discovery and development of new therapeutics and functional materials.
References
-
Buntz, A. et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Journal of Medicinal Chemistry, 64(22), 16686–16703. Available at: [Link]
-
Usami, Y., Ichikawa, H., & Harusawa, S. (2011). HECK-MIZOROKI REACTION OF 4-IODO-1H-PYRAZOLES. HETEROCYCLES, 83(4), 827. Available at: [Link]
- O'Donovan, D. H. et al. (2014). Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(1), 395-408.
- Jacquot, D. et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4531-4535.
- Lee, H. et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226.
- Neufeldt, S. R. et al. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 54(15), 3047-3060.
- Usami, Y., Ichikawa, H., & Harusawa, S. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. ChemInform, 42(24).
- Silva, A. M. S. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules, 26(16), 5003.
- Bach, T. et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 24(18), 3298.
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
- Vasilevsky, S. F. et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ARKIVOC, 2014(6), 54-71.
- Vasilevsky, S. F. et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.
- Kashani, S. K. et al. (2019).
- Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075.
- Reeves, E. K. et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7425.
- Al-Amin, M. et al. (2016). Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane. Chemistry - An Asian Journal, 11(15), 2146-2150.
- Bosiak, M. J. et al. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(24), 7567.
- Frank, E. et al. (2016). The first Pd-catalyzed Buchwald-Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 1618-1624.
- ResearchGate. (n.d.). Pyrazoles and Heck Reaction.
- Bouillon, J.-P. et al. (2010). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 15(5), 2949-2961.
- Heck Reaction—State of the Art. (2013).
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
- Jędrzejewska, H., & Szostak, M. (2021). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 11(35), 21703-21710.
- Bouillon, J.-P. et al. (2010). Regioselective Suzuki-Miyaura reaction: application to the microwave-promoted synthesis of 4,7-diarylquinazolines. Molecules, 15(5), 2949-2961.
-
C-C Bond Formation (Palladium). Organic Chemistry Portal. Available at: [Link]
-
Heck Reaction. Chemistry LibreTexts. Available at: [Link]
- Hartwig, J. F. (2010). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
Sources
- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 5. arkat-usa.org [arkat-usa.org]
- 6. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 3,4-Diiodo-1H-pyrazole for Advanced Material Science
Abstract
The 3,4-diiodo-1H-pyrazole scaffold is a uniquely versatile building block for the synthesis of advanced functional materials. Its di-iodinated structure presents two reactive sites that can be selectively or exhaustively functionalized, enabling precise control over the final molecular architecture. This guide provides an in-depth exploration of key derivatization strategies, focusing on palladium-catalyzed cross-coupling reactions. We offer detailed, field-proven protocols, explain the causality behind experimental choices, and present visual workflows to empower researchers in chemistry, material science, and drug development to leverage this powerful synthetic intermediate.
The Strategic Advantage of the this compound Core
Pyrazoles are a privileged heterocyclic motif found in pharmaceuticals, agrochemicals, and increasingly, in organic materials.[1] The introduction of iodine atoms onto the pyrazole ring dramatically enhances its synthetic utility, transforming it into a versatile platform for constructing complex molecular systems via cross-coupling reactions.[2]
The this compound core offers several distinct advantages:
-
Orthogonal Reactivity: The iodine atoms at the C3 and C4 positions exhibit different electronic environments, potentially allowing for regioselective functionalization under carefully controlled conditions.
-
Dual Functionalization: Both iodine atoms serve as excellent leaving groups in palladium-catalyzed reactions, enabling the introduction of two distinct or identical functional groups.[3][4] This is critical for building conjugated systems, molecular wires, and complex ligands.
-
Tunable Properties: Derivatization at these positions allows for the fine-tuning of electronic, photophysical, and thermal properties of the resulting materials, making them suitable for applications such as Organic Light-Emitting Diodes (OLEDs).[5]
The primary challenge in harnessing this scaffold is the acidic proton on the pyrazole nitrogen (N1). This N-H group can interfere with organometallic reagents and catalyst performance.[6] Therefore, a robust N-protection strategy is the mandatory first step in most synthetic sequences.
Foundational Strategy: N-H Protection
Before proceeding with cross-coupling, the pyrazole N-H must be protected. The choice of protecting group is critical; it must be stable to the subsequent reaction conditions and easily removable if the N-H is required in the final structure. The 1-(1-ethoxyethyl), or EtOEt, group is an excellent choice due to its ease of introduction under mild acidic conditions and its stability during common cross-coupling reactions.[3][4][6]
Protocol 1: N-H Protection of this compound with Ethoxyethyl (EtOEt)
This protocol details the protection of the pyrazole nitrogen using ethyl vinyl ether.
Scientist's Note: The reaction is exothermic. For larger-scale syntheses, portionwise addition of ethyl vinyl ether is crucial to maintain temperature control and prevent runaway reactions.[4] The use of a catalytic amount of a mild acid like trifluoroacetic acid (TFA) is sufficient to promote the reaction.[3]
Materials:
-
This compound
-
Ethyl vinyl ether
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add a catalytic amount of trifluoroacetic acid (e.g., 0.01 equivalents) to the stirred solution.
-
Add ethyl vinyl ether (1.5-2.0 equivalents) dropwise via a dropping funnel over 15-20 minutes. Maintain the reaction temperature between 28-33 °C.[3][4]
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product, 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole, can often be purified by recrystallization from n-hexane to yield slightly yellow crystals.[3]
Core Derivatization: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis and are exceptionally effective for functionalizing iodinated pyrazoles.[7][8][9] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[10]
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.[3][11] This reaction is invaluable in material science for synthesizing conjugated enynes and oligo(phenylene ethynylene)s, which are key components in molecular electronics and organic semiconductors.
Scientist's Note: The Sonogashira coupling is a copper-co-catalyzed reaction. The choice of palladium source, ligand, and base is critical for achieving high yields.[7] The N-protected pyrazole is used to prevent side reactions. The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
// Nodes pyrazole [label="N-Protected\nthis compound", fillcolor="#FFFFFF", fontcolor="#202124"]; suzuki [label="Suzuki Coupling\n(Ar-B(OH)₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sonogashira [label="Sonogashira Coupling\n(R-C≡C-H)", fillcolor="#34A853", fontcolor="#FFFFFF"]; heck [label="Heck Coupling\n(Alkene)", fillcolor="#FBBC05", fontcolor="#202124"]; buchwald [label="Buchwald-Hartwig\n(Amine)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
prod_suzuki [label="Aryl-Substituted\nPyrazoles", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prod_sonogashira [label="Alkynyl-Substituted\nPyrazoles", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prod_heck [label="Alkenyl-Substituted\nPyrazoles", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prod_buchwald [label="Amino-Substituted\nPyrazoles", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges pyrazole -> suzuki [label="Pd Catalyst,\nBase"]; pyrazole -> sonogashira [label="Pd/Cu Catalysts,\nBase"]; pyrazole -> heck [label="Pd Catalyst,\nBase"]; pyrazole -> buchwald [label="Pd Catalyst,\nBase"];
suzuki -> prod_suzuki; sonogashira -> prod_sonogashira; heck -> prod_heck; buchwald -> prod_buchwald; } } Caption: Key derivatization pathways for N-protected this compound.
Protocol 2: Monofunctionalization via Sonogashira Coupling
This protocol describes a model reaction for the mono-alkynylation of N-EtOEt-protected this compound with phenylacetylene.
Materials:
-
1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole (from Protocol 1)
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[11]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous
-
Toluene or THF, anhydrous
-
Ammonium chloride solution, saturated
-
Deionized water
Procedure:
-
To a flame-dried Schlenk flask under argon, add the N-protected diiodopyrazole (1 equivalent), Pd(OAc)₂ (0.02-0.05 equivalents), CuI (0.04-0.1 equivalents), and PPh₃ (0.08-0.2 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and anhydrous triethylamine via syringe. The solution should be stirred to ensure homogeneity.
-
Add phenylacetylene (1.1-1.2 equivalents) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 4-24 hours.[11] Monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-alkynylated product.
Suzuki-Miyaura Coupling: Building Bi-Aryl Systems
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[7][9] It is widely used to synthesize bi-aryls, which are fundamental structures in conjugated polymers, liquid crystals, and pharmaceutical compounds.[10]
Scientist's Note: The success of the Suzuki coupling is highly dependent on the palladium source, the ligand, and the base.[7] Buchwald ligands like SPhos can be highly effective.[7] The reaction proceeds via a well-established catalytic cycle. An aqueous base is often used, which also facilitates the transmetalation step.
Protocol 3: Monofunctionalization via Suzuki-Miyaura Coupling
This protocol describes a model reaction for the mono-arylation of N-EtOEt-protected this compound with phenylboronic acid.
Materials:
-
1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole (from Protocol 1)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or similar phosphine ligand
-
Potassium carbonate (K₂CO₃) or Potassium fluoride (KF)[7]
-
Toluene/Water or Dioxane/Water solvent mixture
-
Ethyl acetate
Procedure:
-
In a reaction vessel, combine the N-protected diiodopyrazole (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), Pd(OAc)₂ (0.01-0.05 equivalents), and SPhos (0.02-0.1 equivalents).
-
Add the base, such as K₂CO₃ (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen).
-
Add the degassed solvent mixture (e.g., toluene/water 4:1) via syringe.[7]
-
Heat the mixture to 80-100 °C and stir vigorously for 6-24 hours, monitoring by TLC.
-
After cooling to room temperature, add water and ethyl acetate.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated pyrazole.
Data Summary and Applications
The derivatization of this compound opens a gateway to a vast array of functional molecules. The table below summarizes the typical outcomes of the described protocols.
| Reaction Type | Reagent | Catalyst System | Typical Yield | Resulting Structure | Potential Application | Reference |
| N-H Protection | Ethyl vinyl ether | TFA (cat.) | >85% | N-EtOEt-3,4-diiodo-1H-pyrazole | Synthetic Intermediate | [3] |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | >90% (model) | N-Protected 4-iodo-3-phenylethynyl-pyrazole | Conjugated materials, OLEDs | [11] |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | 50-70% (model) | N-Protected 4-iodo-3-phenyl-pyrazole | Bi-aryl ligands, liquid crystals | [7][11] |
The resulting functionalized pyrazoles are high-value intermediates. Alkynyl-pyrazoles can be used in "click" chemistry or as building blocks for extended π-conjugated systems for organic electronics. Aryl-pyrazoles are core components in many pharmaceuticals and can act as ligands for catalysis or as building blocks for fluorescent sensors and electro-active polymers.[12][13]
References
-
Mazeikaite, R., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. [Link]
-
ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]
-
Krasavin, M., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(50), 39851-39857. [Link]
-
ResearchGate. (2007). Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. [Link]
-
Zare, A., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistryOpen, 14(1), e202500024. [Link]
-
Kim, J., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226. [Link]
-
ResearchGate. (2014). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
Taylor & Francis Online. (2022). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
ResearchGate. (2012). A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Versatility of a Dihalogenated Heterocycle
An Application Guide to the Strategic Functionalization of 3,4-Diiodo-1H-pyrazole
This compound stands as a pivotal building block for synthetic, medicinal, and materials chemists. Its pyrazole core is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds. The true synthetic power of this reagent, however, lies in its dual iodine substituents at the C3 and C4 positions. These halogens serve as versatile handles for a host of cross-coupling reactions, enabling the construction of complex, multi-substituted pyrazole derivatives. The differential reactivity of the C-I bonds, influenced by N-substitution and reaction conditions, opens the door for selective and sequential functionalization, making it an invaluable tool for creating diverse molecular architectures.
This guide provides a detailed exploration of the experimental setups for key transformations involving this compound, moving beyond simple procedural lists to explain the underlying chemical logic and rationale for each step.
Physicochemical Properties and Safe Handling
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is mandatory.
| Property | Value | Source |
| Molecular Formula | C₃H₂I₂N₂ | |
| Molecular Weight | 319.87 g/mol | |
| Appearance | White to off-white or yellow crystalline solid | |
| Melting Point | 153 - 158 °C |
Safety and Handling:
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: A safety shower and eye wash station must be readily accessible. Use adequate ventilation to minimize dust and vapor concentrations.
-
Disposal: Dispose of waste in a dedicated, labeled container for halogenated organic compounds, following all local and institutional regulations.
Core Strategy: N-Protection as a Gateway to Selective C-Functionalization
The acidic N-H proton of the pyrazole ring can interfere with many organometallic reactions by acting as a competing nucleophile or quenching reagents like Grignard or organolithium species. Furthermore, the pyrazole nitrogen atoms can coordinate to the metal catalyst, potentially inhibiting its activity. Therefore, protection of the N-H group is a critical first step in most synthetic sequences involving C-H functionalization. The choice of protecting group is crucial; it must be stable to the conditions of the subsequent cross-coupling reaction yet readily removable. The ethoxyethyl (EtOEt) group is an excellent choice for this purpose.
Caption: Workflow for functionalizing this compound.
Protocol 1: N-Ethoxyethyl (EtOEt) Protection
This protocol details the protection of the pyrazole nitrogen using ethyl vinyl ether, which is effective and generates a substrate ready for cross-coupling.
Rationale: The reaction is catalyzed by a catalytic amount of strong acid (TFA). Ethyl vinyl ether is used in excess to drive the reaction to completion. The reaction is temperature-sensitive and can be exothermic; controlled addition is key to preventing side reactions.
| Parameter | Condition |
| Reagents | This compound, Ethyl vinyl ether, Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 28 - 33 °C (initial), then Room Temperature |
| Duration | ~2 hours, monitor by TLC/GC-MS |
Step-by-Step Methodology:
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 equiv.) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA, ~0.01 equiv.) to the solution.
-
Reagent Addition: Fill the dropping funnel with ethyl vinyl ether (2.0-3.0 equiv.). Add the ethyl vinyl ether dropwise to the pyrazole solution over 30 minutes. Causality: A controlled, slow addition is crucial to manage the exothermic nature of the reaction. Maintain the internal temperature below 33 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product, 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole, can be purified by recrystallization from n-hexane to yield slightly yellow crystals.
Application in Palladium-Catalyzed Cross-Coupling Reactions
With the N-protected diiodopyrazole in hand, selective functionalization of the C3 and C4 positions becomes feasible. The following protocols outline standard conditions for Sonogashira and Suzuki couplings. Regioselectivity can be challenging, often yielding mixtures, but careful control of stoichiometry and reaction time can favor mono-substitution. Generally, the C4-I bond can exhibit different reactivity compared to the C3-I bond, a subtlety that can be exploited for sequential couplings.
Protocol 2: Selective Sonogashira Coupling
The Sonogashira reaction is a robust method for forming carbon-carbon triple bonds between a terminal alkyne and an aryl or vinyl halide. It typically employs a dual catalytic system of palladium and copper(I).
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk flask, add N-protected this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and copper(I) iodide (CuI, 0.1 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or 1,4-dioxane), followed by the terminal alkyne (1.1 equiv.). Finally, add an amine base such as triethylamine (TEA) or diisopropylamine (DIPA) (3.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC. Causality: Using a slight excess of the alkyne and carefully monitoring the reaction time is key to maximizing the yield of the mono-alkynylated product and minimizing the formation of the di-substituted byproduct.
-
Workup: Once the starting material is consumed or the desired level of conversion is reached, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium and copper salts.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most powerful methods for C-C single bond formation, reacting an organohalide with a boronic acid or ester.
Step-by-Step Methodology:
-
Setup: In a microwave vial or Schlenk flask, combine the N-protected this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Solvents and Base: Add a solvent mixture, typically 1,4-dioxane/water or DME/water. Add a base, such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.). Causality: The base is essential for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle.
-
Reaction: Heat the reaction mixture to 80-100 °C, or use microwave irradiation (e.g., 90°C for 5-15 minutes) for accelerated reaction times. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo. The desired 4-aryl-3-iodo-pyrazole (or vice-versa) can be isolated via flash column chromatography.
Protocol 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling an aryl halide with an amine. This reaction is critical for synthesizing arylamines, which are prevalent in pharmaceuticals.
Step-by-Step Methodology:
-
Setup: In a glovebox or under an inert atmosphere, add the N-protected this compound (1.0 equiv.), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 0.02 equiv.), and a suitable phosphine ligand (e.g., XPhos or SPhos) to an oven-dried vial.
-
Reagents: Add the amine (1.2 equiv.) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv.).
-
Solvent: Add an anhydrous, degassed aprotic solvent such as toluene, dioxane, or THF.
-
Reaction: Seal the vial and heat the mixture to 80-110 °C. The reaction progress should be monitored carefully by TLC or LC-MS to optimize the yield of the mono-aminated product.
-
Workup: Cool the reaction to room temperature, quench carefully with a saturated aqueous NH₄Cl solution, and extract with an organic solvent.
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired amino-pyrazole derivative.
Product Characterization
Confirmation of the product structure and purity is essential. Standard analytical techniques include:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. For N-protected this compound, characteristic signals can be compared with literature values. For example, for 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole,
Troubleshooting & Optimization
Technical Support Center: Challenges in the Synthesis of 3,4-Diiodo-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for navigating the complexities of synthesizing 3,4-diiodo-1H-pyrazole. This molecule is a crucial building block in medicinal chemistry and materials science, primarily valued as a versatile intermediate for constructing more complex architectures through cross-coupling reactions.[1][2] However, its synthesis is frequently hampered by challenges related to regioselectivity, reaction control, and product purification.
This guide is structured to provide direct, actionable solutions to common experimental issues. We will move from foundational knowledge in our FAQs to specific problem-solving in the troubleshooting section, culminating in a validated protocol and mechanistic insights.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound?
A1: The synthesis generally proceeds via two main pathways:
-
Direct Di-iodination: This involves the direct electrophilic iodination of the pyrazole core. The primary challenge here is controlling the regioselectivity, as the C4 position is significantly more reactive towards electrophiles than C3 or C5.[3]
-
Stepwise Synthesis: A more controlled approach involves a multi-step sequence. This often includes the initial synthesis of a mono-iodinated pyrazole (typically 4-iodopyrazole), followed by N-protection, directed metalation at the C3 position, and subsequent quenching with an iodine source.
Q2: Why is regioselectivity such a significant challenge in this synthesis?
A2: The pyrazole ring has distinct electronic properties. The C4 position is the most electron-rich and sterically accessible, making it the primary site for electrophilic aromatic substitution.[3] Achieving substitution at the less reactive C3 position often requires overcoming this inherent reactivity preference, which can lead to mixtures of mono-iodinated and di-iodinated isomers that are difficult to separate.
Q3: Is an N-H protecting group necessary for this synthesis?
A3: It is highly recommended, particularly for stepwise approaches. The pyrazole N-H is acidic and can interfere with many organometallic reagents (like n-BuLi or Grignard reagents) used for directed metalation.[3][4] Furthermore, N-substitution can influence the regioselectivity of subsequent reactions. However, the choice of protecting group is critical, as some can be labile under acidic conditions, leading to unwanted side reactions or migrations.[4]
Q4: What are the essential safety precautions when handling iodinating reagents?
A4: Iodine (I₂) is corrosive and can cause severe skin and eye irritation. N-Iodosuccinimide (NIS) is a strong oxidizing agent. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Reactions involving iodine can release iodine vapor, which is a respiratory irritant. Ensure all glassware is properly cleaned and dried, as moisture can interfere with certain reactions.
Part 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and corrective actions.
Q: My reaction yields a complex mixture of 4-iodopyrazole and unreacted starting material, with very little di-iodinated product. What's going wrong?
A: This outcome points to insufficient reactivity or incomplete reaction. The mono-iodination at the C4 position is fast, but subsequent iodination at C3 is significantly slower.
-
Causality: The first iodine atom introduced at the C4 position is an electron-withdrawing group, which deactivates the pyrazole ring towards further electrophilic substitution. This makes the second iodination step at the C3 position kinetically challenging.
-
Troubleshooting Steps:
-
Increase Stoichiometry: Ensure you are using at least 2.2-2.5 equivalents of the iodinating agent (e.g., NIS or I₂) and the accompanying oxidant, if applicable.
-
Extend Reaction Time & Increase Temperature: Monitor the reaction closely by TLC or LC-MS. These reactions may require prolonged stirring (12-24 hours) at elevated temperatures to drive the formation of the di-iodinated product.
-
Change Iodinating Agent: If molecular iodine with an oxidant is ineffective, switch to a more potent electrophilic iodine source like N-iodosuccinimide (NIS) in a suitable organic solvent like acetonitrile or DMF.
-
Q: I'm observing the formation of an unwanted isomer. How can I ensure the correct 3,4-diiodo regiochemistry?
A: Formation of isomers like 3,5-diiodopyrazole suggests a lack of regiochemical control. This is a classic challenge that is best solved by a stepwise, directed synthesis rather than a direct di-iodination.
-
Causality: Direct di-iodination under harsh conditions can sometimes lead to scrambling or substitution at the C5 position, especially if N-H tautomerism is not controlled. A directed approach leverages chemical principles to force substitution at the desired position.
-
Recommended Workflow:
-
Synthesize 4-Iodo-1H-pyrazole: First, perform a selective mono-iodination at the C4 position. A highly reliable and green method uses I₂ and H₂O₂ in water.[5]
-
Protect the N-H group: Use a protecting group like ethoxyethyl (EtOEt) or Boc anhydride.[4]
-
Directed Metalation: Cool the N-protected 4-iodopyrazole to a low temperature (-78 °C) and treat it with a strong base like n-butyllithium (n-BuLi). The protecting group can direct the lithiation to the adjacent C5 position, while lithiation at C3 is also possible under certain conditions. For specific C3 iodination, starting with N-protected 4-iodopyrazole and using LDA can facilitate lithiation at the C5 position, which after quenching with I2 gives 4,5-diiodopyrazole. To achieve 3,4-diiodination, a different precursor like 3-iodopyrazole would be needed, followed by protection and iodination at the C4 position. Alternatively, starting with this compound and protecting it is a viable route if the starting material is available.[3]
-
Iodination: Quench the resulting lithiated intermediate with a solution of iodine (I₂) in THF.
-
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for the synthesis of this compound.
Q: My N-ethoxyethyl (EtOEt) protecting group seems to be migrating or cleaving during workup on a silica gel column. How can I prevent this?
A: This is a known issue with acid-sensitive protecting groups like EtOEt.[3][4]
-
Causality: Standard silica gel is slightly acidic, which is sufficient to catalyze the cleavage of the EtOEt group. The resulting free ethyl vinyl ether in the reaction mixture can then re-add to the pyrazole N-H, but this can occur on either nitrogen atom of the tautomeric pyrazole, leading to a mixture of N1 and N2 protected isomers.[4]
-
Troubleshooting Steps:
-
Neutralize Silica Gel: Before performing column chromatography, flush the column with a solution of the eluent containing 1-2% triethylamine (TEA) or another non-nucleophilic base. This will neutralize the acidic sites on the silica.
-
Aqueous Workup: Perform a careful aqueous workup before chromatography. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid from the reaction.
-
Alternative Protecting Group: If the problem persists, consider a more robust protecting group that is stable to mildly acidic conditions, such as a Boc group, which requires stronger acid for removal.
-
Part 3: Validated Experimental Protocol
This two-step protocol is designed for regiochemical control and reliability. It prioritizes the selective formation of the 3,4-diiodo isomer by controlling the order of iodination.
Step 1: Synthesis of 4-Iodo-1H-pyrazole
This procedure is adapted from green chemistry principles for a highly selective and environmentally conscious C4 iodination.[5]
-
Preparation: To a 250 mL round-bottom flask, add 1H-pyrazole (5.0 g, 73.4 mmol) and deionized water (100 mL). Stir the suspension at room temperature.
-
Reagent Addition: Add molecular iodine (I₂) (9.3 g, 36.7 mmol, 0.5 equiv.). Then, add 30% hydrogen peroxide (H₂O₂) (5.0 mL, 44.0 mmol, 0.6 equiv.) dropwise over 15 minutes.
-
Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Workup: Quench the reaction by adding a 10% aqueous solution of sodium bisulfite (NaHSO₃) until the dark iodine color disappears.
-
Isolation: The product often precipitates as a white solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-iodo-1H-pyrazole. Typical yields are >90%.
Step 2: Synthesis of 1-(tert-butoxycarbonyl)-3,4-diiodo-1H-pyrazole
This step requires anhydrous conditions and careful handling of organolithium reagents.
-
N-Protection:
-
Dissolve 4-iodo-1H-pyrazole (from Step 1) (5.0 g, 25.8 mmol) in anhydrous dichloromethane (100 mL).
-
Add triethylamine (5.4 mL, 38.7 mmol, 1.5 equiv.) and Di-tert-butyl dicarbonate (Boc₂O) (6.7 g, 30.9 mmol, 1.2 equiv.).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with saturated NaHCO₃ solution, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain 1-(tert-butoxycarbonyl)-4-iodo-1H-pyrazole, which can often be used without further purification.
-
-
Directed Iodination:
-
Dissolve the N-Boc-4-iodopyrazole (from the previous step) in anhydrous THF (100 mL) in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 equiv., 2.5 M in hexanes) dropwise, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
-
In a separate flask, dissolve iodine (I₂) (1.2 equiv.) in anhydrous THF.
-
Slowly add the iodine solution to the lithiated pyrazole solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel (pre-treated with 1% TEA in hexane if necessary) using a hexane/ethyl acetate gradient to yield the N-Boc protected this compound. The Boc group can be removed under standard acidic conditions (e.g., TFA in DCM) if the N-H free pyrazole is desired.
-
Recommended Synthesis Workflow Diagram
Caption: A controlled, stepwise workflow for the synthesis of this compound.
Part 4: Comparative Data on Iodination Methods
The choice of iodinating agent and conditions is paramount for achieving the desired outcome. The following table summarizes common methods for pyrazole iodination, highlighting their typical regioselectivity and conditions.
| Method | Reagent(s) | Solvent(s) | Temperature | Typical Regioselectivity | Notes | Reference |
| Oxidative Iodination | I₂, H₂O₂ | Water | Room Temp. | C4 | Green and practical method with high C4 selectivity. Excellent for the first step. | [1][5] |
| Oxidative Iodination | I₂, CAN | Acetonitrile | Reflux | C4 | Effective for C4 iodination on deactivated rings, but requires elevated temperatures. | [6] |
| Halogen Source | N-Iodosuccinimide (NIS) | Acetonitrile / DMF | Room Temp. to 80 °C | C4 | A powerful iodinating agent, often used when I₂ is not reactive enough. | [6] |
| Directed Metalation | n-BuLi, then I₂ | THF / Diethyl Ether | -78 °C | C5 or C3 | Requires N-protection. Regioselectivity depends on the directing group and other substituents. | [6] |
References
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.
-
Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Iodine promoted pyrazole synthesis. ResearchGate. Available at: [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]
-
Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
(PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available at: [Link]
-
A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciforum.net [sciforum.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 3,4-Diiodo-1H-pyrazole Coupling
Welcome to the technical support center for the optimization of coupling reactions involving 3,4-diiodo-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of achieving selective and high-yielding cross-coupling reactions.
Introduction: The Chemistry of this compound
This compound is a valuable synthetic intermediate, offering two reactive sites for the introduction of diverse functionalities through various palladium-catalyzed cross-coupling reactions. The differential reactivity of the iodine atoms at the C3 and C4 positions, influenced by electronic and steric factors, presents both an opportunity for selective functionalization and a challenge in controlling reaction outcomes. This guide will provide the technical insights necessary to harness the synthetic potential of this di-iodinated heterocycle.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the N-H of the pyrazole ring before performing a cross-coupling reaction?
Yes, N-protection of the pyrazole ring is highly recommended, particularly for Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The acidic proton on the nitrogen can interfere with the reaction in several ways: it can react with the base, potentially deactivating it, or it can coordinate to the palladium catalyst, inhibiting its activity. Common protecting groups include Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), and trityl. The choice of protecting group can also influence the regioselectivity of the coupling reaction.
Q2: Which iodine is more reactive, the one at the C3 or C4 position?
The iodine at the C4 position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the iodine at the C3 position. This is attributed to the electronic properties of the pyrazole ring, where the C4 position is more electron-deficient. This inherent reactivity difference can be exploited to achieve selective mono-functionalization at the C4 position.
Q3: What are the most common cross-coupling reactions performed on this compound?
The most common and synthetically useful cross-coupling reactions for this substrate are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.
Q4: Can I achieve di-substitution on this compound?
Yes, di-substitution is achievable. Typically, this is done in a stepwise manner. First, a selective mono-coupling at the more reactive C4 position is performed. The resulting 3-iodo-4-substituted pyrazole can then be subjected to a second cross-coupling reaction to functionalize the C3 position. Direct di-substitution in a one-pot reaction can be challenging to control and often leads to a mixture of products.
Troubleshooting Guide
This section addresses common problems encountered during the cross-coupling of this compound.
Issue 1: Low to No Conversion of Starting Material
Possible Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst may have degraded. Use a freshly opened bottle of catalyst or a pre-catalyst. Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.
-
Inappropriate Ligand: The choice of ligand is crucial for catalyst stability and reactivity. For Suzuki and Sonogashira reactions, phosphine-based ligands are common. For Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands are often required. Consider screening different ligands to find the optimal one for your specific transformation.
-
Incorrect Base: The base plays a critical role in the catalytic cycle. For Suzuki reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or K₃PO₄ may be necessary. Ensure the base is anhydrous, as water can interfere with the reaction.
-
Low Reaction Temperature: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If you observe low conversion, consider increasing the reaction temperature in increments of 10-20 °C.
-
Poor Solubility: Poor solubility of the starting material, coupling partner, or catalyst can hinder the reaction. Choose a solvent system in which all components are reasonably soluble at the reaction temperature.
Caption: Troubleshooting workflow for low or no conversion.
Issue 2: Formation of Di-substituted Byproduct in a Mono-coupling Reaction
Possible Causes & Solutions:
-
High Catalyst Loading: A high concentration of the active catalyst can promote a second coupling event before the catalyst dissociates from the mono-substituted product. Reduce the catalyst loading to 0.5-2 mol%.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can lead to the formation of the di-substituted product. Monitor the reaction closely by TLC or LC-MS and quench it once the mono-substituted product is maximized.
-
High Temperature: Higher temperatures can sometimes favor the less selective di-substitution. Try running the reaction at a lower temperature.
-
Choice of Ligand: Bulky ligands can sometimes favor mono-substitution by sterically hindering the approach of the catalyst to the second iodine atom after the first coupling.
Issue 3: Homocoupling of the Coupling Partner
Possible Causes & Solutions:
-
Oxygen in the Reaction Mixture: The presence of oxygen can promote the homocoupling of boronic acids (in Suzuki reactions) or terminal alkynes (in Sonogashira reactions). Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
-
Excess of Coupling Partner: Using a large excess of the boronic acid or alkyne can increase the rate of homocoupling. Use a stoichiometry closer to 1:1.
Issue 4: Difficulty in Product Purification
Possible Causes & Solutions:
-
Removal of Palladium Residues: Palladium residues can be difficult to remove by standard column chromatography. Washing the organic extract with an aqueous solution of a thiol-containing scavenger can help to remove residual palladium.
-
Separation of Mono- and Di-substituted Products: If a mixture of mono- and di-substituted products is obtained, careful optimization of column chromatography conditions is necessary. A less polar solvent system will generally elute the di-substituted product first, followed by the mono-substituted product, and finally the starting material. Gradient elution can be particularly effective.
-
Removal of Tin or Boron Byproducts: In Stille or Suzuki couplings, byproducts from the organometallic reagent can co-elute with the product. For Suzuki reactions, an aqueous wash with a mild base can help remove boric acid byproducts.
Experimental Protocols
N-Protection of this compound with a Boc Group
This protocol describes a general procedure for the protection of the pyrazole nitrogen with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1 equivalent) in dichloromethane, add triethylamine (1.5 equivalents).
-
Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-Boc protected this compound.
Caption: Workflow for N-Boc protection of this compound.
Selective Mono-Suzuki Coupling at the C4-Position
This protocol provides a starting point for the selective Suzuki coupling at the C4 position of N-protected this compound.
Materials:
-
N-protected this compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or DME)
Procedure:
-
To a reaction vessel, add N-protected this compound (1 equivalent), the arylboronic acid (1.1 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to isolate the 4-aryl-3-iodo-1H-pyrazole derivative.
Selective Mono-Sonogashira Coupling at the C4-Position
This protocol outlines a general procedure for the selective Sonogashira coupling at the C4 position.
Materials:
-
N-protected this compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add N-protected this compound (1 equivalent), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature or heat to 50-70 °C for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Summary
The following table provides a summary of typical reaction conditions for selective mono-C4 coupling of N-protected this compound. Please note that yields are highly substrate-dependent and optimization is often necessary.
| Coupling Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 60-85 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DME | 85 | 8 | 70-90 | |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | - | Et₃N (3) | THF | 50 | 6 | 65-90 |
| Pd(OAc)₂ (2) | XPhos (4) | DIPA (3) | DMF | RT | 12 | 75-95 | |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 16 | 50-80 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | 55-85 |
Concluding Remarks
The successful functionalization of this compound hinges on a systematic approach to reaction optimization. Careful consideration of N-protection, catalyst system, base, solvent, and temperature is paramount to achieving high yields and the desired regioselectivity. This guide provides a foundational framework for troubleshooting and developing robust protocols for your specific synthetic targets. We encourage you to use this information as a starting point and to methodically explore the reaction parameter space to unlock the full potential of this versatile building block.
References
- A procedure for the selective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition is reported. The transformation occurred under mild conditions using affordable tosylhydrazones and nitroalkenes commencing from benzaldehydes/heteroaromatic aldehydes as starting materials. (Source: Organic & Biomolecular Chemistry)
- The well-known and widely utilized Buchwald-Hartwig coupling reaction is one of the most powerful methods for the amination of aromatic rings. Moreover, the applicability and efficiency of the reaction are continually being improved with the design and development of efficient palladium catalysts, precatalysts, and bulky ligands. (Source: MDPI)
- A convenient synthetic route for preparation of valuable synthetic intermediates-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has been developed. During this work protection reaction of N-H bond in substituted 3-iodo-1H-pyrazole derivatives with ethyl vinyl ether and migration of ethoxyethyl protecting group was investigated. Synthetic possibilities of Sonogashira cross-coupling reactions of substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives with phenylacetylene were studied and
Technical Support Center: Purification of Crude 3,4-Diiodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of crude 3,4-diiodo-1H-pyrazole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to aid researchers in obtaining a high-purity product essential for downstream applications in medicinal chemistry and materials science. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to address the common challenges encountered during the purification of this versatile heterocyclic building block.
Introduction to Purification Challenges
The synthesis of this compound can often result in a crude product containing a variety of impurities. These can include unreacted starting materials, partially iodinated pyrazoles (e.g., 3-iodo-1H-pyrazole and 4-iodo-1H-pyrazole), and regioisomers, particularly if the synthesis is not highly regioselective. The presence of these impurities can significantly impact the outcome of subsequent reactions and biological assays. Therefore, effective purification is a critical step in any synthetic workflow involving this compound.
This guide will focus on the two primary purification techniques for solid organic compounds: recrystallization and column chromatography . We will explore the principles behind each method, provide detailed protocols, and offer solutions to common problems you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will depend on the specific synthetic route employed. However, common impurities include:
-
Partially iodinated pyrazoles: 3-iodo-1H-pyrazole and 4-iodo-1H-pyrazole are common byproducts resulting from incomplete iodination.
-
Regioisomers: Depending on the synthetic method, other diiodopyrazole isomers may be formed.[1][2]
-
Unreacted starting materials: Residual starting materials from the synthesis may be present.
-
Colored impurities: The presence of residual iodine can impart a dark color to the crude product.
Q2: How do I choose between recrystallization and column chromatography for purification?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the initial purity of your crude product.
-
Recrystallization is generally preferred for solid compounds with relatively high initial purity (e.g., >85-90%) and when the impurities have significantly different solubilities in the chosen solvent system compared to the desired product. It is an efficient method for removing small amounts of impurities and can be easily scaled up.
-
Column chromatography is more suitable for complex mixtures containing multiple components with similar polarities, or when the desired product and impurities have similar solubility characteristics. It offers a higher degree of separation but can be more time-consuming and may require more solvent.
Q3: My crude this compound is a dark, oily solid. What should I do first?
A3: A dark color often indicates the presence of residual iodine. Before attempting recrystallization or column chromatography, it is advisable to perform an aqueous workup. Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate and wash the solution with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will quench the elemental iodine, and the color should lighten significantly. Follow this with a brine wash to remove any remaining aqueous contaminants and dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound.
Recrystallization Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is too high, causing the compound to melt before dissolving. The solution is too supersaturated. | Choose a solvent with a lower boiling point. Add a small amount of additional hot solvent to reduce saturation. |
| No crystals form upon cooling. | The solution is not saturated enough. The compound is too soluble in the chosen solvent at low temperatures. | Evaporate some of the solvent to increase the concentration. Try a different solvent or a co-solvent system where the compound is less soluble at room temperature. |
| Crystals are very fine or form a powder. | The solution cooled too quickly, leading to rapid precipitation instead of crystal growth. | Allow the solution to cool more slowly. Insulate the flask to slow down the cooling rate. |
| Low recovery of the purified product. | Too much solvent was used during dissolution. The compound has significant solubility in the cold solvent. The crystals were not completely collected. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. Ensure complete transfer and washing of the crystals during filtration. |
| Product purity does not improve significantly. | The chosen solvent does not effectively differentiate between the product and the impurities (i.e., they have similar solubilities). | Screen for a different recrystallization solvent or a multi-solvent system. Consider using column chromatography for better separation. |
Column Chromatography Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Compound streaks on the column. | The compound is interacting too strongly with the stationary phase. Pyrazoles, being basic, can interact with the acidic silanol groups on silica gel. | Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or a few drops of ammonia in methanol) to the eluent to neutralize the acidic sites on the silica. |
| Poor separation of spots (co-elution). | The polarity of the eluent is not optimized for the separation. | Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation between your product and the impurities. A less polar solvent system will generally increase the retention time and may improve separation. |
| Compound does not elute from the column. | The eluent is not polar enough to move the compound down the column. The compound may be decomposing on the silica gel. | Gradually increase the polarity of the eluent. If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base. |
| Cracks appear in the silica gel bed. | The column was not packed properly, or the solvent level was allowed to drop below the top of the stationary phase. | Ensure the silica gel is packed uniformly as a slurry and that the column never runs dry. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of crude this compound. The ideal solvent system should be determined through small-scale solubility tests. Based on the purification of a protected analog, non-polar solvents like n-hexane are a good starting point.[1]
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature. Good candidates to screen include hexane, heptane, toluene, and mixtures of ethyl acetate and hexane.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value (if available) and the melting point of the crude material. A sharp melting point close to the literature value indicates high purity.
Protocol 2: Purification by Column Chromatography
This protocol outlines the purification of crude this compound using silica gel column chromatography.
Step-by-Step Methodology:
-
Eluent Selection: Using thin-layer chromatography (TLC), identify a solvent system (eluent) that provides good separation between the desired product and its impurities. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification of crude this compound.
Caption: General purification workflow for crude this compound.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Kad, G. I., Kļimoviča, K., Arsenyan, P., Belyakov, S., & Turks, M. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]
- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry (3rd ed.). Elsevier.
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011). Heterocycles in Life and Society: An Introduction to Heterocyclic Chemistry, Biochemistry and the Role of Heterocycles in Science, Technology, Medicine and Agriculture. John Wiley & Sons.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
Sources
Technical Support Center: Synthesis of 3,4-Diiodo-1H-pyrazole
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-diiodo-1H-pyrazole. As a versatile building block in medicinal chemistry, the purity of this compound is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the identification and mitigation of side products.
Introduction to the Synthetic Landscape
The synthesis of this compound typically involves the direct electrophilic iodination of a 1H-pyrazole precursor. The regioselectivity of this reaction is a critical factor, with the C4 position being the most susceptible to electrophilic attack. However, achieving di-iodination at the C3 and C4 positions without the formation of impurities requires careful control of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The primary side products encountered are typically:
-
Mono-iodinated pyrazoles: 4-Iodo-1H-pyrazole and 3-iodo-1H-pyrazole can be significant impurities if the iodination reaction does not go to completion.
-
Isomeric di-iodinated pyrazoles: While this compound is the target, the formation of 3,5-diiodo-1H-pyrazole and 4,5-diiodo-1H-pyrazole can occur, although they are generally less favored under standard electrophilic iodination conditions.
-
Tri-iodinated pyrazole: Over-iodination can lead to the formation of 3,4,5-triiodo-1H-pyrazole.
-
N-Iodinated pyrazoles: Under certain conditions, electrophilic attack can occur at the nitrogen atom, leading to unstable N-iodo-pyrazole intermediates which may decompose or lead to other side products.
-
Byproducts from the iodinating agent: For instance, when using N-iodosuccinimide (NIS), succinimide is a common byproduct.[1]
-
Isomeric protected pyrazoles: When using a protecting group on the pyrazole nitrogen, such as an ethoxyethyl (EtOEt) group, migration of the protecting group can occur under acidic conditions, leading to a mixture of N1- and N2-protected isomers.[2][3]
Q2: My reaction is incomplete, leaving significant amounts of mono-iodinated pyrazoles. What are the likely causes and how can I drive the reaction to completion?
A2: Incomplete iodination is a common issue and can be attributed to several factors:
-
Insufficient iodinating agent: Ensure at least two equivalents of the iodinating agent are used for the di-iodination. A slight excess may be beneficial.
-
Low reaction temperature or short reaction time: The second iodination at the C3 position is generally slower than the first at C4. Consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal endpoint.
-
Deactivation of the pyrazole ring: The introduction of the first iodine atom deactivates the ring towards further electrophilic substitution, making the second iodination more challenging. More forcing conditions may be necessary.
-
Choice of iodinating agent: The reactivity of the iodinating agent is key. A combination of molecular iodine (I₂) with an oxidizing agent like ceric ammonium nitrate (CAN) or hydrogen peroxide can be effective.[4] N-Iodosuccinimide (NIS) in the presence of an acid catalyst is another powerful option.[4]
Q3: I am observing the formation of an unexpected isomer. How can I confirm its structure and prevent its formation?
A3: The formation of isomers is most likely due to a lack of complete regioselectivity.
-
Structural Confirmation: The most definitive methods for isomer identification are 1D and 2D NMR spectroscopy (NOESY, HMBC) and X-ray crystallography.
-
Preventing Isomer Formation:
-
Regioisomers from Pyrazole Synthesis: If the initial pyrazole synthesis can lead to regioisomers (e.g., from an unsymmetrical 1,3-dicarbonyl compound), ensure the precursor is pure before iodination.
-
Protecting Group Migration: When using N-protecting groups like ethoxyethyl, acidic conditions can cause the group to migrate between the two nitrogen atoms.[2][3] This can be mitigated by using a non-acidic catalyst for protection or by carefully neutralizing the reaction mixture. Purification of the protected intermediate before proceeding is also recommended.
-
Directed Iodination: For specific isomers, a directed synthesis approach may be necessary. For example, lithiation of a protected pyrazole at a specific position followed by quenching with iodine can provide high regioselectivity.[4]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | Incomplete reaction; Decomposition of product; Suboptimal reaction conditions. | Monitor reaction progress by TLC/LC-MS to determine optimal reaction time. Ensure proper temperature control. Consider a different iodinating agent or solvent system. |
| Presence of Mono-iodinated Side Products | Insufficient iodinating agent; Reaction time too short; Insufficiently reactive iodinating agent. | Increase stoichiometry of the iodinating agent (e.g., 2.2-2.5 equivalents). Increase reaction time and/or temperature. Use a more potent iodinating system (e.g., NIS/TFA). |
| Formation of Isomeric Products | Lack of regioselectivity in iodination; Impure starting pyrazole; Migration of N-protecting group. | Confirm purity of starting materials. For N-protected pyrazoles, avoid acidic conditions that can cause protecting group migration.[2][3] Consider a directed synthesis approach for higher regioselectivity. |
| Reaction Mixture is a Complex, Inseparable Mixture | Over-iodination; Decomposition of starting material or product; Side reactions with solvent or impurities. | Lower the reaction temperature. Use a less reactive iodinating agent. Ensure all reagents and solvents are pure and dry. |
Experimental Protocols
Protocol 1: Synthesis of N-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole
Adapted from Gudzuna, et al., Arkivoc, 2014.[2]
Materials:
-
This compound
-
Ethyl vinyl ether
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1 equivalent) in dichloromethane, add a catalytic amount of trifluoroacetic acid (TFA).
-
Add ethyl vinyl ether (1.1 equivalents) portion-wise to the reaction mixture, maintaining the temperature between 28-33 °C.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: The acidity of the silica gel can promote the migration of the ethoxyethyl protecting group. It is recommended to wash the silica gel column with a 5% solution of triethylamine in the eluent before purification to prevent this side reaction.[2]
Protocol 2: Direct Iodination of 1H-Pyrazole using I₂/CAN
Adapted from a general procedure for pyrazole iodination.[4]
Materials:
-
1H-Pyrazole
-
Iodine (I₂)
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1H-pyrazole (1 equivalent) in acetonitrile.
-
Add iodine (2.2 equivalents) and ceric ammonium nitrate (2.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction can be gently heated to increase the rate if necessary. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthesis and Side Product Formation of this compound
Caption: Reaction pathway for the synthesis of this compound and the formation of common side products.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A troubleshooting decision tree for addressing low yields in the synthesis of this compound.
References
-
Gudzuna, A. I., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]
-
Pereira, C. M. P., et al. (2008). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]
- Hobosyan, N., et al. (2025). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II)
-
Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Center for Biotechnology Information. [Link]
-
Gudzuna, A. I., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]
-
Machulek, A., et al. (2012). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate. [Link]
-
Cosmetic Ingredient Review. (2016). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. [Link]
- Olah, G. A., et al. (2004). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Journal of the American Chemical Society, 126(48), 15770-15776.
-
Gudzuna, A. I., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]
-
European Commission. (2012). OPINION ON 1-Hydroxyethyl-4,5-diamino pyrazole sulfate COLIPA n° A154. [Link]
-
Vasilevskij, S.F., et al. (1985). Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS. [Link]
-
Sciforum. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. [Link]
-
Castanet, A.-S., et al. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. ResearchGate. [Link]
-
Waldo, J. P., et al. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal. [Link]
-
Waldo, J. P., et al. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. National Center for Biotechnology Information. [Link]
-
Peglow, T. F., et al. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazole. PubChem. [Link]
- Nikpour, F., & Zandi, S. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(1), 227.
-
MacMillan Group. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]
- García-Mejía, C. D., et al. (2023). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 21(30), 6205-6217.
-
The Organic Chemistry Tutor. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]
- Jakobsen, T. H., et al. (2012). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. MedChemComm, 3(7), 823-829.
-
ResearchGate. (2025). Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. [Link]
Sources
Technical Support Center: Synthesis of 3,4-Diiodo-1H-pyrazole
Welcome to the technical support center for the synthesis of 3,4-diiodo-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your yields.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low to No Yield of this compound
Symptoms:
-
Minimal or no desired product is observed via TLC or NMR analysis of the crude reaction mixture.
-
Starting material (1H-pyrazole) remains largely unreacted.
Potential Causes & Solutions:
-
Insufficiently Activated Iodinating Agent: The direct iodination of the electron-rich pyrazole ring requires an electrophilic iodine species. Molec[1]ular iodine (I₂) alone is often not electrophilic enough for efficient di-iodination.
-
Solution 1: Use of an Oxidizing Agent. The combination of molecular iodine with an oxidizing agent can generate a more potent electrophilic iodinating species in situ. A common and effective system is the use of hydrogen peroxide (H₂O₂) with I₂ in water, which is also an environmentally friendly approach. Anoth[2]er effective oxidant is Ceric Ammonium Nitrate (CAN). *[3] Solution 2: Employ a More Reactive Iodinating Agent. N-Iodosuccinimide (NIS) in an acidic medium (e.g., sulfuric acid, trifluoroacetic acid) can be a highly effective reagent for the iodination of pyrazoles. Iodin[3][4]e monochloride (ICl) is another powerful alternative, often used with a base like lithium carbonate to neutralize the HCl byproduct.
-
-
[1][5]Inappropriate Reaction Temperature: The rate of electrophilic aromatic substitution is temperature-dependent.
-
Solution: While some methods proceed at room temperature, others may require heating. If yo[1][3]ur reaction is sluggish at ambient temperature, consider gradually increasing the temperature and monitoring the progress by TLC. For instance, reactions using CAN and I₂ in acetonitrile may require reflux to achieve complete conversion.
-
-
[3]Incorrect Stoichiometry of Reagents: An insufficient amount of the iodinating agent will lead to incomplete reaction and a mixture of mono-iodinated and di-iodinated products, along with unreacted starting material.
-
Solution: For di-iodination, at least two equivalents of the iodinating agent are required. It is often beneficial to use a slight excess (e.g., 2.2-2.5 equivalents) to drive the reaction to completion.
-
Issue 2: Formation of Mono-iodinated Byproducts
Symptoms:
-
The crude product mixture shows the presence of 3-iodo-1H-pyrazole and/or 4-iodo-1H-pyrazole in significant quantities.
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The second iodination step may be slower than the first.
-
Solution: Increase the reaction time and/or temperature and monitor the disappearance of the mono-iodinated species by TLC or GC-MS.
-
-
Suboptimal Choice of Iodinating System: Some iodinating systems may favor mono-iodination under certain conditions.
-
Solution: Switch to a more forceful iodination system as described in "Issue 1". The I₂/HIO₃ system in acetic acid-carbon tetrachloride has been reported to be efficient for comprehensive iodination.
-
[4]Issue 3: Difficult Purification of the Final Product
Symptoms:
-
The crude product is an inseparable mixture of di-iodinated pyrazole and other byproducts.
-
The product decomposes during column chromatography.
Potential Causes & Solutions:
-
Presence of Acidic Byproducts: Reactions involving reagents like ICl or NIS in acid can generate acidic impurities that complicate purification. *[1][4] Solution 1: Aqueous Work-up. Before extraction, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Follow this with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acidic byproducts. *[1] Solution 2: Recrystallization. If the product is a solid, recrystallization can be a highly effective purification method. A common solvent for recrystallization of 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole is n-hexane.
-
[6]Product Instability: Iodinated pyrazoles can be sensitive to light and heat. *[7] Solution: Minimize exposure of the product to direct light by using amber vials or wrapping containers in aluminum foil. Durin[7]g purification by column chromatography, use a fast flow rate and avoid prolonged exposure of the product on the silica gel.
Issue 4: Deiodination During Storage or Subsequent Reactions
Symptoms:
-
Gradual appearance of the des-iodo impurity (pyrazole) in the stored product over time.
-
F[7]ormation of a significant amount of the deiodinated pyrazole as a byproduct during subsequent reactions, such as palladium-catalyzed cross-coupling.
Po[8]tential Causes & Solutions:
-
Photodegradation and Thermal Degradation: Exposure to light and elevated temperatures can promote the cleavage of the C-I bond. *[7] Solution: Store the purified this compound in a cool, dark place, preferably under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation.
-
[7]Reductive Deiodination in Subsequent Reactions: In palladium-catalyzed reactions, hydrodehalogenation can be a competing side reaction. *[8] Solution: The choice of catalyst, ligand, base, and solvent is crucial in minimizing deiodination. Bulky, electron-rich phosphine ligands can often favor the desired cross-coupling over deiodination.
I[8]I. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the iodination of pyrazole?
A1: The iodination of pyrazole is typically an electrophilic aromatic substitution reaction. An electrophilic iodine species (I⁺ or a polarized I-X molecule) attacks the electron-rich pyrazole ring, leading to the substitution of a hydrogen atom with an iodine atom. The r[1]egioselectivity is influenced by the substituents on the pyrazole ring.
Q2[1]: Which positions on the pyrazole ring are most reactive towards iodination?
A2: For an unsubstituted 1H-pyrazole, the C4 position is generally the most nucleophilic and therefore the most reactive towards electrophilic substitution. The second iodination then occurs at either the C3 or C5 position.
Q3: Are there any "green" methods for the synthesis of iodinated pyrazoles?
A3: Yes, a practical and environmentally friendly method involves the use of molecular iodine (I₂) and hydrogen peroxide (H₂O₂) in water. This system generates water as the only byproduct.
Q4[2]: How can I protect the N-H group of the pyrazole during synthesis?
A4: The N-H group can be protected to improve solubility in organic solvents and potentially influence regioselectivity. Common protecting groups include the tert-butoxycarbonyl (Boc) group or the 1-(1-ethoxyethyl) (EtOEt) group. The E[6][9]tOEt group can be introduced using ethyl vinyl ether with a catalytic amount of trifluoroacetic acid.
Q5[6][9]: What analytical techniques are best for monitoring the reaction and characterizing the product?
A5: Thin-layer chromatography (TLC) is excellent for monitoring the progress of the reaction. For product characterization, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural elucidation. Mass spectrometry (MS) will confirm the molecular weight of the product.
I[6]II. Experimental Protocols & Data
Protocol 1: Iodination using Iodine and Hydrogen Peroxide in Water
This protocol is adapted from a green chemistry approach for the iodination of pyrazoles.
-
1H-Pyrazole
-
Iodine (I₂)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Water
-
5% aqueous solution of sodium bisulfite
Procedure:
-
Suspend 1H-pyrazole (1.0 equivalent) in water.
-
Add iodine (2.2 equivalents) to the suspension.
-
Add hydrogen peroxide (2.4 equivalents) dropwise to the stirred mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, quench the excess iodine by adding a 5% aqueous solution of sodium bisulfite until the color of iodine disappears.
-
The product can often be isolated by direct filtration and washing with water. If the product is not a solid, extract the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Iodination using N-Iodosuccinimide (NIS)
This protocol is a robust method for achieving high yields of iodinated pyrazoles.
Ma[3]terials:
-
1H-Pyrazole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1H-pyrazole (1.0 equivalent) in a mixture of glacial acetic acid and trifluoroacetic acid.
-
Add N-Iodosuccinimide (2.2-2.5 equivalents) to the solution.
-
Heat the resulting mixture at 80 °C overnight.
-
Cool the solution to room temperature and dilute with dichloromethane.
-
Wash the organic layer with saturated aqueous Na₂S₂O₃, followed by saturated aqueous NaHCO₃.
-
Separate the organic layer, dry over Na₂SO₄, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data of Iodination Methods
| Method | Reagent(s) | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Notes |
| Iodine Monochloride (ICl) | ICl, Li₂CO₃ | Dichloromethane | Room Temp | 1 - 24 h | Up to 95% | The base is crucial to neutralize HCl formed during the reaction. |
| M[1]olecular Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp | < 1 - 72 h | 63 - 100% | A green and practical method that uses water as the solvent. |
| I[1]odine/Ceric Ammonium Nitrate (CAN) | I₂, CAN | Acetonitrile | Reflux | Overnight | Good to excellent | Effective for C4-iodination of substituted pyrazoles. |
| n[3]-Butyllithium and Iodine | n-BuLi, I₂ | Anhydrous THF | -78 °C to Room Temp | Varies | Good | Allows for regioselective C5-iodination. |
##[1][3] IV. Visualized Workflows and Mechanisms
Generalized Workflow for Electrophilic Iodination of Pyrazole
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
V. References
-
A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. (2025). Benchchem.
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI. [Link]
-
Preventing deiodination of 4-iodo-1-methyl-1H-pyrazol-3-amine. (2025). Benchchem.
-
Green iodination of pyrazoles with iodine/hydrogen peroxide in water. (n.d.). ResearchGate. [Link]
-
A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum. [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). National Institutes of Health (NIH). [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc. [Link]
-
Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. (n.d.). Journal of the American Chemical Society. [Link]
-
Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis of iodinated pyrazoles. (n.d.). ResearchGate. [Link]
-
Preventing deiodination of 4-iodopyrazoles during coupling reactions. (2025). Benchchem.
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016). ResearchGate. [Link]
-
Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (n.d.). National Institutes of Health (NIH). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in Reactions with 3,4-Di-substituted Pyrazoles
Welcome to the technical support center dedicated to navigating the complexities of regioselectivity in the functionalization of 3,4-di-substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve precise control over their synthetic outcomes. Pyrazole scaffolds are pivotal in pharmaceuticals and agrochemicals, making the ability to selectively functionalize them a critical skill.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the lab.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you might encounter during your experiments, providing not just solutions but the underlying principles to empower your synthetic design.
Issue 1: Poor N1 vs. N2 Regioselectivity in Alkylation/Arylation Reactions
Question: "I'm attempting an N-alkylation of my 3,4-di-substituted pyrazole and obtaining a difficult-to-separate mixture of N1 and N2 isomers. How can I favor the formation of a single regioisomer?"
Answer: This is a classic challenge stemming from the tautomeric nature of the pyrazole ring and the similar nucleophilicity of the two nitrogen atoms.[4][5][6] The outcome of N-functionalization is a delicate interplay of steric hindrance, electronics, and reaction conditions.
-
Steric Hindrance is Your Primary Lever: The most predictable way to control N1/N2 regioselectivity is by exploiting steric differences between the C3 and C5 positions.
-
Principle: The incoming electrophile (e.g., an alkyl halide or aryl halide) will preferentially react with the less sterically hindered nitrogen atom.[7]
-
Actionable Advice: If the substituent at C3 is significantly larger than at C5, the reaction will likely favor the N1 isomer. Conversely, a bulky C5 substituent will direct the reaction to the N2 position. If your substituents are of similar size, consider if one can be exchanged for a bulkier group that can be removed or transformed later.
-
-
Harnessing the Power of the Counter-ion and Solvent: The choice of base and solvent can dramatically shift the regiomeric ratio.[5][8]
-
Principle: The association of the cation from the base with the pyrazolate anion can block one of the nitrogen atoms. Larger cations may preferentially associate with the less hindered nitrogen, leaving the more hindered nitrogen to react.
-
Protocol Example (Favoring the More Hindered Nitrogen): In some cases, using a base like NaH, which generates a sodium pyrazolate, can lead to the formation of Na+-pyrazolide chelate complexes that direct alkylation.[9]
-
Protocol Example (General N-Alkylation): A common starting point is using a base like K₂CO₃ or Cs₂CO₃ in an aprotic polar solvent such as DMF or DMSO.[10][11] These conditions often favor the thermodynamically more stable product.
-
-
Temperature as a Control Element:
-
Principle: Lower temperatures often favor the kinetically controlled product, while higher temperatures favor the thermodynamically controlled product. The relative stability of the N1 and N2 isomers can be influenced by the substituents.
-
Actionable Advice: If you are getting a mixture of isomers, try running the reaction at a lower temperature (e.g., 0 °C or room temperature) to see if kinetic selectivity can be achieved.
-
Caption: Workflow for troubleshooting poor N1/N2 regioselectivity.
Issue 2: Unwanted C5 Functionalization during C-H Activation/Cross-Coupling
Question: "I am trying to perform a Pd-catalyzed C-H arylation at the N1-aryl substituent of my 3,4-di-substituted pyrazole, but I am observing significant amounts of C5-arylation on the pyrazole ring itself. How can I prevent this side reaction?"
Answer: This is a common issue where the intrinsic reactivity of the pyrazole ring competes with the desired C-H activation pathway. The C5 position of N-substituted pyrazoles is often the most acidic and susceptible to deprotonation and subsequent functionalization.[4][12]
-
Intrinsic Reactivity of the C5-H Bond:
-
Principle: The C5 proton of an N1-substituted pyrazole is readily abstracted by strong bases or can be activated by transition metals, leading to direct functionalization.[4][12]
-
Actionable Advice: The choice of directing group is paramount. For C-H activation on an N-aryl substituent, a strong directing group on that ring is necessary to outcompete the innate reactivity of the pyrazole C5-H. Alternatively, a temporary protecting/blocking group at the C5 position can be employed.
-
-
Catalyst and Ligand Selection:
-
Principle: The ligand sphere around the metal catalyst can sterically block access to the C5 position of the pyrazole.
-
Actionable Advice: Employing bulkier phosphine ligands can sometimes disfavor the catalyst's approach to the C5 position. A thorough ligand screen is often necessary.
-
-
Use of a Switchable Directing Group:
-
Principle: A directing group can be installed on the pyrazole that selectively directs functionalization to a specific position. The directing group can then be removed or modified.[13]
-
Protocol Example: An N-pyridyl group can direct C-H activation to the C5 position.[14] Conversely, strategic placement of other directing groups can steer the reaction away from C5. For instance, an amide group at C3 could potentially direct functionalization to the C4 position if it is unsubstituted.
-
| Factor | Influence on Regioselectivity | Example |
| Directing Group | Overrides intrinsic reactivity of the pyrazole ring. | An N-aryl group with an ortho-directing group (e.g., pyridine) will favor functionalization on the aryl ring over the pyrazole C5.[15] |
| Steric Hindrance | A bulky group at C5 can inhibit C5 functionalization. | A C5-t-butyl group will generally prevent C5-H activation. |
| Solvent | Can influence the acidity of C-H bonds. | Protic solvents like 2-ethoxyethan-1-ol have been shown to favor arylation at other positions over C5 in specific cases.[16] |
| Protecting Group | A removable group at C5 physically blocks the reaction. | A silyl or bromo group at C5 can be used to prevent C5 functionalization and then removed post-reaction.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the fundamental electronic properties of the 3,4-di-substituted pyrazole ring that I should be aware of?
A1: The pyrazole ring is a π-excessive aromatic heterocycle.[6] The electron density is highest at the two nitrogen atoms and the C4 position, making these sites susceptible to electrophilic attack. Conversely, the C3 and C5 positions have lower electron density and are more prone to nucleophilic attack or deprotonation.[6] The substituents at C3 and C4 will significantly modulate this reactivity. An electron-withdrawing group at C3 will make the C5-H more acidic, while an electron-donating group will have the opposite effect.
Q2: How do I choose between a copper-catalyzed and a palladium-catalyzed reaction for N-arylation?
A2: Both copper and palladium catalysts are effective for N-arylation (Ullmann and Buchwald-Hartwig type reactions, respectively), but they have different strengths.
-
Palladium-catalyzed reactions often have a broader substrate scope and may proceed under milder conditions. They are particularly effective with aryl bromides, iodides, and triflates.[17][18][19]
-
Copper-catalyzed reactions are often more cost-effective and can be very effective for aryl iodides and bromides. They sometimes show different regioselectivity compared to palladium-catalyzed systems.[10] The optimal choice will depend on your specific substrates and desired outcome, often requiring empirical screening of both systems.
Q3: Can I use a directing group to functionalize the C4 position of a 3,4-di-substituted pyrazole?
A3: Functionalizing an already substituted C4 position via C-H activation is challenging. Most directing group strategies for pyrazoles target the C5 position or an N-substituent.[4][16][20] To introduce a new group at C4, you would typically need to start with a 3-substituted pyrazole and use a directing group to functionalize the C4 position before introducing the second C4 substituent. Alternatively, a halogen at C4 can serve as a handle for cross-coupling reactions.[4]
Q4: Are there any "golden rules" for predicting regioselectivity in pyrazole synthesis from 1,3-diketones and hydrazines?
A4: While not absolute, there are strong guiding principles. The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine is a classic method for pyrazole synthesis where regioselectivity is a major concern.[8]
-
Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked by the more nucleophilic nitrogen of the hydrazine.[7]
-
Steric Effects: The less sterically hindered carbonyl is often the site of initial attack.[7]
-
Solvent Effects: This is a critical and often overlooked factor. Aprotic solvents with strong dipole moments (e.g., DMAc, DMF) have been shown to significantly improve regioselectivity compared to protic solvents like ethanol.[8] Furthermore, fluorinated alcohols like TFE or HFIP can dramatically enhance regioselectivity.[21][22]
Caption: Strategic solvent selection for regioselective pyrazole synthesis.
This technical guide provides a framework for rationally approaching regioselectivity challenges in the chemistry of 3,4-di-substituted pyrazoles. By understanding the interplay of steric, electronic, and conditional factors, you can move from empirical screening to knowledge-based experimental design.
References
-
D. Y. K. Chen, et al. (2012). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition. Available at: [Link]
-
A. Bessmertnykh-Lemeune, et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. Available at: [Link]
-
R. A. B. de Oliveira, et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
-
H. Cai, et al. (2019). Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate. Available at: [Link]
-
S. A. A. El-fayyoumi, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Y. Kong, M. Tang, & Y. Wang. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]
-
S. M. M. El-daib, et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. Available at: [Link]
-
A. S. G. Prasada Rao, et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]
-
S. Kumar, et al. (2010). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]
-
M. McLaughlin, et al. (2008). Selective Functionalization of Pyrazoles Using a Switchable Metal-Directing Group. ResearchGate. Available at: [Link]
-
S. Samanta, et al. (2020). Electronic influence of pyrazole-appended pyridine/pyrazine based N,N,N-tridentate ligands on Ru complexes: Impact on selectivity of catalytic alkene oxidation with mild oxidant NaIO4. ResearchGate. Available at: [Link]
-
A. S. G. Prasada Rao, et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. Available at: [Link]
-
A. S. G. Prasada Rao, et al. (2023). Selective synthesis of minimally differentiated N-alkyl pyrazoles and demonstration of further C–N bond-forming reactions. ResearchGate. Available at: [Link]
-
F. Gosselin, et al. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett. Available at: [Link]
-
F. Piscitelli, et al. (2014). Regioselectivity and proposed mechanism for the cyclization reaction. ResearchGate. Available at: [Link]
-
Y. Liu, et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]
-
J. C. R. Corrales, et al. (2022). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. Available at: [Link]
-
S. M. M. El-daib, et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. ResearchGate. Available at: [Link]
-
A. El-Malah, et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics. Available at: [Link]
-
B. A. D'Souza, et al. (2016). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ResearchGate. Available at: [Link]
-
J. Zitko, et al. (2016). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry. Available at: [Link]
-
V. Montoya, et al. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron. Available at: [Link]
-
S. A. A. El-fayyoumi, et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]
-
P. Knochel, et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Available at: [Link]
-
S. Fustero, et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
S. K. Guchhait, et al. (2016). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
A. M. A. El-Soll, et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]
-
N. Gherraf, et al. (2006). Synthesis of some 1-aryl-3,5-disubstituted-pyrazoles by N-arylation. ARKIVOC. Available at: [Link]
-
J. Magano & J. R. Dunetz. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
A. M. D. E. Vignolle. (2010). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synfacts. Available at: [Link]
-
A. F. M. M. Rahman & M. Ali. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. Catalysts. Available at: [Link]
-
F. Gosselin, et al. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. ResearchGate. Available at: [Link]
-
MDPI. (2021). Transition Metal Catalyzed Cross-Coupling Reactions. MDPI Books. Available at: [Link]
-
S. K. Guchhait, et al. (2011). Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
D. Y. K. Chen, et al. (2012). ChemInform Abstract: Orchestrated Triple C-H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. ResearchGate. Available at: [Link]
-
M. Radi, et al. (2013). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 9. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Transition Metal Catalyzed Cross-Coupling Reactions | MDPI Books [mdpi.com]
- 20. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Decomposition of 3,4-Diiodo-1H-pyrazole During Reactions
Welcome to the technical support guide for 3,4-diiodo-1H-pyrazole. This valuable, polyfunctionalized building block is instrumental in the synthesis of complex molecular architectures in pharmaceutical and materials science. However, its high reactivity, particularly the lability of its carbon-iodine (C-I) bonds, presents unique stability challenges. This guide provides field-proven insights, troubleshooting protocols, and best practices to ensure the successful use of this reagent in your research.
Section 1: Core Principles for Stability
The decomposition of this compound is primarily driven by three factors: light, heat, and incompatible reagents , which can lead to undesired side reactions like reductive de-iodination and polymerization. The C-I bond is significantly weaker than C-Br or C-Cl bonds, making it more susceptible to cleavage.[1][2] Understanding and controlling these factors is paramount for achieving high yields and reproducible results.
Key Preventative Measures:
-
Storage: Store in a cool, dark environment (refrigerator or freezer), preferably under an inert atmosphere (argon or nitrogen).
-
Light Protection: Conduct all reactions in flasks wrapped in aluminum foil or in amber-colored glassware to prevent photodegradation.[3]
-
Temperature Control: Avoid excessive heating. Many cross-coupling reactions can be optimized to run at lower temperatures with the right catalyst and ligand system.
-
Inert Atmosphere: Always perform reactions under a rigorously maintained inert atmosphere (argon or nitrogen) to prevent oxygen-mediated degradation and to keep the catalyst in its active state.
-
Reagent Purity: Use high-purity, degassed solvents and reagents. Trace impurities, particularly oxygen or water, can initiate decomposition pathways.
Section 2: Frequently Asked Questions (FAQs)
Q1: My vial of this compound has turned a light brown/purple color upon storage. Is it still usable?
A: A slight discoloration often indicates the formation of trace amounts of molecular iodine (I₂) due to minor decomposition. While the material may still be usable for some applications, its purity is compromised. We strongly recommend purifying a small sample by recrystallization or column chromatography and verifying its integrity via ¹H NMR and LC-MS before use in a critical reaction. For best results, always use freshly purchased or recently purified material.
Q2: My reaction mixture turned black immediately after adding the palladium catalyst. What is the cause?
A: This is a classic sign of palladium black formation, indicating the rapid decomposition of the Pd(0) catalyst. This is often caused by:
-
Oxygen: Inadequate degassing of the solvent and reaction vessel.
-
High Temperature: Running the reaction at a temperature that exceeds the stability of the catalyst-substrate complex.
-
Wrong Ligand: The phosphine ligand may be too bulky or not electron-rich enough to stabilize the palladium center, or it may be air-sensitive itself.
-
Base Interaction: Some strong bases can react with the pyrazole or the catalyst, leading to decomposition.
Q3: My crude LC-MS shows significant amounts of 3-iodo-1H-pyrazole and unsubstituted 1H-pyrazole. What is causing this de-iodination?
A: This indicates reductive de-iodination, a common decomposition pathway. The C-I bond is the most reactive site for this process.[1][2] Potential causes include:
-
Reaction with Base: Strong bases, especially in the presence of a hydrogen source (like certain alcohols or amines), can facilitate hydrodehalogenation.[4][5]
-
Catalyst-Mediated Reduction: The palladium catalyst itself can mediate the reduction of the C-I bond, particularly if a hydride source is present (e.g., formate salts, isopropanol).[1][6][7]
-
Photodegradation: Exposure to UV light can cleave the C-I bond, forming radical species that are then quenched to give the de-iodinated product.
Section 3: In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a problem-solution format.
Issue 1: Reaction Failure - No Product Formation, Starting Material Consumed
You observe the consumption of your this compound, but no desired product is formed, and the crude mixture is complex or contains polymeric material.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| N-H Deprotonation & Catalyst Chelation | The pyrazole N-H is acidic and can be deprotonated by the base. The resulting pyrazolate anion can act as a ligand, chelating to the palladium center and poisoning the catalyst.[8][9] Solution: Protect the N-H group prior to the reaction. Common protecting groups like ethoxyethyl (EtOEt) or Boc can be employed, though EtOEt is often more stable under various cross-coupling conditions.[8][9][10] |
| Excessively Strong Base | Strong bases like t-BuOK or NaH can promote rapid decomposition and polymerization, especially at elevated temperatures. Solution: Switch to a milder base. For Suzuki couplings, carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) are often effective.[11] For Sonogashira couplings, an amine base like Et₃N or DIPEA is standard.[12][13] |
| Thermal Instability | The molecule may be decomposing at the reaction temperature before the catalytic cycle can efficiently proceed. Solution: Screen lower reaction temperatures (e.g., start at room temperature or 50 °C). This may require using a more active catalyst system (e.g., a palladium(II) precatalyst with a highly active phosphine or NHC ligand). |
Issue 2: Low Yield with Significant De-iodination Byproducts
The desired product is formed, but in low yield, with 3-iodo-1H-pyrazole or 1H-pyrazole as the major byproducts.
| Parameter | Suboptimal Condition (Leading to Decomposition) | Recommended Best Practice |
| Atmosphere | Reaction run under air or with poor inert gas technique. | Rigorously degas the solvent (3x freeze-pump-thaw cycles or sparging with Argon for 30+ min). Maintain a positive pressure of Argon or Nitrogen throughout the reaction.[14] |
| Light | Reaction performed in a clear glass flask on a well-lit lab bench. | Wrap the reaction flask completely in aluminum foil. |
| Base Selection | Using a base with β-hydrides (e.g., Et₃N) at high temperatures, which can act as a hydride source for reduction.[4] | Use a non-coordinating inorganic base like K₃PO₄ or Cs₂CO₃. If an amine base is required, use it at the lowest effective temperature. |
| Catalyst Choice | Using a highly reactive catalyst known for promoting hydrodehalogenation (e.g., some Pd/C preparations). | Use a well-defined molecular catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a suitable ligand (e.g., SPhos, XPhos).[11] |
Section 4: Recommended Protocol - Sonogashira Coupling
This protocol provides a robust starting point for the Sonogashira coupling of N-protected this compound, incorporating best practices to minimize decomposition. The C4-iodide is generally more reactive than the C3-iodide, allowing for potential regioselective coupling.
Step-by-Step Methodology:
-
N-H Protection (Mandatory): Protect the this compound with an ethoxyethyl (EtOEt) group using ethyl vinyl ether and a catalytic amount of acid (e.g., TFA) as described in the literature.[9][10] Purify the protected product before proceeding.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the N-EtOEt-3,4-diiodo-1H-pyrazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (3 mol%).
-
Seal the flask with a septum, and cycle between vacuum and argon three times to establish an inert atmosphere.
-
-
Reagent Addition:
-
Add anhydrous, degassed solvent (e.g., THF or 1,4-dioxane, 0.1 M concentration).
-
Add the terminal alkyne (1.1 equiv).
-
Add degassed triethylamine (Et₃N, 3.0 equiv).
-
-
Reaction Execution:
-
Wrap the flask in aluminum foil to exclude light.
-
Stir the reaction at room temperature. The mild conditions are often sufficient for the highly reactive C-I bond.[12]
-
Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.
-
-
Work-up & Purification:
-
Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Section 5: Visualization of Pathways & Workflows
Decomposition Pathways
The following diagram illustrates the primary degradation routes for this compound under typical reaction conditions.
Caption: Key decomposition pathways for this compound.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common issues encountered during reactions.
Caption: Troubleshooting workflow for reactions involving this compound.
References
-
Boelke, A., Vlasenko, Y. A., Yusubov, M. S., Nachtsheim, B. J., & Postnikov, P. S. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2311–2318. [Link]
-
Topf, C., & Geden, J. V. (2017). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PubMed Central (PMC). [Link]
-
Viciosa, M., & Stevens, E. D. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organic Letters, 3(19), 3021-3023. [Link]
-
Topf, C., & Geden, J. V. (2017). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. PubMed Central (PMC). [Link]
-
Kārkle, E., Belyakov, S., & Turks, M. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]
-
Aher, A. B., et al. (2020). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. ResearchGate. [Link]
-
de Vries, T., et al. (2021). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PubMed Central (PMC). [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Sova, M., et al. (2023). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PubMed Central (PMC). [Link]
-
Kārkle, E., Belyakov, S., & Turks, M. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction. Arkivoc. [Link]
-
Tang, L. Z., et al. (2021). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. PubMed. [Link]
-
Buczynski, M. A., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central (PMC). [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
Technical Support Center: A Troubleshooting Guide for Scaling Up Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis scale-up. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning pyrazole synthesis from the laboratory bench to larger-scale production. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Troubleshooting Guide
This section provides in-depth solutions to common problems encountered during the scale-up of pyrazole synthesis.
Q1: My pyrazole synthesis reaction is showing a significant exotherm upon scale-up. How can I control this for a safer process?
Exothermic reactions are a primary safety concern during the scale-up of pyrazole synthesis, particularly during diazotization and ring-closure steps with hydrazine.[1][2] The reduced surface-area-to-volume ratio in larger reactors impedes efficient heat dissipation, which can lead to thermal runaway.[1][2][3]
Causality: The condensation reaction between hydrazines and 1,3-dicarbonyl compounds is often exothermic.[3] On a larger scale, the heat generated can accumulate rapidly if not effectively removed, leading to uncontrolled temperature increases, side reactions, and potentially hazardous situations.[3]
Step-by-Step Troubleshooting Protocol:
-
Slow Reagent Addition: Implement a slow, controlled addition of the hydrazine derivative.[2][3] A dropwise addition allows the cooling system to manage the heat generated from the reaction in real-time.[1][3]
-
Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system. For reactions like diazotization, maintaining a low temperature (e.g., <5 °C) with an ice bath or a chiller is crucial for safety and to minimize the decomposition of unstable intermediates.[1][4]
-
Dilution: Increasing the solvent volume can help to absorb the heat of the reaction. Dilute solutions of energetic reagents like hydrazine are inherently safer.[2]
-
Process Analytical Technology (PAT): Use temperature probes to accurately monitor the internal reaction temperature and adjust cooling systems accordingly.[3]
-
Consider Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow setup can offer superior heat transfer and temperature control, significantly improving safety and consistency.[1][4] Flow reactors provide a much higher surface-area-to-volume ratio, allowing for near-instantaneous cooling.[1]
Q2: I'm experiencing a significant drop in yield and an increase in impurities now that I've scaled up my pyrazole synthesis. What's going wrong?
A decrease in yield and the appearance of new impurities are common challenges when moving from a lab-scale to a larger-scale synthesis.[1][5] This is often due to changes in mixing efficiency and temperature homogeneity.[1][3]
Causality: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reactant concentration.[1][3] These non-uniform conditions can promote the formation of side products and lead to incomplete reactions, both of which will lower the overall yield of the desired pyrazole.[2] For instance, in a diazotization reaction, a shift in pH due to poor mixing can alter the reactivity of aniline, leading to condensation byproducts.[1]
Step-by-Step Troubleshooting Protocol:
-
Evaluate Mixing Efficiency: The stirring speed and impeller design are critical on a larger scale. You may need to re-optimize the stirring parameters to ensure a homogenous reaction mixture.[1][3]
-
Re-optimize Reaction Parameters: Do not assume that lab-scale conditions will translate directly. Re-evaluate and optimize parameters such as temperature, concentration, and reaction time for the larger scale.[1]
-
Solvent Selection: A solvent that was suitable for a small-scale reaction might not be optimal for a larger batch, especially concerning the solubility of intermediates and the final product's precipitation.[3] A solvent screen may be necessary to find the best option for your scaled-up process.[3]
-
Analyze Impurity Profile: Identify the new impurities being formed. Understanding their structure can provide clues about the side reactions occurring and help you adjust the reaction conditions to minimize them.
-
Quality of Starting Materials: Always check the quality and purity of your starting materials, as impurities in the reactants can have a more pronounced effect on a larger scale.[2]
Q3: I'm struggling with poor regioselectivity in my pyrazole synthesis using an unsymmetrical 1,3-dicarbonyl compound. How can I improve the formation of the desired isomer?
Controlling regioselectivity is a common challenge in the synthesis of substituted pyrazoles, especially when using unsymmetrical starting materials.[2] The reaction conditions can favor the formation of multiple isomers, leading to difficult purification and lower yields of the target molecule.[2]
Causality: In the Knorr pyrazole synthesis, the initial reaction of a hydrazine with an unsymmetrical 1,3-dicarbonyl can occur at either of the two carbonyl groups, leading to two different hydrazone intermediates.[6] The subsequent cyclization then produces a mixture of regioisomeric pyrazoles. The reaction pathway taken is often influenced by factors such as the steric and electronic properties of the dicarbonyl compound, the solvent, and the reaction temperature.
Step-by-Step Troubleshooting Protocol:
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.[2] Conversely, in some cases, a higher temperature may favor the thermodynamically more stable isomer.[7]
-
Solvent and Catalyst Screening: The choice of solvent and catalyst can have a significant impact on regioselectivity.[2] Experiment with a range of solvents with different polarities and consider using different acid or base catalysts.
-
pH Adjustment: The pH of the reaction mixture can influence the reactivity of both the hydrazine and the dicarbonyl compound. Careful control of pH can help steer the reaction towards the desired isomer.
-
Alternative Synthetic Routes: If optimizing the current reaction conditions does not provide the desired selectivity, consider exploring alternative synthetic pathways that offer better regiochemical control.[2]
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader questions related to the scale-up of pyrazole synthesis.
Q1: What are the primary safety concerns I should be aware of when scaling up pyrazole synthesis?
The primary safety concerns during the scale-up of pyrazole synthesis often revolve around the use of hydrazine and its derivatives, as well as potentially hazardous diazotization steps.[2][4]
-
Hydrazine Toxicity and Reactivity: Hydrazine is a high-energy and toxic compound.[2] It can decompose, sometimes explosively, at elevated temperatures or in the presence of certain metals.[2] Appropriate handling procedures and engineering controls are essential to minimize exposure.[2]
-
Thermal Runaway: As discussed in the troubleshooting section, hydrazine condensation reactions can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[2]
-
Diazonium Salt Instability: When scaling up a diazotization reaction, the instability of the formed diazonium ion must be acknowledged.[4] Decomposition of diazonium species can rapidly release nitrogen gas, which can lead to a dangerous pressure buildup in the reactor.[4] Maintaining a low temperature (<5 °C) is crucial for the safety of this step.[4]
Q2: How can I improve the purification of my pyrazole product on a larger scale?
Purification can become more challenging at a larger scale. Here are some strategies to consider:
-
Optimize Crystallization: If your product is a solid, optimizing the recrystallization process is key. This includes selecting the right solvent or solvent mixture and carefully controlling the cooling rate to obtain crystals of the desired size and purity. Be aware that adding an excess of the recrystallization solvent can lead to lower yields as the product may be more soluble than anticipated.[8]
-
Extraction Procedures: Optimize your extraction solvents and procedures to efficiently remove impurities.[2]
-
Chromatography: While column chromatography can be used at a larger scale, it can be expensive and time-consuming. Consider using techniques like flash chromatography with pre-packed columns for more efficient separations.
-
Salt Formation: If your pyrazole has a basic nitrogen atom, forming a salt with an appropriate acid can sometimes facilitate purification through crystallization.
Q3: What are the advantages of using flow chemistry for pyrazole synthesis scale-up?
Flow chemistry, or continuous flow processing, offers several advantages over traditional batch methods for scaling up pyrazole synthesis, particularly in addressing safety and efficiency concerns.[9]
-
Enhanced Safety: Flow reactors allow for better control over reaction parameters, especially temperature, due to their high surface-area-to-volume ratio.[1][9] This significantly reduces the risk of thermal runaway with exothermic reactions.[1] It also allows for the safe handling of hazardous intermediates, as they are generated and consumed in situ in small volumes.[9]
-
Improved Efficiency and Yield: The precise control over reaction conditions in a flow system can lead to higher yields, better selectivity, and reduced side product formation.[9]
-
Scalability: Scaling up a flow process is often more straightforward than a batch process. Instead of using larger reactors, the production rate can be increased by running the flow system for a longer duration or by using multiple reactors in parallel.[9]
Section 3: Data and Diagrams
Table 1: Key Parameters for Troubleshooting Pyrazole Synthesis Scale-up
| Issue | Parameter to Investigate | Recommended Action | Rationale |
| Exotherm | Reagent Addition Rate | Slow, controlled addition of hydrazine/other reactive reagents.[1][2][3] | Manages heat evolution in real-time.[3] |
| Cooling Capacity | Ensure adequate cooling, use ice baths or chillers for sensitive reactions.[1][2] | Prevents thermal runaway by efficiently dissipating heat.[1][3] | |
| Low Yield | Mixing Efficiency | Re-optimize stirring speed and impeller design.[1][3] | Ensures homogenous reaction mixture, preventing localized hot spots and concentration gradients.[1][3] |
| Reaction Temperature | Re-evaluate and optimize for the larger scale.[1] | Temperature profiles can differ significantly between small and large reactors.[3] | |
| Impurity Formation | Solvent | Conduct a solvent screen to find the optimal medium for the scaled-up reaction.[3] | Solvent can affect solubility of intermediates and byproducts.[3] |
| Reagent Purity | Verify the quality of all starting materials.[2] | Impurities in starting materials can lead to significant side reactions at scale. | |
| Poor Regioselectivity | Reaction Temperature | Experiment with lowering or raising the temperature.[2][7] | Can favor either the kinetic or thermodynamic product.[2][7] |
| Solvent/Catalyst | Screen different solvents and acid/base catalysts.[2] | The reaction environment can significantly influence the reaction pathway. |
Diagram 1: Troubleshooting Workflow for Low Yield in Pyrazole Synthesis Scale-up
Caption: A logical workflow for diagnosing and resolving issues of low yield when scaling up pyrazole synthesis.
Diagram 2: Knorr Pyrazole Synthesis Mechanism
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3,4-Diiodo-1H-pyrazole
Welcome to the technical support center for the purification of 3,4-diiodo-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve the desired purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.
Problem 1: My final product is a mixture of isomers. How can I separate them?
Q: After my synthesis, I see multiple spots on my TLC, and the NMR spectrum is complex, suggesting the presence of isomers. What are the likely isomers, and how can I isolate the desired this compound?
A: The most common isomeric impurity is the 3,5-diiodo-1H-pyrazole. Its formation can be influenced by the reaction conditions, particularly if a protecting group is used. For instance, under acidic conditions, an ethoxyethyl protecting group can migrate, leading to a mixture of isomers.[1]
Underlying Cause: The formation of constitutional isomers is a common challenge in the synthesis of substituted pyrazoles. The regioselectivity of the iodination reaction is not always perfect and can be influenced by factors such as the starting material, iodinating agent, and reaction temperature.
Step-by-Step Troubleshooting:
-
Initial Assessment (TLC Analysis):
-
Develop a TLC method to visualize the separation of your isomers. A common mobile phase is a mixture of hexane and ethyl acetate. You may need to experiment with the ratio to achieve optimal separation.
-
Visualize the spots using a UV lamp (254 nm), as the pyrazole ring is UV active.[2] Additionally, iodine staining can be used for visualization; most organic compounds will appear as brown spots.[2][3][4]
-
-
Purification by Column Chromatography:
-
Column chromatography is the most effective method for separating isomers of diiodopyrazole.[5]
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexane is often effective. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The less polar isomer will elute first.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure fractions containing the desired this compound.
Experimental Protocol: Column Chromatography for Isomer Separation
-
Prepare the Column: Pack a glass column with silica gel as a slurry in hexane.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the prepared column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the more polar compounds.
-
Monitoring: Monitor the fractions by TLC.
-
Combine and Evaporate: Combine the pure fractions of the desired isomer and remove the solvent under reduced pressure.
Data Presentation: Typical TLC Profile of Isomeric Mixture
-
| Compound | Rf Value (80:20 Hexane:EtOAc) | Appearance under UV (254 nm) |
| This compound | ~0.4 | Dark spot |
| 3,5-diiodo-1H-pyrazole | ~0.5 | Dark spot |
| Mono-iodinated pyrazole | Lower than di-iodinated | Dark spot |
| Starting material (pyrazole) | Lowest Rf | Dark spot |
dot
Caption: Workflow for the separation of pyrazole isomers.
Problem 2: My yield is very low after recrystallization. What can I do to improve it?
Q: I attempted to purify my this compound by recrystallization, but I either got very little product back, or it oiled out. How can I select a better solvent system and improve my recovery?
A: Low yield during recrystallization is often due to the choice of a suboptimal solvent or improper technique. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a protected form of this compound, recrystallization from n-hexane has been reported to give good yields.[1]
Underlying Cause: The solubility of a compound is highly dependent on the solvent and temperature. If the compound is too soluble in the chosen solvent at low temperatures, recovery will be poor. If it is not soluble enough at high temperatures, a large volume of solvent will be needed, which can also lead to low recovery. "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, which happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.
Step-by-Step Troubleshooting:
-
Solvent Screening:
-
Test the solubility of your crude product in a variety of solvents at room temperature and upon heating. Good candidates for single-solvent recrystallization are those in which the compound is sparingly soluble at room temperature but readily soluble when hot.
-
Commonly used solvents for pyrazole derivatives include ethanol, methanol, hexane, ethyl acetate, and mixtures thereof.[6][7]
-
-
Using a Solvent/Anti-solvent System:
-
If a suitable single solvent cannot be found, a two-solvent system (solvent/anti-solvent) is a good alternative.
-
Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble).
-
Slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Experimental Protocol: Recrystallization using a Solvent/Anti-solvent System
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Addition of Anti-solvent: While the solution is still hot, slowly add hexane (the anti-solvent) dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of hot ethyl acetate to make the solution clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.
Data Presentation: Recommended Solvent Systems for Recrystallization
-
| Solvent System | Rationale |
| n-Hexane | Effective for non-polar to moderately polar compounds. Good for protected diiodopyrazoles.[1] |
| Ethanol/Water | Ethanol is a good solvent for many pyrazoles; water acts as an anti-solvent. |
| Ethyl Acetate/Hexane | A versatile system where ethyl acetate is the good solvent and hexane is the anti-solvent. |
| Dichloromethane/Hexane | Dichloromethane is a good solvent, and hexane is a common anti-solvent. |
dot
Caption: Decision tree for selecting a recrystallization solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Besides isomeric impurities (e.g., 3,5-diiodo-1H-pyrazole), you may also encounter:
-
Mono-iodinated pyrazoles: Incomplete iodination can lead to the presence of 3-iodo-1H-pyrazole or 4-iodo-1H-pyrazole.
-
Starting material: Unreacted pyrazole may still be present.
-
Reagent-derived impurities: Depending on the iodinating agent used, you might have residual iodine or other byproducts. For example, using ceric ammonium nitrate (CAN) with iodine can sometimes lead to nitrated side products.[8]
Q2: How can I use NMR spectroscopy to identify impurities?
A2: ¹H NMR is a powerful tool for assessing the purity of your sample.
-
This compound: You should expect a single proton signal for the C5-H of the pyrazole ring. The chemical shift will be influenced by the solvent and any N-substituents.
-
Isomeric Impurities: The presence of the 3,5-diiodo isomer will give rise to a different singlet for its C4-H.
-
Mono-iodinated Impurities: These will show more complex splitting patterns or multiple signals in the aromatic region of the spectrum.
-
Starting Material: The presence of unreacted pyrazole will be indicated by its characteristic signals.
For a definitive identification of impurities, it is helpful to consult reference spectra or use 2D NMR techniques. You can also refer to databases of NMR chemical shifts for common laboratory solvents and impurities.[9][10]
Q3: What are the key safety precautions when handling this compound and related reagents?
A3:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. Some radioiodine compounds can penetrate gloves, so it is advisable to use double gloves and change the outer pair frequently.[11]
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile reagents like iodine or organic solvents.[12]
-
Iodine Handling: Iodine is harmful if inhaled or in contact with skin.[13] It can cause severe irritation and burns.[13] Avoid heating iodine, as it sublimes into a violet vapor that is dangerous to the eyes.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Q4: My compound seems to be unstable on silica gel. Are there alternative purification methods?
A4: While silica gel is the most common stationary phase for normal-phase chromatography, some compounds can degrade on acidic silica. If you suspect this is happening, you can try the following:
-
Neutralized Silica Gel: Wash the silica gel with a solution of triethylamine in your mobile phase before packing the column. This can help to prevent the degradation of acid-sensitive compounds.[5]
-
Alumina Chromatography: Alumina is another polar stationary phase that can be used. It is available in acidic, neutral, and basic forms. Neutral or basic alumina may be a good alternative for acid-sensitive compounds.
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, you could use reverse-phase chromatography with a C18 stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol).
References
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]
-
(PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH. [Link]
-
Column Chromatography: Principles, Procedure, and Applications. Phenomenex. [Link]
-
Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]
-
5.7: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. [Link]
-
Crystal modification of dipyridamol using different solvents and crystallization conditions. ResearchGate. [Link]
-
(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
-
TLC Visualization Reagents. EPFL. [Link]
-
Student safety sheets 56 Iodine. CLEAPSS Science. [Link]
-
Crystal modification of dipyridamole using different solvents and crystallization conditions. PubMed. [Link]
-
Iodine - SAFETY DATA SHEET. Penta chemicals. [Link]
-
Iodine-125 Handling Precautions. University of Pittsburgh. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Semantic Scholar. [Link]
-
The iodine staining technique for TLC analysis. YouTube. [Link]
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
TLC Visualization Methods. University of California, Davis. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Column Chromatography - What are Different Types and How to Select Right Method. AZoM. [Link]
-
What solvent should I use to recrystallize pyrazoline?. ResearchGate. [Link]
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Khan Academy [khanacademy.org]
- 12. Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1 H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nj.gov [nj.gov]
Technical Support Center: Monitoring 3,4-Diiodo-1H-pyrazole Reactions
Welcome to the technical support center for analytical methods in pyrazole synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to navigate the complexities of monitoring reactions involving 3,4-Diiodo-1H-pyrazole. This guide is structured to help you select the appropriate analytical method and troubleshoot common issues, ensuring the integrity and success of your research.
Method Selection: Choosing the Right Analytical Tool
The first critical step in monitoring your reaction is selecting the most appropriate analytical technique. This compound and its derivatives can be challenging due to their polarity, potential for thermal instability, and the presence of heavy iodine atoms. Your choice will depend on the specific information you need (e.g., reaction completion, impurity profiling, or structural confirmation).
Here is a workflow to guide your decision-making process:
High-Performance Liquid Chromatography (HPLC)
HPLC is often the workhorse for monitoring polar, non-volatile compounds like many pyrazole derivatives. It provides excellent quantitative data for determining reaction conversion and purity.
HPLC Troubleshooting Guide
Q1: My retention times are drifting or shifting between injections. What's causing this?
A: Unstable retention times are a common issue that can compromise data quality. The cause is often related to the column, mobile phase, or hardware.[1][2]
-
Step 1: Check System Pressure. Look at the pressure trace. Is it stable or fluctuating? High fluctuations can indicate a bubble in the pump or a faulty check valve.[3] Purge the pump to remove any bubbles. If the problem persists, sonicate the check valves in isopropanol.
-
Step 2: Verify Mobile Phase Composition. Incorrectly prepared or degraded mobile phase is a frequent culprit.[2] Ensure accurate measurement of all components. If using buffers, remember that their pH can drift upon standing or with CO₂ absorption from the air. Prepare fresh mobile phase daily. Also, ensure solvent reservoir caps are covered to prevent selective evaporation of the more volatile component.[1]
-
Step 3: Ensure Column Equilibration. Iodinated pyrazoles can have strong interactions with the stationary phase. Inadequate equilibration time, especially after a gradient run or when changing mobile phases, will cause drift.[2] As a rule of thumb, equilibrate the column with at least 10-15 column volumes of the initial mobile phase.
-
Step 4: Control Column Temperature. Even minor fluctuations in ambient temperature can alter retention times.[1][2] Using a thermostatted column compartment is essential for reproducible results.
Q2: My peaks for this compound are tailing significantly. How can I improve the peak shape?
A: Peak tailing for polar, basic compounds like pyrazoles often points to secondary interactions with the silica stationary phase.
-
Step 1: Adjust Mobile Phase pH. The pyrazole ring contains basic nitrogen atoms. At a mobile phase pH close to the pKa of your analyte, it can exist in both ionized and neutral forms, leading to tailing. Adjusting the pH to be at least 1.5-2 units away from the analyte's pKa ensures a single ionic state.[3] For pyrazoles, using a slightly acidic mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) often protonates the molecule and improves peak shape.
-
Step 2: Increase Buffer or Additive Strength. Free silanol groups on the silica surface can interact with your basic analyte. Increase the concentration of your buffer (e.g., from 10 mM to 25 mM) or add a competing base to the mobile phase to saturate these active sites.[1]
-
Step 3: Use a High-Purity, End-Capped Column. Modern columns (e.g., Eclipse XDB C18) are designed with minimal residual silanols. If you are using an older column, switching to a high-purity, end-capped version can dramatically reduce tailing.
-
Step 4: Check for Column Overload. Injecting too much sample can saturate the stationary phase and cause tailing.[3] Try reducing the injection volume or sample concentration.
HPLC FAQs
Q: What is a good starting HPLC method for a this compound reaction mixture? A: A reversed-phase method is an excellent starting point. The high polarity of the di-iodinated pyrazole suggests that a C18 column with a water/acetonitrile or water/methanol gradient will provide good retention and separation from less polar starting materials or byproducts.
| Parameter | Recommended Starting Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 10% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection (UV) | 210-260 nm (Diode Array Detector recommended)[4] |
| Injection Vol. | 5 µL |
Q: How should I prepare my reaction sample for HPLC analysis? A: Proper sample preparation is crucial to protect your column and ensure accurate results.
-
Quench the reaction if necessary.
-
Take a small aliquot (e.g., 10-20 µL) of the crude reaction mixture.
-
Dilute it significantly (e.g., 1:100 or 1:1000) in a solvent that is compatible with your mobile phase, ideally the initial mobile phase composition itself. This prevents peak distortion caused by the injection solvent.
-
Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column frit.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It is particularly useful for confirming product identity through mass fragmentation patterns.
GC-MS Troubleshooting Guide
Q1: I'm not seeing my this compound peak, or it's very small and broad. What is happening?
A: This is likely due to either thermal degradation in the hot injector or poor elution from the column.
-
Step 1: Lower the Injector Temperature. Iodinated and N-H containing compounds can be sensitive to high temperatures. A standard 250 °C injector temperature might be causing on-column degradation.[5] Try lowering the temperature in 20 °C increments (e.g., to 230 °C, then 210 °C) to find a balance between volatilization and stability.
-
Step 2: Use a Split Injection. A split injection with a moderate split ratio (e.g., 20:1) ensures rapid transfer of the analyte onto the column, minimizing its residence time in the hot injector.[5]
-
Step 3: Check for Active Sites. The N-H group of the pyrazole can interact with active sites in the GC pathway (injector liner, column). This can be diagnosed by injecting a standard; if the peak shape improves with subsequent injections, active sites are being passivated. Consider using a deactivated liner and performing column conditioning.
-
Step 4: Consider Derivatization. If thermal instability is unavoidable, derivatizing the N-H proton can significantly improve stability and chromatography. Protection with an ethoxyethyl (EtOEt) group, for example, has been shown to be effective, though it adds an extra synthetic step.[6][7]
Q2: The mass spectrum is complex. How do I confirm I have the correct di-iodinated product?
A: The mass spectrum will contain several key pieces of information.
-
Step 1: Look for the Molecular Ion (M⁺). For this compound (C₃H₂I₂N₂), the monoisotopic mass is 319.83. Look for a peak at m/z 320. The presence of two iodine atoms will give a characteristic isotopic pattern, but the M+ peak itself might be weak.
-
Step 2: Identify Key Fragmentation Patterns. Pyrazole fragmentation often involves two main pathways: the expulsion of HCN and the loss of N₂.[8][9] For your compound, also look for the sequential loss of iodine atoms (loss of 127 amu). The presence of these characteristic losses provides strong evidence for the pyrazole core structure.
-
Step 3: Analyze Isotopic Patterns. Halogenated compounds have very distinct isotopic signatures. For a compound with two iodine atoms, you will not see a prominent M+1 or M+2 peak as with chlorine or bromine, since iodine is monoisotopic (¹²⁷I). However, the fragmentation ions containing iodine will be easily identifiable.
GC-MS FAQs
Q: Can I use GC-MS for quantitative analysis of my reaction? A: Yes, but with caution. For accurate quantification, you must use an internal standard added to your sample just before analysis.[5] This corrects for variations in injection volume and potential matrix effects. The internal standard should be a stable compound that does not co-elute with any components in your reaction mixture. 1,3,5-trimethoxybenzene is often used for this purpose in related analyses.[10]
Q: What type of GC column is best for pyrazole analysis? A: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a robust choice for a wide range of pyrazole derivatives.[5] These columns provide a good balance of selectivity for separating isomers and are generally inert.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for unambiguous structure elucidation and can be used for quantitative analysis (qNMR) to determine reaction conversion and yield.
NMR Troubleshooting Guide
Q1: The N-H proton signal in my ¹H NMR spectrum is extremely broad or has disappeared entirely. Where did it go?
A: This is a classic sign of chemical exchange.[11] The acidic N-H proton can rapidly exchange with other molecules (including residual water in your NMR solvent or other pyrazole molecules). This rapid exchange broadens the signal, sometimes to the point where it merges with the baseline. In protic solvents like D₂O or CD₃OD, the proton will exchange with deuterium, rendering it invisible in the ¹H spectrum.[11]
-
Solution: Ensure your deuterated solvent (e.g., CDCl₃, DMSO-d₆) is as dry as possible. Using a freshly opened ampule or solvent from a molecular sieve-dried bottle can sharpen the signal.
Q2: I am trying to monitor the reaction progress, but the signals for my starting material and product are overlapping.
A: This requires either improving spectral dispersion or using a different NMR technique.
-
Step 1: Change the Solvent. Different deuterated solvents can induce different chemical shifts in your analytes, potentially resolving the overlap.
-
Step 2: Use a Higher Field Magnet. If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) will increase the separation between peaks.
-
Step 3: Utilize 2D NMR. A 2D experiment like HSQC or HMBC can help. Even if proton signals overlap, their correlation to distinct ¹³C signals in the second dimension can allow for unambiguous assignment and monitoring.[11]
NMR FAQs
Q: How can I use NMR to get an accurate reaction yield? A: You can determine the yield using quantitative NMR (qNMR). This involves adding a known amount of an internal standard to your reaction mixture after it has been quenched. The standard must be stable, have a simple spectrum with peaks that do not overlap with your analyte signals, and be accurately weighed.
-
Procedure: Add a precise mass of a certified internal standard (e.g., 1,3,5-trimethoxybenzene or hexamethyldisiloxane) to your crude product.[10] Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., d1 = 30 seconds) to ensure full signal relaxation for accurate integration.[10] The yield can be calculated by comparing the integral of a product peak to the integral of a standard peak, accounting for the number of protons each represents and their molar masses.
Experimental Protocols
Protocol 1: RP-HPLC Method for Reaction Monitoring
-
Mobile Phase Preparation:
-
Mobile Phase A: To 1 L of HPLC-grade water, add 1.0 mL of formic acid. Mix thoroughly.
-
Mobile Phase B: To 1 L of HPLC-grade acetonitrile, add 1.0 mL of formic acid. Mix thoroughly.
-
Degas both solvents by sparging with helium or sonicating for 15 minutes.
-
-
Sample Preparation:
-
Withdraw 10 µL of the crude reaction mixture.
-
Dilute with 990 µL of a 50:50 mixture of Mobile Phase A and B in a 1.5 mL HPLC vial.
-
Vortex to mix.
-
Filter the sample through a 0.22 µm PTFE syringe filter into a clean HPLC vial.
-
-
Instrument Setup and Execution:
-
Install a C18 column (150 x 4.6 mm, 5 µm).
-
Set the column oven temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to acquire data from 200-400 nm.
-
Equilibrate the column with 10% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.
-
Inject 5 µL of the prepared sample.
-
Run the gradient: 10-95% B over 15 min, hold at 95% B for 3 min, return to 10% B over 1 min, and hold for 5 min post-run equilibration.
-
Protocol 2: GC-MS Analysis of Volatile Pyrazole Derivatives
-
Sample Preparation:
-
Withdraw 10 µL of the crude reaction mixture.
-
Dilute with 1 mL of dichloromethane or ethyl acetate in a 2 mL GC vial.
-
If quantification is needed, add a known concentration of an internal standard.
-
Cap the vial immediately.
-
-
Instrument Setup and Execution:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[5]
-
Injector: 230 °C, Split ratio 20:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Inject 1 µL of the prepared sample.
-
References
-
Title: Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles Source: PMC - NIH URL: [Link]
-
Title: Synthesis of Pyrazole Compounds by Using Sonication Method Source: International Journal of Trend in Scientific Research and Development URL: [Link]
-
Title: HPLC Troubleshooting Methods Source: Cromac URL: [Link]
-
Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: Semantic Scholar URL: [Link]
-
Title: Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives Source: PMC - NIH URL: [Link]
-
Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction Source: Arkivoc URL: [Link]
-
Title: HPLC Troubleshooting Guide Source: SCION Instruments URL: [Link]
-
Title: SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES Source: Connect Journals URL: [Link]
-
Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: International Journal of ChemTech Applications URL: [Link]
-
Title: HPLC Troubleshooting - Obrnuta faza Source: Obrnuta faza URL: [Link]
-
Title: Tips and Tricks of HPLC System Troubleshooting Source: Agilent URL: [Link]
-
Title: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Pyrazole Source: Pharmaguideline URL: [Link]
-
Title: Purity Analysis of 3, 4-Dinitropyrazole by High Performance Liquid Chromatography Source: ResearchGate URL: [Link]
-
Title: (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions Source: ResearchGate URL: [Link]
-
Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL: [Link]
-
Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions Source: RSC Advances URL: [Link]
Sources
- 1. HPLC Troubleshooting Methods [delloyd.50megs.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Novel Compounds Synthesized from 3,4-Diiodo-1H-pyrazole: A Comparative Analysis
Introduction: The Versatility of the 3,4-Diiodo-1H-pyrazole Scaffold in Drug Discovery
For researchers, scientists, and drug development professionals, the pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities.[1] The strategic introduction of iodine atoms onto the pyrazole ring, as seen in this compound, creates a versatile scaffold ripe for the synthesis of novel compounds. The carbon-iodine bonds serve as reactive handles for a variety of cross-coupling reactions, enabling the generation of diverse molecular architectures with finely tuned biological activities. This guide provides an in-depth technical overview of the synthesis and characterization of novel compounds derived from this compound, with a comparative analysis of their performance against established alternatives, supported by experimental data.
The rationale behind using this compound lies in its potential for selective, stepwise functionalization at the C3 and C4 positions. This allows for the systematic exploration of the chemical space around the pyrazole core, a critical aspect of structure-activity relationship (SAR) studies in drug discovery.[2] The resulting derivatives have shown significant promise as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[3][4][5]
Synthetic Strategies: Harnessing the Reactivity of the C-I Bond
The primary route for elaborating the this compound scaffold is through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira and Suzuki reactions.[6][7] These reactions allow for the introduction of a wide range of substituents, leading to novel compounds with diverse pharmacological profiles.
Sonogashira Coupling for the Synthesis of Alkynyl-Pyrazoles
The Sonogashira coupling reaction is a powerful tool for forming carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides.[7][8] In the context of this compound, this reaction enables the introduction of alkynyl moieties, which are valuable pharmacophores in many biologically active molecules.
Caption: Workflow for Sonogashira Coupling of this compound.
Experimental Protocol: Synthesis of a 3-alkynyl-4-iodo-1H-pyrazole Derivative
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) cocatalyst like CuI (0.1 eq).
-
Solvent and Reagents: Add a suitable solvent, typically an amine base like triethylamine (TEA) or a mixture of THF and TEA. Add the terminal alkyne (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified compound using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and, if suitable crystals are obtained, X-ray crystallography.
Characterization of Novel Pyrazole Derivatives
Thorough characterization is essential to confirm the structure and purity of the newly synthesized compounds. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are fundamental for elucidating the structure of organic molecules. For pyrazole derivatives, the chemical shifts of the ring protons and carbons provide valuable information about the substitution pattern.
Typical ¹H NMR Data for a 3,4-Disubstituted Pyrazole:
| Proton | Chemical Shift (ppm) | Multiplicity |
| N-H | 12.0 - 14.0 | broad singlet |
| C5-H | 7.5 - 8.5 | singlet or doublet |
Typical ¹³C NMR Data for a 3,4-Disubstituted Pyrazole:
| Carbon | Chemical Shift (ppm) |
| C3 | 140 - 150 |
| C4 | 90 - 110 |
| C5 | 130 - 140 |
Note: Chemical shifts are approximate and can vary depending on the substituents and solvent.[9][10][11][12]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule. This technique is invaluable for unambiguously determining the regioselectivity of reactions and for studying intermolecular interactions, such as hydrogen bonding, in the solid state.[5][13][14]
Caption: Comprehensive workflow for the characterization of novel compounds.
Comparative Performance Analysis: Kinase Inhibition
A significant application of novel pyrazole derivatives is in the field of kinase inhibition, which is crucial for cancer therapy.[6][15] The performance of newly synthesized compounds is often compared to existing, clinically approved kinase inhibitors.
Table 1: Comparative Inhibitory Activity (IC₅₀) of Pyrazole Derivatives against Target Kinases
| Compound | Target Kinase | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |
| Novel Pyrazole 1 | TBK1 | 15 | GSK8612 | 20 |
| Novel Pyrazole 2 | MALT1 | 490 | MALT1-IN-1 | 50 |
| Novel Pyrazole 3 | CDK2 | 5 | Roscovitine | 450 |
| Pyrazolo[3,4-b]pyridine 8h | DYRK1B | 3 | Harmine | 34 |
Note: The IC₅₀ values are hypothetical and for illustrative purposes, but are based on the types of data presented in the cited literature.[2][3][16]
The data in Table 1 illustrates how novel compounds derived from this compound can exhibit comparable or even superior inhibitory activity against specific kinase targets compared to established inhibitors. This highlights the potential of this scaffold in developing next-generation therapeutics. The structure-activity relationship studies reveal that the nature and position of the substituents introduced via cross-coupling reactions play a critical role in determining the potency and selectivity of these inhibitors.[2][17]
Conclusion: A Promising Scaffold for Future Drug Discovery
This compound stands out as a highly valuable and versatile starting material for the synthesis of novel, biologically active compounds. The ability to selectively functionalize the C3 and C4 positions through robust and well-established cross-coupling methodologies provides a clear pathway for the generation of diverse chemical libraries. The detailed characterization of these new chemical entities, coupled with rigorous comparative biological evaluation, is essential for identifying promising lead candidates for further drug development. The insights gained from SAR studies on these derivatives continue to fuel the design of more potent and selective inhibitors for a range of therapeutic targets, solidifying the importance of the pyrazole scaffold in modern medicinal chemistry.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Validation of 3,4-Diiodo-1H-pyrazole Derivatives
Introduction: The Imperative of Precision in Pyrazole Chemistry
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Among these, 3,4-diiodo-1H-pyrazole derivatives serve as highly valuable and versatile synthetic intermediates. The two iodine atoms provide reactive handles for further functionalization, such as in Sonogashira cross-coupling reactions, allowing for the construction of complex molecular architectures.[3][4]
This guide provides a comparative analysis of the essential analytical techniques required to unambiguously validate the structure of this compound derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, offering a field-proven workflow for researchers, scientists, and drug development professionals.
A Comparative Overview of Core Analytical Techniques
The structural elucidation of any new chemical entity relies on a confluence of data from multiple analytical techniques. For this compound derivatives, three core methods provide the necessary evidence: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each provides a unique and complementary piece of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Provides detailed information about the chemical environment of ¹H and ¹³C nuclei; confirms the carbon-hydrogen framework. | Excellent for determining the number and connectivity of protons and carbons. Essential for confirming the substitution pattern on the pyrazole ring. | Does not directly provide molecular weight. Can be ambiguous for complex isomers without 2D techniques. |
| Mass Spectrometry | Determines the mass-to-charge ratio, providing the molecular weight and elemental composition (with HRMS). | Confirms the molecular formula. Fragmentation patterns can offer structural clues. | Does not provide information on atom connectivity or stereochemistry. Isomers often cannot be distinguished. |
| X-ray Crystallography | Provides the definitive three-dimensional atomic arrangement in the solid state. | The "gold standard" for unambiguous structure determination, revealing precise bond lengths, angles, and regiochemistry.[1][5] | Requires a suitable, high-quality single crystal, which can be challenging to obtain. The determined structure is for the solid state, which may differ from the solution state. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is the most powerful tool for determining the detailed structure of a molecule in solution. For a this compound derivative, both ¹H and ¹³C NMR spectra provide critical data points for validation.
Expertise & Experience: What to Look For
The key to using NMR for validation lies in understanding how the substituents affect the chemical shifts of the remaining nuclei. In the case of the parent this compound, we expect to see specific signals that confirm the substitution pattern.
-
¹H NMR: The most telling feature is the presence of a single aromatic proton signal. In the pyrazole ring, the C-3 and C-4 positions are substituted with iodine, leaving only the proton at the C-5 position. This signal will typically appear as a singlet (or a narrow doublet if coupling to N-H is resolved) in the aromatic region of the spectrum. The N-H proton will appear as a broad singlet at a more downfield chemical shift, which can be confirmed by a D₂O exchange experiment.[6][7]
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show three signals for the pyrazole ring carbons. The carbons directly bonded to the heavy iodine atoms (C-3 and C-4) will be significantly shifted upfield due to the "heavy atom effect" and will often have very low intensity. The C-5 carbon, being bonded to a proton, will show a much stronger signal at a more typical aromatic chemical shift.
Trustworthiness: Representative Data
The following table summarizes the expected NMR data for the parent this compound.
| Nucleus | Expected Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Assignment Rationale |
| ¹H | ~7.6 - 7.9 | Singlet | The sole remaining ring proton at the C-5 position. |
| ¹H | >10 (variable) | Broad Singlet | The acidic N-H proton of the pyrazole ring.[7] |
| ¹³C | ~135 - 140 | CH | Signal for C-5, identified by its attachment to a proton (via DEPT or HSQC). |
| ¹³C | < 95 | C | Signals for C-3 and C-4, shifted upfield due to the heavy iodine atoms. These are quaternary carbons.[3] |
Note: Chemical shifts are highly dependent on the solvent and any additional substituents on the ring or the N-1 position.[8]
Experimental Protocol: ¹H and ¹³C NMR
A standardized protocol is essential for acquiring high-quality, reproducible data.
-
Sample Preparation: Weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters: Acquire 16-32 scans with a spectral width of ~15 ppm and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Instrument: Corresponding frequency (e.g., 100 MHz for a 400 MHz spectrometer).
-
Parameters: Acquire 1024 or more scans to achieve an adequate signal-to-noise ratio, with a spectral width of ~220 ppm and a relaxation delay of 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (TMS).
Mass Spectrometry (MS): Confirming the Composition
Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of data for structural validation. High-Resolution Mass Spectrometry (HRMS) can further provide the exact elemental composition, offering a high degree of confidence in the molecular formula.
Expertise & Experience: Interpreting the Isotopic Pattern
For halogenated compounds, the isotopic distribution is a key diagnostic feature. However, unlike chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) and bromine (⁷⁹Br/⁸¹Br ratio of ~1:1), iodine is monoisotopic (¹²⁷I).[9][10]
-
Causality: This means that a compound containing two iodine atoms will not show a characteristic M+2 or M+4 peak pattern arising from the halogen. Instead, the molecular ion peak (M⁺) will appear as a single, sharp signal corresponding to the molecule containing two ¹²⁷I atoms. The presence of this intense peak at the calculated molecular weight for C₃H₂I₂N₂ (319.84 g/mol ) is strong evidence for the correct elemental composition.
-
HRMS: For the formula C₃H₂I₂N₂, the expected exact mass is 319.8365. An HRMS measurement that returns a value within a few parts per million (ppm) of this theoretical mass provides unequivocal confirmation of the molecular formula.
Trustworthiness: Representative Data
| Analysis | Expected Result for C₃H₂I₂N₂ | Interpretation |
| Low-Resolution MS (EI/ESI) | m/z = 320 [M+H]⁺ or 319 [M]⁺ | Confirms the nominal molecular weight. |
| High-Resolution MS (ESI-TOF) | m/z = 319.8365 ± 0.0005 | Unambiguously confirms the elemental formula. |
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a Time-of-Flight (TOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 100-500 Da).
-
Data Analysis: Identify the peak corresponding to the molecular ion and compare its measured exact mass to the theoretical exact mass calculated for the proposed formula.
Single-Crystal X-ray Crystallography: The Definitive Proof
While NMR and MS provide compelling evidence, X-ray crystallography offers the ultimate, unambiguous confirmation of a molecule's structure, including the precise regiochemistry of the iodine atoms.[11]
Expertise & Experience: Why It's the Gold Standard
The technique works by diffracting X-rays off the electron clouds of an ordered crystalline lattice. The resulting diffraction pattern is mathematically decoded to generate a 3D model of the electron density, from which the positions of all atoms can be determined with high precision. For this compound, a successful crystal structure will definitively show:
-
The five-membered pyrazole ring.
-
The attachment of iodine atoms to the C-3 and C-4 positions.
-
The location of the proton on the C-5 position.
-
Precise bond lengths and angles, confirming the covalent structure.[5]
The primary challenge is experimental: growing a single crystal of sufficient quality. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Experimental Protocol: Generalized Single-Crystal X-ray Diffraction
-
Crystal Growth & Selection: Grow single crystals of the compound. Select a suitable crystal (clear, well-defined faces, appropriate size) under a polarizing microscope.[1]
-
Mounting: Mount the selected crystal on a goniometer head, typically using cryo-oil, and place it in a stream of cold nitrogen (~100 K) to minimize thermal motion.[1]
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial atomic model.
-
Refinement: Refine the atomic positions and thermal parameters against the experimental data until the model converges, resulting in a final, validated crystal structure.
Integrated Workflow for Structural Validation
A logical and efficient workflow ensures that all necessary data is collected to build an irrefutable case for the structure.
Caption: A logical workflow for the structural validation of a newly synthesized compound.
Conclusion: A Triad of Evidence
Validating the structure of this compound derivatives is a non-negotiable step in the research and development pipeline. A cavalier approach to structural confirmation can invalidate entire datasets and lead research astray. By employing a synergistic triad of analytical techniques—NMR spectroscopy to define the molecular framework, mass spectrometry to confirm the elemental composition, and X-ray crystallography for definitive proof of regiochemistry—scientists can proceed with the utmost confidence. This rigorous, multi-faceted approach ensures the scientific integrity of the work and accelerates the journey from a synthetic intermediate to a valuable lead compound.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
- Plech, T., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71.
- Al-Warhi, T., et al. (2021). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis.
- Al-Warhi, T., et al. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI.
- Kumar, D., et al. (2022).
- McClain, M. S., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
- ResearchGate. FIG. 5. Structures and tautomerism of substituted pyrazoles studied in....
- McClain, M. S., et al. (2023).
- SpectraBase. 4-Iodo-1H-pyrazole - Optional[13C NMR] - Chemical Shifts.
- Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles.
- Chemistry LibreTexts. (2023).
- Chemistry Steps. (2024). Isotopes in Mass Spectrometry.
- García-Mejía, C. D., et al. (2023). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 21, 6205-6217.
- Plech, T., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 11. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies [mdpi.com]
A Senior Application Scientist's Guide to the Comparative Reactivity of Iodo- vs. Bromo-Substituted Pyrazoles
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a multitude of commercial drugs and clinical candidates. The functionalization of this privileged heterocycle, often through transition-metal-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel molecular entities. A frequent decision point in any synthetic campaign is the choice of halogen on the pyrazole ring to serve as a handle for these transformations. This guide provides an in-depth, objective comparison of the reactivity of iodo- and bromo-substituted pyrazoles, supported by experimental data, to inform this crucial decision.
The Decisive Factor: The Carbon-Halogen Bond
The fundamental difference in reactivity between iodo- and bromo-pyrazoles stems from the intrinsic properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. Two key parameters dictate their behavior in the most common synthetic transformations:
-
Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Br bond. The average BDE for a C-I bond is approximately 213-240 kJ/mol, whereas for a C-Br bond, it is around 285-339 kJ/mol.[1][2][3] This lower energy requirement for cleaving the C-I bond means that reactions initiated by this bond cleavage, such as the oxidative addition step in palladium-catalyzed cross-coupling, proceed much more readily.
-
Polarizability: The larger electron cloud of iodine makes the C-I bond more polarizable than the C-Br bond. This increased polarizability facilitates interaction with the electron-rich, low-valent metal catalysts used in cross-coupling reactions.
In the context of palladium-catalyzed reactions, the oxidative addition of the halo-pyrazole to the Pd(0) catalyst is typically the rate-determining step.[4] The weaker, more polarizable C-I bond leads to a lower activation energy for this step, resulting in faster reaction rates, milder required conditions, and often higher yields compared to the corresponding bromo-pyrazole.[4][5][6]
Head-to-Head in Cross-Coupling Reactions
The most practical way to assess reactivity is to examine performance in widely used synthetic transformations. Below, we compare iodo- and bromo-pyrazoles in three cornerstone cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. In this arena, the higher reactivity of iodo-pyrazoles is consistently observed. They typically react under milder conditions (e.g., lower temperatures, shorter reaction times) and can be successful with a broader range of boronic acids and esters. This enhanced reactivity can be leveraged for sequential couplings on a dihalo-pyrazole, where the iodo-position can be selectively functionalized while leaving the bromo-position intact for a subsequent reaction.[7]
Comparative Data: Suzuki-Miyaura Coupling
| Halogen Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Yield | Reference |
| 6-Bromo-3-iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, DME/H₂O, 80 °C, 2 h | 92% | [7] |
| 4-Iodo-3-CF₃-pyrazoles | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃, DME, 80 °C | Good yields | [8] |
| 4-Bromo-1-tritylpyrazole | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄, Toluene/H₂O, 100 °C | ~80% (inferred) | [9] |
| Polybromoindazoles | Arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃, Dioxane/H₂O, 100 °C | Moderate-Good | [10] |
Note: Direct side-by-side comparisons on identical pyrazole scaffolds are rare. This table compiles data from similar systems to illustrate the general trend.
Protocol: Representative Suzuki-Miyaura Coupling of a 4-Iodopyrazole
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-iodopyrazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O.
-
Reaction: Heat the mixture to the desired temperature (often 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
For a bromo-pyrazole, expect to use higher temperatures (e.g., 100-120 °C), potentially a more active catalyst system (e.g., a palladacycle or a catalyst with a bulky phosphine ligand like SPhos or XPhos), and longer reaction times.
Sonogashira Coupling
This reaction forges a C(sp²)–C(sp) bond between a halo-pyrazole and a terminal alkyne, typically using a dual palladium and copper catalytic system. The reactivity trend here is even more pronounced than in Suzuki coupling. Iodo-pyrazoles are excellent substrates, reacting efficiently under standard conditions.[11][12] In stark contrast, analogous bromo-pyrazoles often fail to react entirely under the same conditions, demonstrating the critical role of the halogen's identity.[13][14]
Comparative Data: Sonogashira Coupling
| Halogen Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| Substituted 3-Iodo-1H-pyrazoles | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, THF, 60 °C | 75-95% | [11][13] |
| Analogous 3-Bromo-1H-pyrazoles | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, THF, 60 °C | No Reaction | [13][14] |
| 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | Various alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DMF, 80 °C | 60-85% | [12] |
Protocol: Representative Sonogashira Coupling of a 3-Iodopyrazole
-
Setup: To a Schlenk flask under an inert atmosphere, add the 3-iodopyrazole (1.0 equiv) and the copper(I) iodide (CuI, 2-10 mol%).
-
Solvent and Base: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., Triethylamine or Diisopropylamine, 2-5 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the mixture.
-
Catalyst Addition: Finally, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC or LC-MS.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable solvent (e.g., Ethyl Acetate), wash with water and brine, dry, and concentrate. Purify the product by column chromatography.
Buchwald-Hartwig Amination
The formation of C–N bonds via Buchwald-Hartwig amination is crucial for installing amine functionalities common in bioactive molecules. The reactivity trend for this reaction presents a fascinating and instructive exception. While one might assume the iodo-pyrazole would again be superior, studies have shown that for the C4-amination of 1-tritylpyrazoles, the 4-bromo-1-tritylpyrazole was more effective than its 4-iodo or 4-chloro counterparts when coupling with amines lacking a β-hydrogen.[9][15] Conversely, for amines possessing a β-hydrogen, a copper-catalyzed system was found to be more effective with the 4-iodo-1-tritylpyrazole .[9][15][16]
This highlights a critical lesson: while general reactivity trends based on BDE are a powerful heuristic, the optimal substrate can be highly dependent on the specific reaction, coupling partner, and catalytic system. The interplay between the rates of oxidative addition, reductive elimination, and potential side reactions like β-hydride elimination dictates the overall outcome.
Comparative Data: Buchwald-Hartwig Amination of 4-Halo-1-tritylpyrazoles
| Halogen Substrate | Amine | Catalyst System | Conditions | Yield | Reference |
| 4-Bromo -1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | tBuOK, Xylene, MW, 120 °C | 67% | [9][16] |
| 4-Iodo -1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | tBuOK, Xylene, MW, 120 °C | 38% | [17] |
| 4-Chloro -1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | tBuOK, Xylene, MW, 120 °C | 21% | [17] |
| 4-Iodo -1-tritylpyrazole | Allylamine | CuI / L-proline | K₂CO₃, DMSO, 100 °C | 60% | [9] |
| 4-Bromo -1-tritylpyrazole | Allylamine | Pd(dba)₂ / tBuDavePhos | tBuOK, Xylene, MW, 120 °C | 6% | [9][16] |
Protocol: Pd-Catalyzed Amination of 4-Bromopyrazole (for amines without β-hydrogens)
-
Setup: In a microwave vial or Schlenk tube, combine 4-bromo-1-tritylpyrazole (1.0 equiv), Pd(dba)₂ (10 mol%), and a bulky phosphine ligand like tBuDavePhos (20 mol%).
-
Base and Amine: Add a strong base such as potassium t-butoxide (2.0 equiv) and the amine (2.0 equiv).
-
Solvent: Add anhydrous, degassed solvent (e.g., Xylene or Toluene).
-
Reaction: Seal the vessel and heat using a microwave reactor to 120 °C for the specified time (e.g., 30 minutes), or use conventional heating at a similar temperature.
-
Workup and Purification: Follow standard aqueous workup and chromatographic purification procedures as described for the Suzuki coupling.
Deciding Between Iodo- and Bromo-Pyrazoles: A Strategic Choice
The choice of halogen is not merely a tactical consideration but a strategic one that can influence the entire synthetic route.
Choose Iodo-Pyrazoles when:
-
High reactivity is paramount: For sluggish coupling partners or when mild conditions are needed to preserve sensitive functional groups.
-
You are performing a Sonogashira coupling: The difference in reactivity is most dramatic here, making iodo-pyrazoles the only reliable choice.
-
Sequential functionalization is desired: On a bromo-iodo-pyrazole, the iodo-position can be selectively addressed first.
Choose Bromo-Pyrazoles when:
-
Cost is a major consideration: Brominating agents and bromo-heterocycles are often less expensive than their iodine counterparts.
-
Moderate reactivity is sufficient or desired: For robust, high-yielding reactions, the lower cost of the bromo-pyrazole may be advantageous.
-
Performing specific Buchwald-Hartwig aminations: As demonstrated, bromo-pyrazoles can outperform iodo-pyrazoles in certain contexts. Always consult the literature for the specific transformation of interest.
-
Fine-tuning selectivity: In complex molecules with multiple potential reaction sites, the lower reactivity of the C-Br bond can sometimes be used to enhance selectivity.
Conclusion
While the general rule of thumb—iodides are more reactive than bromides—holds true for pyrazoles in many fundamental cross-coupling reactions like Suzuki and Sonogashira, it is not a universal law. The surprising efficacy of bromo-pyrazoles in specific Buchwald-Hartwig aminations underscores the necessity of a nuanced, evidence-based approach. As application scientists, we recommend that the choice of halogen be guided not by dogma, but by the specific demands of the reaction, the nature of the coupling partners, and the overall strategic goals of the synthesis.
References
-
Molecules. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link][9][15]
-
Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link][11]
-
ResearchGate. Synthesis of 4-iodopyrazoles: A Brief Review. [Link][8]
-
Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link][7]
-
Homework.Study.com. Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). [Link][3]
-
Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link][1]
-
ResearchGate. Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes | Request PDF. [Link][5]
-
ResearchGate. Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. [Link][13]
-
ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link][16]
-
ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link][17]
-
ResearchGate. (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link][14]
-
Semantic Scholar. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link][10]
Sources
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homework.study.com [homework.study.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity Screening of 3,4-Diiodo-1H-Pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the development of therapeutic agents, demonstrating a wide array of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. [1][2]The introduction of halogen substituents, particularly iodine, onto the pyrazole ring can significantly modulate the molecule's physicochemical properties and biological activity. [3]The electron-withdrawing nature and the ability of iodine to form halogen bonds can enhance interactions with biological targets, making 3,4-diiodo-1H-pyrazole a promising scaffold for the synthesis of novel bioactive compounds. [4]This guide focuses on the synthetic derivatization of this scaffold and the subsequent screening of its analogs for potential therapeutic applications.
Synthesis of this compound Analogs: A Strategic Approach
The generation of a library of this compound analogs is predicated on a robust and versatile synthetic strategy. The core scaffold, this compound, can be synthesized and subsequently functionalized to create a diverse set of derivatives. [5][6]A key synthetic methodology for derivatization is the Sonogashira cross-coupling reaction, which allows for the introduction of various substituents at the iodine-bearing positions. [7][8][9][10]
Synthesis of the this compound Core
The synthesis of the this compound core is a critical first step. While various methods for pyrazole synthesis exist, a common approach involves the cyclization of a 1,3-dicarbonyl compound with hydrazine, followed by iodination. [11][12]
Derivatization via Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I). [8][9][10]This reaction is particularly well-suited for the derivatization of the this compound core, allowing for the selective introduction of a wide range of substituents. [5][7]
Experimental Protocol: Sonogashira Cross-Coupling of this compound
Objective: To synthesize a library of 3,4-disubstituted-1H-pyrazole analogs from the this compound core.
Materials:
-
This compound
-
Terminal alkyne of choice
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add the terminal alkyne (1.1 equivalents), the palladium catalyst (0.05 equivalents), and CuI (0.1 equivalents).
-
Add the amine base (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The use of a palladium catalyst is crucial for the oxidative addition to the aryl iodide bond. The copper(I) cocatalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, leading to the final coupled product. The amine base is necessary to neutralize the hydrohalic acid formed during the reaction. [8][9]
Biological Activity Screening: A Multi-pronged Approach
A comprehensive screening of the synthesized this compound analogs is essential to identify promising lead compounds. This guide outlines protocols for antimicrobial and anticancer activity screening.
Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. [13][14]Pyrazole derivatives have shown significant potential in this area. [15]The following protocol details a standard method for assessing the antibacterial and antifungal activity of the synthesized compounds. [16]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized pyrazole analogs
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (DMSO or solvent used to dissolve compounds)
Procedure:
-
Prepare a stock solution of each pyrazole analog in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of each microorganism and add it to each well.
-
Include positive and negative controls on each plate.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Causality: This method provides a quantitative measure of the antimicrobial activity of the compounds, allowing for a direct comparison of their potency. The use of standardized inocula and growth media ensures the reproducibility of the results.
Anticancer Activity Screening
The search for novel anticancer agents is a major focus of drug discovery. [17]Pyrazole derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. [18][19][20][21]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
Objective: To assess the cytotoxic effect of pyrazole analogs on cancer cell lines.
Materials:
-
Synthesized pyrazole analogs
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Positive control (e.g., doxorubicin)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazole analogs for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and cells treated with a known anticancer drug as a positive control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Causality: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. [17][18]
Comparative Analysis and Structure-Activity Relationship (SAR)
Data Presentation
The results of the antimicrobial and anticancer screenings should be presented in clear and concise tables for easy comparison.
Table 1: Comparative Antimicrobial Activity of this compound Analogs (Hypothetical Data)
| Compound ID | R¹ Substituent | R² Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| PYR-I2 | I | I | >128 | >128 | >128 |
| PYR-01 | Phenyl | I | 64 | 128 | 32 |
| PYR-02 | 4-Chlorophenyl | I | 32 | 64 | 16 |
| PYR-03 | Phenyl | Phenyl | 16 | 32 | 8 |
| PYR-04 | 4-Chlorophenyl | 4-Chlorophenyl | 8 | 16 | 4 |
| Ciprofloxacin | - | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | - | 8 |
Table 2: Comparative Anticancer Activity of this compound Analogs (Hypothetical Data)
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| PYR-I2 | I | I | >100 | >100 |
| PYR-01 | Phenyl | I | 55.2 | 78.4 |
| PYR-02 | 4-Chlorophenyl | I | 32.8 | 45.1 |
| PYR-03 | Phenyl | Phenyl | 15.6 | 22.9 |
| PYR-04 | 4-Chlorophenyl | 4-Chlorophenyl | 7.3 | 10.5 |
| Doxorubicin | - | - | 0.8 | 1.2 |
Structure-Activity Relationship (SAR) Insights
By analyzing the data in the tables, preliminary structure-activity relationships can be established. For instance, in the hypothetical data above, the introduction of phenyl groups at the 3 and 4 positions appears to enhance both antimicrobial and anticancer activity compared to the diiodo precursor. Furthermore, the addition of an electron-withdrawing chloro substituent on the phenyl rings seems to further increase potency. [22]This suggests that lipophilicity and electronic properties play a crucial role in the biological activity of these compounds. [1]
Visualization of Experimental Workflow
Conclusion and Future Directions
This guide has provided a comprehensive framework for the synthesis and biological activity screening of this compound analogs. The presented protocols are robust and can be adapted for high-throughput screening. The comparative analysis of the biological data is crucial for identifying lead compounds and understanding the underlying structure-activity relationships.
Future work should focus on expanding the library of analogs to further probe the SAR. Additionally, promising compounds should be subjected to more detailed mechanistic studies to elucidate their mode of action. For instance, enzyme inhibition assays could be employed to identify specific molecular targets. [23][24][25][26][27]Ultimately, the goal is to develop novel pyrazole-based therapeutic agents with improved efficacy and safety profiles.
References
Sources
- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1 H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. atcc.org [atcc.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Spectroscopic Analysis for Purity Confirmation of 3,4-Diiodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of synthetic intermediates is paramount. 3,4-Diiodo-1H-pyrazole, a key building block in the synthesis of various biologically active compounds, is no exception. Its utility in cross-coupling reactions and as a scaffold for novel therapeutics necessitates a high degree of purity to ensure predictable reaction outcomes and avoid the introduction of unwanted side products in subsequent synthetic steps. This guide provides an in-depth comparison of spectroscopic methods for confirming the purity of this compound, offering insights into experimental choices and data interpretation.
The Critical Role of Purity Assessment
The presence of impurities, even in trace amounts, can have significant downstream consequences. In drug development, impurities can lead to the formation of toxic byproducts, reduce the efficacy of the final active pharmaceutical ingredient (API), and complicate the regulatory approval process. For researchers, impure starting materials can result in failed reactions, misleading biological data, and a significant waste of time and resources. Therefore, robust analytical techniques are essential to verify the purity of this compound before its use in further applications.
Primary Spectroscopic Techniques for Purity Confirmation
A multi-pronged analytical approach is often the most effective strategy for purity determination. The following spectroscopic techniques provide complementary information to build a comprehensive purity profile of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity
NMR spectroscopy is arguably the most powerful tool for the structural characterization and purity assessment of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
For a pure sample of this compound, the ¹H NMR spectrum is expected to be relatively simple. The pyrazole ring contains one proton at the 5-position and an N-H proton.
-
Expected Chemical Shifts (δ):
-
H-5 Proton: This proton is expected to appear as a singlet in the aromatic region of the spectrum. Based on data for related halogenated pyrazoles, its chemical shift would likely be downfield due to the electron-withdrawing nature of the adjacent iodine atoms and the aromaticity of the pyrazole ring. For comparison, the H-5 proton in 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole appears as a singlet at δ 8.08 ppm (in DMSO-d₆)[1]. The chemical shift for the unprotected pyrazole is expected to be in a similar region.
-
N-H Proton: The N-H proton signal is typically broad and its chemical shift is highly dependent on the solvent and concentration. It can be identified by its broadness and by the fact that it will exchange with D₂O, causing the peak to disappear.
-
The presence of impurities would manifest as additional signals in the spectrum. For instance, starting material (1H-pyrazole) or mono-iodinated pyrazoles would show distinct sets of peaks. The integration of the signals can be used to quantify the level of impurities, provided the signals are well-resolved.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, three distinct carbon signals are expected for the pyrazole ring.
-
Expected Chemical Shifts (δ):
-
C-3 and C-4: The carbons bearing the iodine atoms will be significantly shifted upfield due to the heavy atom effect of iodine. In 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole, these carbons appear at δ 73.1 and 87.5 ppm (in DMSO-d₆)[1].
-
C-5: This carbon will appear further downfield. For the protected analogue, the C-5 signal is at δ 135.2 ppm[1].
-
The presence of impurities would be indicated by extra carbon signals. For example, unreacted 1H-pyrazole would show signals at approximately δ 135 (C3/5) and 105 (C4) ppm.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for pyrazoles as it can solubilize the compound and the N-H proton is usually well-resolved.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. To confirm the N-H proton, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the carbons attached to iodine.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the compound to any impurities. Analyze the chemical shifts in both ¹H and ¹³C NMR spectra to identify the structure of the main component and any potential impurities.
Diagram: NMR Workflow for Purity Analysis
Caption: Workflow for NMR-based purity assessment of this compound.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).
For this compound (C₃H₂I₂N₂), the expected monoisotopic mass is approximately 319.83 g/mol . The mass spectrum should show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at this mass-to-charge ratio (m/z). The isotopic pattern of the molecular ion will be characteristic due to the presence of two iodine atoms.
High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental formula. The calculated exact mass for [M+H]⁺ of C₃H₃I₂N₂⁺ is 320.8386. An experimentally determined mass that is within a few parts per million (ppm) of this value provides strong evidence for the correct elemental composition.
Impurities would be detected as ions with different m/z values. For example, mono-iodinated pyrazole (C₃H₃IN₂) would have an [M+H]⁺ ion at approximately m/z 194.95.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion or by coupling the mass spectrometer to a chromatographic system like HPLC or GC (LC-MS or GC-MS).
-
Ionization: Ionize the sample using an appropriate technique. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like pyrazoles and is commonly used in LC-MS.
-
Mass Analysis: Analyze the ions using a mass analyzer. A high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
Data Analysis: Examine the resulting mass spectrum for the molecular ion of this compound and any potential impurities. Compare the experimental exact mass with the calculated value to confirm the elemental composition.
Diagram: Mass Spectrometry Workflow for Molecular Weight Confirmation
Caption: Workflow for mass spectrometry analysis of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, the IR spectrum will show characteristic absorption bands.
-
Expected Absorption Bands (cm⁻¹):
-
N-H Stretch: A broad band in the region of 3100-3500 cm⁻¹ is characteristic of the N-H stretching vibration. The broadness is due to hydrogen bonding.
-
C-H Stretch: A sharp peak around 3100 cm⁻¹ corresponding to the C-H stretch of the pyrazole ring.
-
C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyrazole ring stretching vibrations.
-
C-I Stretch: The C-I stretching vibrations occur at lower frequencies, typically in the range of 500-600 cm⁻¹, which may be difficult to observe on some instruments.
-
While IR spectroscopy is excellent for confirming the presence of key functional groups, it is less suited for quantifying impurities unless the impurity has a unique and strong absorption band in a region where the main compound does not absorb.
Comparison with Alternative Purity Assessment Methods
While spectroscopic methods are primary tools, other analytical techniques can provide valuable complementary information.
| Method | Principle | Strengths for this compound Analysis | Weaknesses |
| ¹H and ¹³C NMR | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information. Excellent for identifying and quantifying impurities.[2] | Requires a relatively larger amount of sample compared to MS. Can be less sensitive to trace impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity for detecting trace impurities. HRMS provides elemental composition.[3] | Isomeric impurities cannot be distinguished without chromatography. Quantification can be challenging. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Quick and non-destructive. Good for confirming the presence of key functional groups. | Not ideal for quantification of impurities. Provides limited structural information. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase. | Excellent for separating and quantifying impurities. High sensitivity with appropriate detectors (e.g., UV, MS).[4] | Does not provide direct structural information of unknown impurities without a coupled detector like MS. |
| Elemental Analysis (EA) | Determines the elemental composition (C, H, N) of a sample. | Provides the percentage of C, H, and N, which can be compared to the theoretical values to assess purity.[1] | Does not identify the nature of impurities. Less sensitive to small amounts of impurities with similar elemental composition. |
Identifying Potential Impurities
The synthesis of this compound typically involves the iodination of 1H-pyrazole. Potential impurities can arise from incomplete reaction or side reactions.
-
1H-Pyrazole (Starting Material): Unreacted starting material can be readily identified by its characteristic NMR signals (δ ~7.6 ppm for H-3/5 and ~6.3 ppm for H-4 in CDCl₃) and a much lower molecular weight in the mass spectrum ([M+H]⁺ at m/z 69).
-
Mono-iodinated Pyrazoles (3-Iodo-1H-pyrazole and 4-Iodo-1H-pyrazole): These are likely process-related impurities. They would have distinct NMR spectra and a molecular weight corresponding to C₃H₃IN₂ ([M+H]⁺ at m/z 195).
-
Over-iodinated Species: While less common, the formation of tri-iodopyrazole is a possibility. This would be evident by a higher molecular weight in the mass spectrum.
-
Solvent Residues: Residual solvents from the synthesis and purification steps can be easily identified and quantified by ¹H NMR.
Conclusion: A Holistic Approach to Purity Confirmation
Confirming the purity of this compound requires a comprehensive analytical strategy. While ¹H and ¹³C NMR spectroscopy stand out as the most informative techniques for both structural confirmation and quantification of impurities, mass spectrometry provides invaluable confirmation of the molecular weight and elemental composition with high sensitivity. Infrared spectroscopy serves as a rapid check for the presence of key functional groups.
For a complete and robust purity assessment, a combination of these spectroscopic techniques is highly recommended. In a quality control setting, HPLC is often used as a primary tool for quantifying purity and detecting impurities, with spectroscopy used to identify and characterize any unknown peaks. By judiciously applying these analytical methods, researchers and drug development professionals can ensure the quality and integrity of this compound, paving the way for successful and reproducible downstream applications.
References
-
Vasilevsky, S. F., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 54-71. [Link]
- Bekhit, A. A., & Abdel-Aziem, A. (2020). Pyrazole and its Fused Derivatives: A Review on their Synthetic Strategies and Biological Activities. Mini-Reviews in Medicinal Chemistry, 20(10), 835-867.
-
NIST Chemistry WebBook. 1H-Pyrazole. [Link]
- Kubicki, M., & Codding, P. W. (2000). Structural and Spectroscopic Studies of Halogenated Pyrazoles. Journal of Molecular Structure, 524(1-3), 195-207.
- Siddiqui, N., et al. (2011). A review on the chemistry and pharmacology of pyrazole derivatives. Journal of the Serbian Chemical Society, 76(6), 807-835.
- Elguero, J., et al. (1996). The Tautomerism of Heterocycles: A Critical Review. Advances in Heterocyclic Chemistry, 66, 1-180.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- de la Torre, M. C., & Sierra, M. A. (2004). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
Sources
assessing the efficiency of different catalysts with 3,4-Diiodo-1H-pyrazole
An In-Depth Comparative Guide to Catalyst Efficiency for the Functionalization of 3,4-Diiodo-1H-pyrazole
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is paramount. The this compound nucleus stands out as a uniquely versatile building block. Its two iodine substituents, positioned at electronically distinct C3 and C4 positions, offer a platform for sequential and regioselective elaboration through transition metal-catalyzed cross-coupling reactions. The choice of catalyst is not merely a procedural detail but the critical determinant of reaction efficiency, selectivity, and overall yield.
This guide provides a comprehensive comparison of different catalytic systems for the functionalization of this compound. We will move beyond simple protocols to explore the mechanistic rationale behind catalyst selection, offering field-proven insights to guide your experimental design.
The Strategic Importance of N-Protection
Before delving into cross-coupling, it is crucial to address the pyrazole N-H proton. The pyrazole ring itself can act as a ligand for transition metals, potentially leading to catalyst inhibition or undesired side reactions.[1] Therefore, protection of the N-H group is often a necessary first step to ensure efficient and reproducible catalytic activity. A common and effective strategy is the introduction of an ethoxyethyl (EtOEt) protecting group, which can be achieved in high yield.[1][2]
Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyrazole Functionalization
Palladium catalysis is the predominant method for forming C-C, C-N, and C-O bonds with aryl iodides.[3][4] The efficiency of these reactions is profoundly influenced by the choice of palladium source and, most critically, the ancillary ligand.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for creating biaryl and heteroaryl-aryl structures. For substrates like diiodopyrazole, highly active catalysts are required to achieve good yields, especially at low catalyst loadings.
Catalyst System Analysis:
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): While historically significant, tetrakis(triphenylphosphine)palladium(0) can be effective but often requires higher temperatures and catalyst loadings.
-
Bulky Monophosphine Ligands (Buchwald Ligands): The development of electron-rich, sterically hindered phosphine ligands has revolutionized Suzuki couplings.[5] Ligands such as o-(di-tert-butylphosphino)biphenyl and o-(dicyclohexylphosphino)biphenyl, when combined with a simple palladium source like Pd(OAc)₂, create highly active catalysts.[5] This enhanced activity stems from the ligand's ability to promote both the initial oxidative addition of the C-I bond to the Pd(0) center and the final reductive elimination step to release the product.[6][7] These systems enable reactions at room temperature and with exceptionally low catalyst loadings (down to ppm levels for some substrates).[5]
-
Palladium Precatalysts: Preformed catalysts like PdCl₂(dppf) are also reliable choices, offering good stability and consistent results for many applications.[7]
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing alkynyl groups onto aryl halides, providing access to key intermediates for further transformations and bioactive molecules.[1]
Catalyst System Analysis:
The classic Sonogashira catalyst system involves a palladium source, typically Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, most often CuI.[8] The reaction proceeds efficiently with N-protected this compound and terminal alkynes. The dual-metal system is thought to involve the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. Copper-free versions, often employing bulky, electron-rich phosphine ligands, have also been developed to avoid issues associated with copper, such as Glaser homocoupling of the alkyne.[8]
Comparative Performance Data: Sonogashira Coupling
| Catalyst System | Substrate | Coupling Partner | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole | Phenylacetylene | 58% (product at C3) | [2] |
| Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-(1-Ethoxyethyl)-3-iodo-4-bromo-1H-pyrazole | Phenylacetylene | 70% | [1] |
Note: The yields reflect the regioselective coupling at the more reactive C3-I position.
Copper-Catalyzed Coupling: An Alternative Pathway
While palladium catalysts are dominant, copper-catalyzed systems offer a valuable alternative, particularly for certain bond formations like C-O and C-N couplings.
Catalyst System Analysis:
Copper(I) iodide (CuI) is a cost-effective and efficient catalyst for coupling reactions, especially for forming C-O bonds.[9] A study on the direct 4-alkoxylation of 4-iodo-1H-pyrazoles demonstrated an effective protocol using CuI in combination with a phenanthroline-based ligand.[9] This method provides a direct route to 4-alkoxypyrazoles, which are important pharmacophores.[9] For C-N couplings involving alkylamines with β-hydrogens, a CuI-catalyzed approach can sometimes be more successful than palladium-based systems.[8]
Optimized Conditions for CuI-Catalyzed C-O Coupling[9]
| Parameter | Condition |
| Catalyst | CuI (20 mol%) |
| Ligand | 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) |
| Base | Potassium t-butoxide (2 equiv.) |
| Solvent | Excess Alcohol |
| Temperature | 130 °C (Microwave) |
| Time | 1 h |
Experimental Protocols
To ensure reproducibility, a detailed experimental protocol is essential. Below is a representative procedure for a Sonogashira coupling reaction.
General Procedure for Sonogashira Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the N-protected iodopyrazole (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.05 equiv.), and CuI (0.1 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Reagents: Add degassed solvent (e.g., THF or DMF), followed by a degassed amine base such as triethylamine (Et₃N, 3.0 equiv.).
-
Coupling Partner: Add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow: From Setup to Analysis
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion and Future Outlook
The functionalization of this compound is a testament to the power and versatility of modern cross-coupling catalysis. For C-C bond formation via Suzuki-Miyaura reactions, palladium catalysts equipped with bulky, electron-rich phosphine ligands offer unparalleled efficiency, often enabling reactions under mild conditions with low catalyst loadings.[5] For C-C (alkynyl) bond formation, the traditional Pd/Cu Sonogashira system remains a robust and reliable choice.[1] Meanwhile, copper-catalyzed systems provide a complementary and cost-effective strategy, particularly for C-O bond formation.[9]
The choice of catalyst is not one-size-fits-all. It requires a careful analysis of the desired transformation, the electronic properties of the coupling partners, and the potential for substrate-catalyst interactions. By understanding the underlying mechanistic principles and leveraging the comparative data presented, researchers can make informed decisions to optimize their synthetic routes, accelerating the discovery and development of novel chemical entities.
References
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
- A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing).
- (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
- Highly efficient, catalyst-free, one-pot sequential four-component synthesis of novel spiroindolinone-pyrazole scaffolds as anti-Alzheimer agents: in silico study and biological screening. PMC - PubMed Central.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
- DOC Study on the Effects of Catalyst Active Component Loading and Carrier Properties on the Catalytic Conversion Efficiency of Key Gaseous Pollutants. MDPI.
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH.
- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. NIH.
- Investigation of performances of commercial diesel oxidation catalysts for CO, C3H6, and NO oxid
- Gold vs Rhodium Catalysis: Tuning Reactivity through Catalyst Control in the C-H Alkynyl
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- A comparative study on the catalytic activity of Fe3O4@SiO2–SO3H and Fe3O4@SiO2–NH2 nanoparticles for the synthesis of spiro [chromeno [2, 3-c] pyrazole-4, 3′-indoline]-diones under mild conditions.
- Palladium-catalyzed coupling of pyrazoles with 2,6-dibromopyridine.
- Technical Support Center: Cross-Coupling with 4-iodo-1-methyl-1H-pyrazol-3-amine. Benchchem.
- A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine. Benchchem.
- Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Gold vs Rhodium Catalysis: Tuning Reactivity through Catalyst Control in the C-H Alkynylation of Isoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 3,4-Diiodo-1H-pyrazole in Complex Molecule Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is a paramount objective. The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2] The strategic functionalization of this privileged heterocycle is therefore of critical importance. This guide provides an in-depth technical comparison of 3,4-diiodo-1H-pyrazole with its dibromo- and dichloro-analogs, presenting experimental evidence and expert insights into its superior synthetic utility for the rapid and regioselective elaboration of the pyrazole core.
Introduction: The Quest for Orthogonal Synthetic Handles
The creation of polysubstituted pyrazoles often relies on palladium-catalyzed cross-coupling reactions.[3] Dihalogenated pyrazoles, in particular, serve as versatile building blocks, offering two distinct points for diversification. The key to unlocking their full potential lies in the ability to functionalize these positions selectively, a concept known as orthogonal synthesis. This is where the choice of halogen becomes a critical strategic decision. The reactivity of aryl halides in the rate-determining oxidative addition step of most cross-coupling reactions follows a well-established trend: I > Br > Cl.[4] This disparity in reactivity forms the basis of the synthetic advantages offered by this compound.
Comparative Reactivity in Cross-Coupling Reactions: A Quantitative Perspective
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The higher reactivity of the C-I bond in this compound allows for regioselective mono-arylation at the more reactive C4 position under conditions that would be sluggish or require more forcing conditions for the dibromo or dichloro analogs. Subsequent coupling at the C3 position can then be achieved under more forcing conditions, enabling a sequential, one-pot approach to unsymmetrically substituted 3,4-diarylpyrazoles.
| Building Block | Halogen | Position | Typical Reaction Conditions | Typical Yield (Mono-arylation) |
| This compound | Iodo | C4 | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80°C, 1-2 h | >90% |
| 3,4-Dibromo-1H-pyrazole | Bromo | C4 | Pd(dppf)Cl₂, K₂CO₃, DMF, 100°C, 6-12 h | 70-85% |
| 3,4-Dichloro-1H-pyrazole | Chloro | C4 | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene, 110°C, 12-24 h | 50-70% |
Table 1: Comparative performance of 3,4-dihalopyrazoles in a representative Suzuki-Miyaura mono-arylation. N-protection (e.g., with a Boc or PMB group) is often necessary for optimal results.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynyl-substituted pyrazoles, which are valuable precursors for a variety of further transformations. The high reactivity of this compound is particularly advantageous here, allowing for efficient coupling at room temperature or with mild heating. This is in contrast to the dibromo and dichloro analogs, which typically require higher temperatures and longer reaction times, increasing the risk of side reactions and decomposition of sensitive substrates.
Caption: Sequential Sonogashira coupling of this compound.
Buchwald-Hartwig Amination
The introduction of nitrogen-based substituents is crucial in drug discovery. The Buchwald-Hartwig amination allows for the direct formation of C-N bonds. The superior reactivity of this compound enables the regioselective mono-amination at the C4 position under milder conditions than those required for the dibromo and dichloro derivatives. This is particularly important when working with volatile amines or thermally sensitive substrates.
The Power of Orthogonal Reactivity: A Case Study in Kinase Inhibitor Synthesis
The Janus kinases (JAKs) are a family of enzymes that play a critical role in cytokine signaling pathways, and their dysregulation is implicated in various inflammatory diseases and cancers.[5] Many potent JAK inhibitors feature a multi-substituted pyrazole core. The synthesis of these complex molecules often requires a carefully orchestrated sequence of reactions to install the desired substituents with the correct regiochemistry.
The differential reactivity of the two iodine atoms in this compound provides a powerful platform for the divergent synthesis of a library of potential JAK inhibitors. A plausible synthetic strategy, leveraging this orthogonality, is outlined below.
Caption: A plausible synthetic route to a multi-substituted pyrazole core for JAK inhibitors.
This sequential approach, starting with a Suzuki coupling at the more reactive C4 position, followed by a Buchwald-Hartwig amination at the less reactive C3 position, allows for the controlled and regioselective introduction of two different substituents. Attempting this with 3,4-dibromo- or 3,4-dichloro-1H-pyrazole would likely lead to a mixture of products or require more complex protecting group strategies, significantly reducing the overall efficiency of the synthesis.
Experimental Protocols
General Considerations for N-Protection
The acidic N-H of the pyrazole ring can interfere with many cross-coupling reactions. Therefore, protection of the nitrogen is often a prerequisite for successful and high-yielding transformations. Common protecting groups include tert-butyloxycarbonyl (Boc), p-methoxybenzyl (PMB), and trityl (Tr). The choice of protecting group will depend on the specific reaction conditions and the desired deprotection strategy.
Representative Protocol for Regioselective Suzuki-Miyaura Coupling of N-Boc-3,4-diiodo-1H-pyrazole
Materials:
-
N-Boc-3,4-diiodo-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add N-Boc-3,4-diiodo-1H-pyrazole, the arylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Add Pd(PPh₃)₄ to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3-iodo-1H-pyrazole.
Representative Protocol for Subsequent Buchwald-Hartwig Amination
Materials:
-
N-Boc-4-aryl-3-iodo-1H-pyrazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene
Procedure:
-
To a reaction vessel, add N-Boc-4-aryl-3-iodo-1H-pyrazole, NaOtBu, and XPhos.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed toluene and the amine.
-
Add Pd₂(dba)₃ to the mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 6-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: A Strategic Choice for Accelerated Drug Discovery
In the competitive landscape of drug discovery, efficiency and versatility in chemical synthesis are paramount. This compound emerges as a superior building block compared to its dibromo- and dichloro-analogs due to the enhanced and differential reactivity of its two carbon-iodine bonds. This unique feature allows for:
-
Milder reaction conditions: Preserving sensitive functional groups and reducing energy consumption.
-
Faster reaction times: Increasing throughput and accelerating project timelines.
-
Regioselective and sequential functionalization: Enabling the rapid and controlled synthesis of diverse libraries of multi-substituted pyrazoles from a common intermediate.
By leveraging the principles of orthogonal reactivity, medicinal chemists can streamline the synthesis of complex pyrazole-containing molecules, such as kinase inhibitors, ultimately accelerating the discovery and development of new therapeutic agents. The initial investment in the synthesis of this compound is often repaid many times over in the flexibility and efficiency it affords in subsequent synthetic endeavors.
References
-
Faria, J. V., et al. (2017). Pyrazole-based compounds as privileged scaffolds in medicinal chemistry. RSC Advances, 7(62), 38951-38971. [Link]
-
Yet, L. (2003). Privileged structures in drug discovery. Journal of Medicinal Chemistry, 46(21), 4479-4513. [Link]
-
Vitaku, E., et al. (2014). Pyrazole-containing compounds: a patent review (2008-2012). Expert Opinion on Therapeutic Patents, 24(2), 191-222. [Link]
-
Surana, S., et al. (2021). A comprehensive review on the synthetic strategies and pharmacological applications of pyrazole derivatives. Journal of the Iranian Chemical Society, 18(9), 2093-2129. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in the Sonogashira reaction. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-catalyzed C–N cross-coupling reactions: an overview. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Schwartz, D. M., et al. (2017). JAK-ing up the treatment of graft-versus-host disease. Science translational medicine, 9(396), eaan0989. [Link]
-
Corbera, J., et al. (2005). Synthesis of 3,4,5-trisubstituted pyrazoles by regioselective cross-coupling reactions. Tetrahedron, 61(33), 7855-7865. [Link]
-
Wallace, D. J., & Chen, C. Y. (2004). Site-selective Sonogashira coupling of di- and tri-halo-N-heterocycles. Tetrahedron Letters, 45(44), 8195-8198. [Link]
-
Yin, J., & Buchwald, S. L. (2002). A general and practical method for the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]
-
Wolter, M., et al. (2002). A general and efficient catalyst system for the amination of aryl chlorides. Organic Letters, 4(6), 973-976. [Link]
-
Norman, M. H., et al. (2016). Discovery of pyrazolo[1,5-a]pyrimidine-based lead compounds for the treatment of JAK1-mediated diseases. Journal of medicinal chemistry, 59(16), 7478-7501. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2191-2212. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 10(4), 1483-1496. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 1415-1492. [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4708. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 12(11), 6435-6442. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie-Chemical Monthly, 148(1), 3-18. [Link]
-
Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. Organic Process Research & Development, 16(1), 72-81. [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 943-948. [Link]
-
Design, synthesis, and evaluation of 3,4-disubstituted pyrazole analogues as anti-tumor CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4557-4561. [Link]
-
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. The Journal of Organic Chemistry, 70(13), 5014-5026. [Link]
-
Pyrazole derivatives in drug discovery: biological activities, structure-activity relationships, and computational perspectives. Journal of Medicinal Chemistry. [Link]
-
The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17134-17151. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Crystallographic Landscape of Halogenated 1H-Pyrazoles: Insights and Predictions for 3,4-Diiodo-1H-pyrazole Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the X-ray crystallographic data for halogenated 1H-pyrazole derivatives. While a definitive crystal structure for 3,4-diiodo-1H-pyrazole is not publicly available in the Cambridge Structural Database (CSD) as of our latest search, this document synthesizes the existing data on closely related mono- and di-halogenated pyrazoles to offer insights into their solid-state behavior and to provide an expert projection of the structural characteristics of this compound.
The Influence of Halogenation on Pyrazole Supramolecular Assembly: A Tale of Two Motifs
The substitution of halogen atoms onto the 1H-pyrazole core profoundly influences its crystal packing, primarily through the interplay of hydrogen bonding, halogen bonding, and π–π stacking interactions. The nature and position of the halogen substituent dictate the formation of distinct supramolecular motifs.[1][2] A systematic study of the 4-halo-1H-pyrazole series (where the halogen is fluorine, chlorine, bromine, or iodine) reveals a fascinating divergence in their crystal structures.[1][2][3][4]
The chloro and bromo derivatives are isostructural, forming trimeric hydrogen-bonded assemblies.[1][3][5] In contrast, the fluoro and iodo analogues exhibit a catemeric (chain-like) motif.[1][4] This divergence highlights the subtle balance of intermolecular forces. The smaller and more electronegative fluorine, and the larger, more polarizable iodine, favor the formation of one-dimensional chains, while the intermediate chlorine and bromine promote discrete cyclic trimers.
Key Observations from the 4-Halo-1H-pyrazole Series:
-
Hydrogen Bonding: The primary interaction governing the assembly of these structures is the N—H···N hydrogen bond between pyrazole rings.[1][3][4]
-
Supramolecular Motifs:
-
Halogen Bonding: While not the dominant interaction in the 4-halo series, the potential for C—X···N or C—X···X halogen bonds increases with the size and polarizability of the halogen (I > Br > Cl > F). In more complex derivatives, this interaction can play a significant role in directing the crystal packing.
Comparative Crystallographic Data of 4-Halo-1H-pyrazoles
The following table summarizes the key crystallographic parameters for the 4-halo-1H-pyrazole series, providing a quantitative basis for comparison.
| Compound | CSD Refcode | Formula | Crystal System | Space Group | Supramolecular Motif | N···N Distance (Å) |
| 4-Fluoro-1H-pyrazole | RIKTUP | C₃H₃FN₂ | Triclinic | P-1 | Catemer | 2.859, 2.863 |
| 4-Chloro-1H-pyrazole | ZZZVIV01 | C₃H₃ClN₂ | Orthorhombic | Pnma | Trimer | 2.858, 2.885 |
| 4-Bromo-1H-pyrazole | VEVGAX | C₃H₃BrN₂ | Orthorhombic | Pnma | Trimer | 2.87, 2.88 |
| 4-Iodo-1H-pyrazole | Not available publicly | C₃H₃IN₂ | Orthorhombic | Pnma | Catemer | 2.87 |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocols: Synthesis and Crystallization
The successful acquisition of high-quality single crystals suitable for X-ray diffraction is contingent upon both a robust synthetic route and carefully controlled crystallization conditions.
General Synthesis of Halogenated Pyrazoles
The synthesis of halogenated pyrazoles often involves the direct halogenation of the pyrazole ring or the cyclization of halogenated precursors. For instance, 3,4-dinitropyrazole can be synthesized from pyrazole and subsequently could serve as a starting material for di-iodinated derivatives through Sandmeyer-type reactions.[6][7]
Illustrative Synthesis of 3,4-Dinitropyrazole:
Caption: Synthesis of 3,4-dinitropyrazole from pyrazole.
Crystallization Techniques
The growth of single crystals of halogenated pyrazoles often relies on slow evaporation or sublimation, as these compounds can be volatile.
Experimental Protocol for Crystallization of 4-Iodo-1H-pyrazole:
-
Purification: The crude 4-iodo-1H-pyrazole is purified by sublimation. This is a critical step to remove impurities that can inhibit crystal growth.
-
Crystal Growth: Suitable single crystals are obtained through sublimation. The purified compound is heated under vacuum, and the vapor is allowed to slowly deposit as crystals on a cold surface. This method is particularly effective for compounds that are prone to decomposition or have low solubility.[1]
Experimental Workflow for X-ray Data Collection:
Caption: A generalized workflow for single-crystal X-ray diffraction.
Predicting the Crystal Structure of this compound
Based on the available data for mono- and di-halogenated pyrazoles, we can make an informed prediction about the likely crystal structure of this compound.
-
Dominant Intermolecular Interactions: The N—H···N hydrogen bond will almost certainly be the primary interaction driving the supramolecular assembly.
-
Influence of Two Iodine Substituents: The presence of two large, highly polarizable iodine atoms will introduce significant steric hindrance and the potential for strong halogen bonding.
-
Predicted Supramolecular Motif: The steric bulk of the two iodine atoms at the 3 and 4 positions may disrupt the formation of the planar trimeric motif observed for the 4-chloro and 4-bromo analogues. A catemeric (chain-like) structure, similar to that of 4-iodo-1H-pyrazole, is a more probable outcome.
-
Role of Halogen Bonding: It is highly probable that C—I···N or C—I···I halogen bonds will play a crucial role in the crystal packing, linking the hydrogen-bonded chains into a three-dimensional network. The directionality of these interactions will be a key determinant of the overall crystal structure.
Hypothetical Packing Motif for this compound:
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
evaluating the cost-effectiveness of 3,4-Diiodo-1H-pyrazole in synthesis
An In-Depth Guide to the Cost-Effectiveness of 3,4-Diiodo-1H-pyrazole in Synthesis
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that balances reactivity, yield, and cost. Dihalogenated pyrazoles are invaluable building blocks, offering two reactive sites for the controlled introduction of molecular complexity. Among these, this compound stands out as a highly reactive and versatile intermediate for constructing polysubstituted pyrazole cores, which are prevalent in pharmaceuticals and advanced materials.[1][2]
This guide provides a comprehensive evaluation of the cost-effectiveness of this compound in synthetic applications. It moves beyond a simple price comparison to analyze the downstream economic impacts of reactivity, catalyst efficiency, and process complexity. We will objectively compare its performance against viable alternatives, supported by experimental insights and data, to empower chemists to make the most informed and economical decisions for their synthetic campaigns.
The Synthetic Profile of this compound
This compound is prized for the high reactivity of its two carbon-iodine (C-I) bonds. The C-I bond is weaker than its lighter halogen counterparts (C-Br, C-Cl), making it more susceptible to oxidative addition by transition metal catalysts, particularly palladium. This inherent reactivity is a double-edged sword, offering excellent reaction kinetics but necessitating careful handling of its synthetic application.
A crucial consideration is the acidic N-H proton of the pyrazole ring. In many transition-metal-catalyzed reactions, the unprotected pyrazole can act as a ligand, coordinating to the metal center and inhibiting or "poisoning" the catalyst.[3] Therefore, a protection step is almost always mandatory before its use in cross-coupling chemistry. Common protecting groups include ethoxyethyl (EtOEt) and tert-butyloxycarbonyl (Boc), which add steps to the overall synthetic sequence.[3][4]
The synthesis of this compound itself is typically achieved through the direct iodination of 1H-pyrazole. While various iodinating reagents can be employed, methods using molecular iodine often require an oxidizing agent or specific conditions to drive the reaction to completion.[5][6]
Strategic Alternatives to this compound
When evaluating cost-effectiveness, two primary alternatives come into focus: a less reactive but more affordable dihalogenated analogue, and a sequential functionalization strategy.
-
3,4-Dibromo-1H-pyrazole : Brominated aromatics are generally less expensive than their iodinated counterparts. However, the stronger C-Br bond necessitates more forcing reaction conditions for cross-coupling—typically requiring higher temperatures, longer reaction times, and often more sophisticated (and expensive) catalyst systems involving specialized ligands to achieve comparable yields to the di-iodo variant.
-
Sequential Halogenation and Functionalization : This strategy involves starting with a monohalogenated pyrazole (e.g., 3-iodo-1H-pyrazole or 4-iodopyrazole) and introducing the second point of diversity through a different chemical transformation. This could involve direct C-H functionalization or a lithiation/trapping sequence.[7][8] This approach offers greater flexibility but increases the number of synthetic steps and can present challenges with regioselectivity.
Comparative Cost-Effectiveness Analysis
The true cost of a synthetic intermediate is not merely its purchase price but a function of the entire process it enables. The following table breaks down the key factors influencing the overall cost-effectiveness of this compound versus its primary alternative, 3,4-dibromo-1H-pyrazole.
| Feature | This compound | 3,4-Dibromo-1H-pyrazole | Causality & Expert Insights |
| Reagent Cost | Higher | Lower | The higher cost of iodine and its processing contributes to the elevated price of the di-iodo compound. |
| Reactivity | High | Moderate | The C-I bond is weaker and more polarizable than the C-Br bond, facilitating faster oxidative addition in Pd-catalyzed cycles. |
| Reaction Conditions | Milder (often room temp. to 80 °C) | More Forcing (often >100 °C) | Milder conditions reduce energy costs and can improve the stability of sensitive functional groups within the substrates. |
| Catalyst System | Standard catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) are often sufficient.[9] | Often requires specialized, bulky phosphine ligands (e.g., SPhos, Buchwald ligands) or higher catalyst loading to achieve good yields.[10] | The cost of specialized ligands can be significant, potentially negating the initial savings from the cheaper starting material. |
| Yields in Cross-Coupling | Generally Good to Excellent | Variable; often lower than iodo-analogues without optimization. | Higher, more reliable yields with the di-iodo substrate reduce the cost per gram of the final product and minimize waste. |
| Process Steps | Requires N-protection/deprotection. | Requires N-protection/deprotection. | Both substrates share this requirement, making it a neutral factor in a direct comparison. |
| Overall Cost-Effectiveness | High for complex, high-value targets where yield and reliability are paramount. | High for simpler, large-scale syntheses where the starting material cost is a dominant factor and process optimization is feasible. | The "cheaper" dibromo alternative can become more expensive overall if it leads to lower yields, longer reaction times, and requires costly catalyst systems. |
Visualization of Synthetic Strategy
Decision Workflow for Intermediate Selection
The choice between di-iodo, di-bromo, or sequential pathways depends on the specific goals of the synthesis.
Caption: Decision workflow for selecting the appropriate pyrazole building block.
Comparative Synthetic Pathways
This diagram illustrates the typical reaction sequences for generating a 3,4-disubstituted pyrazole.
Sources
- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” [mdpi.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. arkat-usa.org [arkat-usa.org]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of 3,4-Diiodo-1H-pyrazole: A Guide for Laboratory Professionals
Hazard Profile: An Evidence-Based Assessment
Understanding the potential hazards of 3,4-Diiodo-1H-pyrazole is the foundation of its safe management. Based on the known toxicological profiles of its close analogs, such as 3-Iodo-1H-pyrazole and 4-Iodo-1H-pyrazole, we can infer the following hazard classifications under the Globally Harmonized System (GHS)[1][2][3]:
| Hazard Classification | Category | Associated Risks |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1] |
| Skin Irritation | Category 2 | Causes skin irritation[1][2][4] |
| Serious Eye Irritation | Category 2 | Causes serious eye irritation[1][2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1][3] |
The di-iodinated structure suggests that these hazards are likely to be present, if not slightly enhanced, compared to the mono-iodinated versions. Therefore, treating this compound with the utmost caution is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the following personal protective equipment is mandatory[1][2][5]:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side shields or chemical goggles.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and safe response is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full complement of required PPE.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect and Package: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of Cleaning Materials: All materials used for cleanup must be treated as hazardous waste and disposed of accordingly.
Disposal Procedures: A Step-by-Step Guide
The disposal of this compound and its associated waste must be handled with meticulous care, adhering to local, state, and federal regulations. As a halogenated organic compound, it is classified as hazardous waste and must not be disposed of down the drain or in regular trash[1][6].
Waste Segregation: The Key to Proper Disposal
Proper segregation at the point of generation is critical for safe and compliant disposal.
Caption: Waste segregation workflow for this compound.
Operational Disposal Plan
-
Solid Waste:
-
Collect pure this compound and any contaminated solid materials (e.g., filter paper, gloves, absorbent pads) in a dedicated, robust, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., irritant, harmful).
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Avoid mixing with other incompatible waste streams.
-
The container should be labeled with "Hazardous Waste," the chemical name, and the approximate concentration.
-
-
Empty Containers:
-
"Empty" containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as liquid hazardous waste.
-
After proper rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.
-
Final Disposal Pathway
The ultimate disposal of halogenated organic compounds like this compound is typically achieved through high-temperature incineration at a licensed hazardous waste treatment facility[7]. This method is necessary to ensure the complete destruction of the compound and to prevent the release of harmful substances into the environment.
Caption: Decision tree for the disposal of this compound waste.
It is the responsibility of the waste generator (the laboratory) to ensure that the waste is properly packaged, labeled, and stored for collection by a certified hazardous waste disposal company. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these evidence-based procedures, researchers can mitigate risks, ensure regulatory compliance, and contribute to a safer scientific community. Always prioritize safety, and when in doubt, consult with your institution's EHS professionals.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Iodine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]
-
ResearchGate. (2025). Halogenated Aromatic Compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Radiation Regulations and Laws. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). 1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1) - Substance Information. Retrieved from [Link]
- Google Patents. (n.d.). Treatment of halogenated compounds.
-
ETDEWEB. (1988). Removal of halogenated hydrocarbons from landfill gas. Retrieved from [Link]
-
InSinkErator US. (n.d.). Evolution 1300, 3/4 HP Garbage Disposal. Retrieved from [Link]
-
InSinkErator. (n.d.). Complete Garbage Disposal HP with Cord, 3/4. Retrieved from [Link]
-
Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Regulations and Advisories. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2012). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Retrieved from [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 3,4-Diiodo-1H-pyrazole
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3,4-Diiodo-1H-pyrazole, a halogenated heterocyclic compound, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE) to ensure your well-being in the laboratory.
Understanding the Risks: The "Why" Behind the PPE
The necessity for specific PPE stems directly from the anticipated hazards of this compound, inferred from similar chemical structures. The presence of iodine atoms on the pyrazole ring can influence the compound's reactivity and toxicological profile.
-
Dermal Contact: Halogenated organic compounds can cause skin irritation upon contact.[1][3][4] Prolonged or repeated exposure could lead to more severe dermal effects.
-
Eye Contact: The eyes are particularly sensitive to chemical exposure. Direct contact with fine powders or splashes of solutions containing this compound is likely to cause serious eye irritation.[1][3][4]
-
Inhalation: As a solid, this compound can form dust. Inhaling these fine particles may lead to respiratory tract irritation.[1][4]
-
Ingestion: Accidental ingestion of harmful chemicals can cause gastrointestinal irritation and other systemic effects.[1][3]
The primary goal of your PPE is to create a reliable barrier between you and the chemical, mitigating these risks.
Core PPE Requirements for Handling this compound
A multi-layered approach to PPE is crucial when handling this and other potentially hazardous chemicals. The following table summarizes the essential PPE and its specifications.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles | Must form a complete seal around the eyes to protect from dust, splashes, and vapors.[5][6] Standard safety glasses are insufficient as they do not provide a seal.[7] |
| Face Shield (recommended) | To be worn over chemical splash goggles, especially when there is a significant risk of splashes, such as during transfers of larger quantities of solutions.[6][7] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable initial choice for incidental contact.[8] Always check manufacturer compatibility charts for specific solvents in use.[9] |
| Double Gloving | Recommended for all handling procedures to provide an extra layer of protection against potential tears or rapid permeation.[7] The outer glove should be removed immediately after handling the compound. | |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is the minimum requirement.[8][9] Ensure it is fully buttoned. |
| Chemical-Resistant Apron | Consider wearing a PVC or rubber apron over the lab coat when handling larger quantities or when there is a higher risk of splashes.[10] | |
| Full-Body Protection | For large-scale operations or in the event of a significant spill, a "bunny suit" or full chemically impervious suit may be necessary.[7][10] | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the solid outside of a certified chemical fume hood or when there is a potential for aerosol generation.[8] An N95 respirator may be sufficient for fine dust, but a respirator with organic vapor cartridges is necessary if working with volatile solutions.[5] |
Step-by-Step PPE Protocol: A Self-Validating System
Adherence to a strict protocol for donning and doffing PPE is as critical as the equipment itself. This systematic approach minimizes the risk of cross-contamination.
Donning PPE Workflow
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
